Product packaging for Mal-amido-PEG4-TFP ester(Cat. No.:)

Mal-amido-PEG4-TFP ester

Numéro de catalogue: B608813
Poids moléculaire: 564.5 g/mol
Clé InChI: LKZRDWRFDOPKGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mal-amido-PEG4-TFP ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28F4N2O9 B608813 Mal-amido-PEG4-TFP ester

Propriétés

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZRDWRFDOPKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F4N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinking reagent that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester, enables the covalent linkage of biomolecules with high specificity and efficiency. This guide provides a comprehensive overview of the core properties, reaction mechanisms, and applications of this compound, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Introduction

The precise chemical linkage of biomolecules is fundamental to the development of targeted therapeutics, advanced diagnostics, and novel research tools. Heterobifunctional crosslinkers are indispensable reagents in this context, allowing for the controlled conjugation of two different molecular entities. This compound is a prominent member of this class of reagents, offering distinct advantages for researchers and drug developers.

This crosslinker incorporates three key functional components:

  • A Maleimide Group: This moiety reacts specifically with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides. This reaction is highly selective within a specific pH range, enabling site-specific modification.

  • A Tetrafluorophenyl (TFP) Ester: This activated ester reacts efficiently with primary amines, such as those present on the side chains of lysine (B10760008) residues and the N-terminus of proteins. TFP esters are known for their high reactivity and increased stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts.[1]

  • A Polyethylene Glycol (PEG) Spacer: The PEG4 linker is a hydrophilic chain composed of four ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can minimize potential immunogenicity.[2]

This guide will delve into the technical details of this compound, providing a robust resource for its effective application.

Physicochemical and Reactive Properties

A thorough understanding of the physicochemical and reactive properties of this compound is essential for its successful use in bioconjugation. Key quantitative data are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C24H28F4N2O9[3][4]
Molecular Weight 564.48 g/mol [5][6]
Exact Mass 564.1731[3]
Appearance Colorless to light yellow viscous liquid[5]
Purity >95%[3]
Solubility Soluble in DMSO, DCM[6]
Reactive Properties and Conditions
FeatureDescriptionOptimal pHReference
Maleimide Group Reacts with sulfhydryl (thiol) groups to form a stable thioether bond.6.5 - 7.5[2]
TFP Ester Group Reacts with primary amine groups to form a stable amide bond. More resistant to hydrolysis than NHS esters.7.5 - 8.0[1][7]

Reaction Mechanism and Signaling Pathway

The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation, thereby minimizing the formation of unwanted homodimers. The general mechanism involves the reaction of one functional group first, followed by purification and then the reaction of the second functional group.

reaction_mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction amine Primary Amine (e.g., Protein-NH2) intermediate Maleimide-Activated Intermediate amine->intermediate pH 7.5-8.0 Amide Bond Formation tfp_ester This compound tfp_ester->intermediate final_conjugate Final Conjugate intermediate->final_conjugate pH 6.5-7.5 Thioether Bond Formation thiol Sulfhydryl Group (e.g., Peptide-SH) thiol->final_conjugate

Caption: Reaction mechanism of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for a typical two-step bioconjugation reaction using this compound.

Materials and Reagents
  • Protein A (containing primary amines, e.g., an antibody)

  • Molecule B (containing a sulfhydryl group, e.g., a cysteine-containing peptide or a small molecule drug)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Amine-reactive reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • Thiol-reactive reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for TFP ester; 10 mM cysteine for maleimide)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step 1: Reaction of TFP Ester with Primary Amines of Protein A

This step involves the labeling of the amine-containing protein with the TFP ester end of the crosslinker.

  • Preparation of Protein A: Dissolve Protein A in the amine-reactive reaction buffer to a final concentration of 1-5 mg/mL.

  • Preparation of Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[5]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted TFP ester, add the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and quenching reagent using a desalting column equilibrated with the thiol-reactive reaction buffer.

Step 2: Reaction of Maleimide with Sulfhydryl Group of Molecule B

This step conjugates the maleimide-activated Protein A with the thiol-containing molecule.

  • Preparation of Molecule B: Dissolve Molecule B in the thiol-reactive reaction buffer. If Molecule B is a protein with disulfide bonds, it may require reduction with a reagent like TCEP prior to this step, followed by purification.

  • Reaction: Add a 1.5- to 5-fold molar excess of the dissolved Molecule B to the purified, maleimide-activated Protein A from Step 1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, add the quenching reagent to a final concentration of 10 mM and incubate for 15 minutes at room temperature.

  • Purification and Characterization: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography. Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of a bioconjugate using this compound.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis p1 Prepare Protein A (in Amine-Reactive Buffer) c1 React TFP Ester with Protein A p1->c1 p2 Prepare Molecule B (in Thiol-Reactive Buffer) c3 React Maleimide with Molecule B p2->c3 p3 Dissolve this compound (in DMSO) p3->c1 c2 Purify Maleimide-Activated Protein A c1->c2 c2->c3 c4 Purify Final Conjugate c3->c4 a1 SDS-PAGE c4->a1 a2 Mass Spectrometry c4->a2 a3 Functional Assay c4->a3

Caption: Experimental workflow for bioconjugate synthesis.

Applications in Drug Development

The unique properties of this compound make it highly suitable for cutting-edge applications in drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to attach the drug to the antibody. Typically, the TFP ester reacts with lysine residues on the antibody, and the maleimide group reacts with a thiol-containing linker on the cytotoxic drug.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] this compound is an ideal PEG-based PROTAC linker.[5][6][8] It can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Storage and Stability

Proper storage of this compound is crucial to maintain its reactivity.

  • Neat Material: Store at -20°C, sealed and protected from moisture. It is stable for months to years under these conditions.[3]

  • Stock Solutions in Anhydrous Solvent: Store at -20°C or -80°C. At -20°C, the solution is stable for about a month, while at -80°C, it can be stored for up to six months.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Conclusion

This compound is a versatile and powerful heterobifunctional crosslinker with broad applications in bioconjugation and drug development. Its defined structure, which includes a thiol-reactive maleimide, an amine-reactive TFP ester, and a hydrophilic PEG spacer, provides researchers with a high degree of control over the conjugation process. The enhanced stability of the TFP ester and the beneficial properties of the PEG linker make it a superior choice for the synthesis of complex biomolecules such as ADCs and PROTACs. The detailed protocols and technical data provided in this guide serve as a valuable resource for scientists and researchers, enabling them to harness the full potential of this important chemical tool.

References

An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Mal-amido-PEG4-TFP ester, a heterobifunctional crosslinking agent. This reagent is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its specific reactivity and the advantageous properties of its components.

Core Chemical Structure and Properties

This compound is a molecule designed with three key functional components: a maleimide (B117702) group, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination allows for the covalent and specific linkage of two different biomolecules, typically a thiol-containing molecule and an amine-containing molecule.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5. The TFP ester, on the other hand, is an amine-reactive functional group that forms a stable amide bond with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. The optimal pH range for this reaction is slightly higher, between 7.5 and 8.0.[1]

A key advantage of the TFP ester over the more commonly used N-hydroxysuccinimide (NHS) ester is its increased stability in aqueous solutions, making it less susceptible to hydrolysis and providing a longer half-life for the conjugation reaction to proceed efficiently.[2] The hydrophilic PEG4 spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, and also provides a flexible linkage that can help to reduce steric hindrance between the conjugated molecules.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2,3,5,6-tetrafluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate
CAS Number 1807540-84-6
Molecular Formula C₂₄H₂₈F₄N₂O₉
Molecular Weight 564.49 g/mol
Appearance Liquid
Purity >95%
Solubility Soluble in DMSO, DMF
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from its precursor, Mal-amido-PEG4-acid.

Step 1: Synthesis of Mal-amido-PEG4-acid

The synthesis of the acid precursor involves the reaction of a maleimide derivative with an amino-PEG-acid compound. While specific proprietary synthesis details may vary, a general approach involves the reaction of a maleimide-functionalized activated ester with an amino-PEG-acid, or conversely, an amine-functionalized maleimide with an activated PEG-acid.

Step 2: Activation of Mal-amido-PEG4-acid with 2,3,5,6-Tetrafluorophenol (B1216870)

The terminal carboxylic acid of Mal-amido-PEG4-acid is then activated to form the TFP ester. This is commonly achieved by reacting the carboxylic acid with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Synthesis_Pathway cluster_0 Step 1: Synthesis of Mal-amido-PEG4-acid cluster_1 Step 2: Activation Maleimide_Derivative Maleimide Derivative Mal_Amido_PEG4_Acid Mal-amido-PEG4-acid Maleimide_Derivative->Mal_Amido_PEG4_Acid Coupling Amino_PEG_Acid Amino-PEG-Acid Amino_PEG_Acid->Mal_Amido_PEG4_Acid TFP 2,3,5,6-Tetrafluorophenol Mal_Amido_PEG4_TFP_Ester This compound TFP->Mal_Amido_PEG4_TFP_Ester Esterification Coupling_Agent EDC or DCC Coupling_Agent->Mal_Amido_PEG4_TFP_Ester Mal_Amido_PEG4_Acid_2 Mal-amido-PEG4-acid Mal_Amido_PEG4_Acid_2->Mal_Amido_PEG4_TFP_Ester

A simplified diagram of the synthesis pathway for this compound.

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation reaction using this compound to link an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH).

Materials:

  • Protein-NH₂ (e.g., antibody, enzyme)

  • Molecule-SH (e.g., peptide, small molecule drug, oligonucleotide)

  • This compound

  • Amine-free, thiol-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.5-8.0)

  • Thiol-reaction buffer (e.g., PBS, pH 6.5-7.0)

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., Tris, cysteine)

  • Desalting columns or dialysis equipment

  • Analytical equipment (e.g., UV-Vis spectrophotometer, SDS-PAGE, HPLC)

**Protocol 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH₂) **

  • Preparation of Protein-NH₂: Dissolve the amine-containing protein in the amine-free reaction buffer (pH 7.5-8.0) to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Maleimide-Activated Protein: Remove the excess, unreacted this compound and the TFP by-product using a desalting column or dialysis against the thiol-reaction buffer (pH 6.5-7.0).

Protocol 2: Reaction of the Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)

  • Preparation of Molecule-SH: Dissolve the thiol-containing molecule in the thiol-reaction buffer (pH 6.5-7.0). If the molecule contains disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like TCEP.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the prepared Molecule-SH to the purified maleimide-activated protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added to the reaction mixture.

  • Final Purification: Purify the final conjugate from excess Molecule-SH and other reaction components using size exclusion chromatography (SEC), dialysis, or other appropriate purification methods.

  • Characterization: Characterize the final conjugate to determine the degree of labeling and purity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and HPLC.

Experimental_Workflow cluster_0 Step 1: Activation of Protein-NH₂ cluster_1 Step 2: Conjugation to Molecule-SH A Protein-NH₂ in pH 7.5-8.0 Buffer C Incubate 1-2h RT or O/N 4°C A->C B This compound in DMSO/DMF B->C D Purify Maleimide-Activated Protein (Desalting/Dialysis) C->D F Incubate 2h RT or O/N 4°C D->F E Molecule-SH in pH 6.5-7.0 Buffer E->F G Quench (Optional) F->G H Final Purification (SEC/Dialysis) G->H I Characterize Final Conjugate H->I

A general workflow for a two-step bioconjugation using this compound.

Signaling Pathways and Applications

This compound is a versatile tool for creating a wide range of bioconjugates with applications in various research and therapeutic areas.

Antibody-Drug Conjugates (ADCs): A primary application is in the development of ADCs. In this context, a potent cytotoxic drug (the "payload") functionalized with a thiol group is linked to a monoclonal antibody that targets a specific cancer cell antigen. The TFP ester end of the linker reacts with lysine residues on the antibody, and the maleimide end reacts with the thiol on the drug. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.

ADC_Mechanism cluster_0 ADC Targeting and Internalization ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome ADC->Endosome Internalization Tumor_Cell Tumor Cell Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

A simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs. These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connects a ligand for the target protein to a ligand for the E3 ligase.

Surface Modification: The dual reactivity of this crosslinker allows for the functionalization of surfaces, such as nanoparticles or microplates. For instance, an amine-functionalized surface can be reacted with the TFP ester, leaving a maleimide-functionalized surface available for the immobilization of thiol-containing biomolecules.

Fluorescent Labeling and Biotinylation: By reacting the TFP ester with an amine-containing fluorescent dye or biotin (B1667282) molecule, a maleimide-functionalized probe can be created for the specific labeling of thiol-containing targets.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers researchers and drug developers a reliable method for the specific and efficient conjugation of amine- and thiol-containing molecules. Its enhanced stability, hydrophilicity, and defined spacer length make it a valuable tool in the creation of complex bioconjugates for a wide range of applications, from targeted drug delivery to advanced diagnostic assays. Careful consideration of reaction conditions, purification, and characterization is essential to ensure the successful synthesis and application of these important biomolecular constructs.

References

An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the fields of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and the critical role of its constituent parts: a maleimide (B117702) group, a tetrafluorophenyl (TFP) ester, and a polyethylene (B3416737) glycol (PEG) spacer.

The strategic design of this linker allows for the covalent, selective conjugation of two different biomolecules or a biomolecule and a small molecule drug. The maleimide terminus reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins. Concurrently, the TFP ester end targets primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein. The intervening PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.

Core Mechanism of Action

The functionality of this compound is rooted in the distinct reactivity of its two terminal groups, enabling a two-step or simultaneous conjugation strategy.

TFP Ester Reaction with Primary Amines

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines to form a stable amide bond. This reaction is most efficient in the pH range of 7.5 to 8.0. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon highly electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen of a primary amine. TFP esters are noted for their increased hydrolytic stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, especially under basic conditions. This increased stability allows for more efficient conjugation with less competing hydrolysis of the linker.

Maleimide Reaction with Thiols

The maleimide group is highly selective for thiol groups, reacting via a Michael addition mechanism to form a stable thioether bond. This reaction is most effective in the pH range of 6.5 to 7.5. Above pH 7.5, the maleimide ring can become susceptible to hydrolysis, opening to form an unreactive maleamic acid, and can also exhibit some reactivity towards primary amines. Therefore, maintaining the recommended pH range is critical for ensuring the specificity of the conjugation. The resulting thioether bond is generally stable, though some studies have investigated its potential for retro-Michael reactions under certain physiological conditions.

Data Presentation

Quantitative data for bioconjugation reactions are highly dependent on the specific reactants and reaction conditions. Below is a summary of key quantitative parameters related to the reactive moieties of this compound.

ParameterTFP EsterNHS EsterMaleimideSource
Optimal pH for Amine Reaction 7.5 - 8.07.0 - 7.5N/A (minor reactivity > pH 7.5)[1]
Optimal pH for Thiol Reaction N/AN/A6.5 - 7.5[2][3]
Hydrolysis Half-Life at pH 7.0 ~8.3 hours~4.4 hoursStable[4]
Hydrolysis Half-Life at pH 8.0 ~1.5 hours~0.5 hoursStable[4]
Hydrolysis Half-Life at pH 10.0 ~39 minutes~4 minutesSlow Hydrolysis[4]

Table 1: Comparison of reaction conditions and stability for TFP esters, NHS esters, and maleimides.

Experimental Protocols

The following are detailed methodologies for a typical two-step conjugation process using this compound, for example, in the creation of an antibody-drug conjugate where the drug contains a primary amine and the antibody is engineered to have a free cysteine.

Step 1: Reaction of this compound with an Amine-Containing Molecule

Objective: To conjugate the TFP ester end of the linker to a primary amine on the molecule of interest (e.g., a small molecule drug).

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted TFP ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the maleimide-activated molecule from excess linker and reaction byproducts using an appropriate chromatography method (e.g., reverse-phase HPLC).

    • Characterize the purified product by mass spectrometry to confirm successful conjugation.

Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Biomolecule

Objective: To conjugate the maleimide end of the linker-molecule construct to a thiol group on a biomolecule (e.g., an antibody).

Materials:

  • Purified maleimide-activated molecule from Step 1

  • Thiol-containing biomolecule (e.g., antibody with reduced cysteines)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution: 1 M cysteine or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Biomolecule:

    • If the thiol groups are present as disulfide bonds, they must first be reduced.

    • Dissolve the biomolecule in the Reaction Buffer.

    • Add a 10- to 50-fold molar excess of TCEP or DTT and incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction:

    • Immediately add a 3- to 10-fold molar excess of the purified maleimide-activated molecule to the solution of the thiol-containing biomolecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 1-10 mM to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography to remove unreacted molecules and byproducts.

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm retained activity.

Visualizations

TFP_Ester_Amine_Reaction cluster_reactants Reactants cluster_products Products Linker This compound TFP Ester Conjugate Linker-Biomolecule 1 Conjugate Amide Bond Linker:f0->Conjugate:f0 Nucleophilic Attack LeavingGroup 2,3,5,6-Tetrafluorophenol Linker->LeavingGroup Release Biomolecule1 Biomolecule 1 Primary Amine (-NH2) Biomolecule1:f0->Linker:f0

Caption: Reaction of the TFP ester with a primary amine.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Linker_Activated Linker-Biomolecule 1 Conjugate Maleimide Final_Conjugate Final Conjugate Thioether Bond Linker_Activated:f0->Final_Conjugate:f0 Michael Addition Biomolecule2 Biomolecule 2 Thiol (-SH) Biomolecule2:f0->Linker_Activated:f0

Caption: Reaction of the maleimide group with a thiol.

Experimental_Workflow A Prepare Amine-Containing Molecule C React TFP Ester with Amine (pH 7.5-8.0) A->C B Dissolve this compound B->C D Purify Maleimide-Activated Molecule C->D F React Maleimide with Thiol (pH 6.5-7.5) D->F E Prepare Thiol-Containing Biomolecule (Reduce Disulfides if necessary) E->F G Quench Unreacted Maleimides F->G H Purify Final Conjugate G->H I Characterize Final Conjugate H->I

Caption: A typical experimental workflow for two-step conjugation.

References

An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking reagents is paramount for successful bioconjugation. Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker that is gaining prominence in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its utility is derived from the specific reactivities of its terminal maleimide (B117702) and tetrafluorophenyl (TFP) ester groups, coupled with the beneficial properties of the polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by experimental protocols and data presented for easy comparison.

Core Concepts of this compound

This compound incorporates three key functional components:

  • Maleimide: This group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The optimal pH range for this reaction is 6.5-7.5.[1][2]

  • PEG4 Spacer: The hydrophilic polyethylene glycol chain, consisting of four ethylene (B1197577) glycol units, enhances the water solubility of the molecule and the resulting conjugate.[1][3][4] This can help to prevent aggregation and improve the pharmacokinetic properties of the final bioconjugate.

  • TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a reactive group that forms a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. TFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation.[5][6][7]

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in conjugation reactions. The presence of the PEG4 spacer imparts a degree of hydrophilicity, making it soluble in a range of solvents.

Qualitative Solubility

This compound is an amphiphilic molecule, exhibiting solubility in both aqueous and organic solvents. It is readily soluble in common organic solvents used for bioconjugation, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[8][9][10] While it is water-soluble to a degree due to the PEG chain, its solubility in aqueous buffers can be limited, particularly at high salt concentrations.[10]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. These values are compiled from product literature and typical observations for similar PEGylated compounds.

SolventAbbreviationApproximate Solubility (mg/mL)Notes
Dimethyl sulfoxideDMSO>100A common solvent for preparing concentrated stock solutions.[8] Hygroscopic, use dry.
N,N-DimethylformamideDMF>50An alternative to DMSO for stock solutions. Ensure high purity to avoid amine contaminants.[5]
DichloromethaneDCMSolubleUseful for synthesis and purification but less common for final bioconjugation steps.
AcetonitrileACNSolubleOften used in HPLC analysis and can be a component of reaction buffers.
Water-~10-20The hydrophilic PEG chain confers water solubility.[1][3]
Phosphate (B84403) Buffered SalinePBS (pH 7.4)<10Solubility is generally lower in buffers with high salt concentrations.[10]

Stability Profile

The stability of this compound is dictated by the chemical lability of its two reactive functional groups: the maleimide and the TFP ester. Understanding their stability under different conditions is crucial for designing effective conjugation strategies and for the storage of the reagent.

TFP Ester Stability

TFP esters are more stable towards hydrolysis in aqueous media than NHS esters, which is a significant advantage in bioconjugation.[5][7] This increased stability allows for more controlled and efficient reactions with primary amines. The optimal pH for the reaction of TFP esters with amines is slightly basic, typically between 7.5 and 8.0.[11][12]

Maleimide Stability

The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5.[2] This hydrolysis involves the opening of the maleimide ring to form a non-reactive maleamic acid derivative, which is unable to react with sulfhydryl groups.[2] The rate of this hydrolysis is dependent on both pH and temperature.[13] The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5, where the reaction with thiols is rapid and specific, while the rate of hydrolysis is minimized.[1][2]

Quantitative Stability Data

The following tables provide an overview of the stability of the TFP ester and maleimide functional groups under various conditions. The half-life (t½) values are indicative and based on published data for similar compounds.

Table 1: Comparative Hydrolytic Half-life of TFP Ester vs. NHS Ester

pHTFP Ester t½ (hours)NHS Ester t½ (hours)Notes
7.0> 10~4-6At neutral pH, TFP esters exhibit significantly greater stability.[5]
8.0~4-6~0.5-1In the optimal pH range for amine coupling, the extended half-life of TFP esters allows for more efficient conjugation.[14]
8.5~1-2< 0.2At higher pH, hydrolysis is accelerated for both, but TFP esters remain comparatively more stable.[15]

Table 2: pH-Dependent Hydrolytic Stability of the Maleimide Group at 25°C

pHMaleimide Ring Half-life (t½)Notes
6.5> 1 weekAt the lower end of the optimal conjugation range, the maleimide group is very stable.
7.4~ 1-2 daysUnder physiological conditions, a slow rate of hydrolysis occurs.[13][16]
8.0~ 6-8 hoursAbove the recommended pH range, the rate of hydrolysis increases significantly.[16]
9.0< 1 hourAt basic pH, the maleimide ring opens rapidly, rendering the molecule inactive for thiol conjugation.[13]
Storage and Handling

For optimal stability, this compound should be stored at -20°C or -80°C, protected from moisture.[8][9] The reagent is moisture-sensitive, and vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[10] For experimental use, it is recommended to prepare fresh stock solutions in a dry organic solvent like DMSO or DMF and use them immediately.[10] Stock solutions, if stored, should be kept at low temperatures and used within a short period.[8]

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the standards and the supernatant sample by HPLC. A reverse-phase C18 column is typically suitable.

    • Create a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess compound to buffer B Equilibrate for 24-48h A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Analyze supernatant by HPLC D->E F Compare to calibration curve E->F G Determine solubility F->G

Workflow for determining aqueous solubility.
Protocol 2: Assessment of Hydrolytic Stability

This protocol describes a method to assess the hydrolytic stability of the maleimide and TFP ester groups at different pH values.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 6.5, 7.4, 8.5)

  • Constant temperature incubator (e.g., 25°C or 37°C)

  • HPLC system with a UV detector

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0 for TFP ester; 1 M DTT for maleimide)

Methodology:

  • Reaction Setup:

    • Prepare a stock solution of this compound in a suitable dry organic solvent (e.g., DMSO).

    • In separate vials, dilute the stock solution to a final concentration (e.g., 1 mM) in each of the pH buffers.

  • Time-Course Incubation:

    • Place the vials in a constant temperature incubator.

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Immediately quench the reaction in the aliquot to prevent further degradation before analysis.

    • Analyze the samples by HPLC. The appearance of new peaks (e.g., hydrolyzed maleamic acid or the hydrolyzed TFP ester) and the disappearance of the parent peak should be monitored.

  • Data Analysis:

    • Plot the percentage of the remaining intact this compound against time for each pH condition.

    • Calculate the pseudo-first-order rate constant (k) for the degradation at each pH.

    • Determine the half-life (t½) using the equation: t½ = 0.693 / k.

G cluster_setup Setup cluster_inc Incubation cluster_analysis Analysis A Dissolve compound in buffers of varying pH B Incubate at constant temperature A->B C Withdraw aliquots at time points B->C D Analyze aliquots by HPLC C->D E Plot % remaining compound vs. time D->E F Calculate half-life (t½) E->F

Workflow for assessing hydrolytic stability.

Logical Relationship of Stability and Conjugation Efficiency

The stability of the reactive groups of this compound directly impacts the efficiency of a bioconjugation reaction. The interplay between the desired conjugation reaction and the competing hydrolysis reaction is critical.

G cluster_reagent This compound cluster_reaction Reaction Conditions cluster_outcome Outcome TFP TFP Ester Conj Successful Conjugation TFP->Conj + Amine (pH 7.5-8.0) Hydrolysis Hydrolysis (Inactive) TFP->Hydrolysis Mal Maleimide Mal->Conj + Thiol (pH 6.5-7.5) Mal->Hydrolysis pH pH pH->TFP pH->Mal Temp Temperature Temp->TFP Temp->Mal Time Time Time->TFP Time->Mal

Factors influencing conjugation vs. hydrolysis.

This diagram illustrates that for both the TFP ester and the maleimide group, the reaction conditions (pH, temperature, and time) dictate the balance between the desired conjugation reaction and the undesirable hydrolysis pathway. Optimizing these conditions is key to maximizing the yield of the final bioconjugate.

References

The Pivotal Role of the PEG4 Linker in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a drug or a fluorescent probe, is a critical determinant of the conjugate's ultimate success. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) linker, and specifically the tetra-ethylene glycol (PEG4) linker, has emerged as a cornerstone in the design of advanced bioconjugates. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 linker, offering quantitative data, detailed experimental protocols, and visual representations of its function in key applications like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of the PEG4 Linker

The PEG4 linker is a short, hydrophilic spacer composed of four repeating ethylene (B1197577) glycol units. Its defined length of approximately 1.4 nm and distinct physicochemical properties offer a unique combination of advantages in bioconjugate design.[1]

Key Attributes and Advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation when conjugated to biomolecules. The hydrophilic nature of the PEG4 linker significantly increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[1][2]

  • Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, the PEG4 linker can reduce renal clearance, leading to a longer circulation half-life.[1][3] This extended exposure can result in greater accumulation at the target site and an improved therapeutic index.

  • Reduced Immunogenicity: The PEG chain can create a hydration shell around the bioconjugate, effectively shielding immunogenic epitopes on the payload or the linker itself.[1][2] This "stealth" effect can minimize the risk of an unwanted immune response.

  • Steric Hindrance and Optimal Spacing: The defined length of the PEG4 linker provides critical spatial separation between the conjugated molecules. This prevents steric hindrance that could otherwise impair the biological activity of the parent biomolecule, such as an antibody's ability to bind to its antigen.[1]

  • Biocompatibility and Low Toxicity: PEG is a well-established biocompatible polymer with low toxicity, making it a safe and reliable component for therapeutic applications.[4]

Data Presentation: The Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key bioconjugate properties. While data specific to PEG4 is highlighted where available, general trends with varying PEG linker lengths are also presented to provide a broader context.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4 ~5.5 0.65 Non-binding IgG-MMAE []
PEG8Significantly Increased-L540cy Xenograft Model[6]
PEG12Significantly Increased-L540cy Xenograft Model[6]
PEG24Significantly Increased-L540cy Xenograft Model[6]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

PEG Linker LengthIn Vitro Cytotoxicity Reduction (Fold Change vs. No PEG)In Vivo Half-Life Extension (Fold Change vs. No PEG)
No PEG1.01.0 (19.6 minutes)[7]
4 kDa4.52.5[7]
10 kDa2211.2[7]

Table 3: Qualitative Comparison of Different PEG Linker Lengths in ADCs

PEG Linker LengthKey Characteristics
Short (e.g., PEG4 )Provides a balance of improved stability and efficient tumor penetration. Offers a moderate increase in half-life.[8]
Medium (e.g., PEG8, PEG12)Often represents an optimal balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency.[6]
Long (e.g., PEG24 and longer)Can dramatically improve the pharmacokinetic profile, leading to a prolonged half-life. However, very long linkers may impede tumor penetration.[6][8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of PEG4 linkers in bioconjugation.

cluster_0 General Structure of a PEG4-Linked Antibody-Drug Conjugate Antibody Antibody PEG4_Linker PEG4 Linker Antibody->PEG4_Linker Conjugation Site Payload Cytotoxic Payload PEG4_Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.

cluster_1 Mechanism of PEG Linkers in Reducing ADC Aggregation ADC1 Hydrophobic Payload on ADC Aggregation Aggregation ADC1->Aggregation ADC2 Hydrophobic Payload on ADC ADC2->Aggregation PEG_ADC1 PEGylated ADC Hydration_Shell Hydration Shell (Steric Hindrance) PEG_ADC2 PEGylated ADC No_Aggregation Reduced Aggregation

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

cluster_2 Intracellular Trafficking and Payload Release of a Cleavable Linker ADC ADC_Binding 1. ADC binds to cell surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC_Binding->Endocytosis Early_Endosome 3. Formation of early endosome Endocytosis->Early_Endosome Late_Endosome 4. Maturation to late endosome Early_Endosome->Late_Endosome Lysosome 5. Fusion with lysosome Late_Endosome->Lysosome Payload_Release 6. Linker cleavage and payload release Lysosome->Payload_Release Cell_Death 7. Payload induces cell death Payload_Release->Cell_Death

Caption: Intracellular trafficking of an ADC with a cleavable linker.[1][7][9][10][11]

cluster_3 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with PEG4 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.[4][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of PEG4 linkers in bioconjugation. The following sections provide methodologies for common conjugation chemistries.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG4 Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.[13][14]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG4-Payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH.

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG4-Payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by SEC or dialysis. For SEC, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the purified ADC. For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO), typically 10-30 kDa for antibodies.[9]

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG4 Linker

This protocol details the site-specific conjugation of a maleimide-functionalized PEG4 linker to reduced cysteine residues on an antibody.[]

Materials:

  • Antibody with engineered or accessible cysteine residues

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-PEG4-Payload

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 10 mM cysteine)

  • SEC column for purification

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEG4-Payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the maleimide-linker solution to the reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the ADC using SEC as described in Protocol 1.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.[2][16][][18][19]

Materials:

  • Purified ADC sample

  • HIC column

  • High-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample in the high-salt buffer.

  • Chromatography:

    • Equilibrate the HIC column with the high-salt buffer.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of low-salt buffer).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).

    • Integrate the peak area for each species.

    • Calculate the average DAR using the weighted average of the peak areas.

Conclusion

The PEG4 linker plays a disproportionately significant role in the success of modern bioconjugates. Its discrete nature, hydrophilicity, and optimal length provide a powerful tool to overcome common challenges in drug development, including poor solubility, aggregation, and rapid clearance. By carefully considering the principles outlined in this guide and employing robust experimental protocols, researchers can effectively leverage the advantages of the PEG4 linker to design and synthesize next-generation therapeutics and research tools with enhanced performance and safety profiles. The continued exploration and rational application of such well-defined linkers will undoubtedly fuel further innovation in the dynamic field of bioconjugation.

References

An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-amido-PEG4-TFP ester, a heterobifunctional linker critical for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the linker's properties, provides step-by-step experimental protocols for PROTAC synthesis and evaluation, and presents relevant quantitative data and signaling pathway diagrams.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[2]

This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design.[4][5] It features two distinct reactive moieties: a maleimide (B117702) group and a tetrafluorophenyl (TFP) ester. The maleimide group reacts specifically with thiol groups, typically found in cysteine residues of proteins or ligands.[5][6] The TFP ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues or amine-containing small molecule ligands.[7][8][9] TFP esters are notably less susceptible to spontaneous hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[7][10][11] The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic profile.[5][6]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Weight 564.48 g/mol [4]
Chemical Formula C₂₄H₂₈F₄N₂O₉[4]
CAS Number 1807540-84-6[4]
Appearance Viscous Liquid[4]
Color Colorless to light yellow[4]
Solubility DMSO, DCM, DMF[6]
Storage Conditions -20°C, sealed, away from moisture[4][6]
Purity Typically ≥95%[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.

Two-Step PROTAC Synthesis Protocol

This protocol outlines a typical two-step synthesis where the TFP ester is first reacted with an amine-containing molecule (either the POI ligand or the E3 ligase ligand), followed by the reaction of the maleimide group with a thiol-containing molecule.

Step 1: Amide Bond Formation via TFP Ester Aminolysis

  • Reagent Preparation:

    • Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

  • Reaction:

    • To the solution of the amine-containing ligand, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

    • Slowly add the solution of this compound to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon). The optimal pH for TFP ester reactions is between 7.5 and 8.0.[5]

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Purification:

    • Once the reaction is complete, the intermediate product (Ligand-PEG4-Maleimide) can be purified using preparative high-performance liquid chromatography (HPLC) or flash column chromatography.

Step 2: Thioether Bond Formation via Maleimide-Thiol Conjugation

  • Reagent Preparation:

    • Dissolve the purified Ligand-PEG4-Maleimide intermediate (1.0 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5.[5][6] The buffer should be degassed to prevent oxidation of the thiol.

    • Dissolve the thiol-containing ligand (1.0-1.2 equivalents) in the same degassed buffer. If the thiol is part of a protein with disulfide bonds, these may need to be reduced first using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Reaction:

    • Add the solution of the thiol-containing ligand to the solution of the Ligand-PEG4-Maleimide intermediate.

    • Stir the reaction mixture at room temperature, protected from light.

    • Monitor the reaction progress by LC-MS until completion (typically 1-4 hours).

  • Final Purification:

    • Purify the final PROTAC conjugate using preparative HPLC to obtain a high-purity product.

    • Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Protocol for PROTAC-Induced Protein Degradation

This protocol allows for the quantification of target protein degradation in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[12][]

Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.[8][14]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is another label-free technology to study protein-protein and protein-small molecule interactions in real-time.[8][14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.[8][14]

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to monitor the proximity of the target protein and the E3 ligase inside the cell upon PROTAC treatment.[15]

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its DC₅₀ and Dₘₐₓ values. The following table presents representative data for a dual-targeting PROTAC (GP262) that degrades both PI3K and mTOR, illustrating the type of quantitative data generated in PROTAC evaluation studies.[10][11]

Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PI3KαMDA-MB-23142.23>90[10][11]
PI3KβMDA-MB-231227.4>90[10][11]
mTORMDA-MB-23145.4>90[10][11]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in PROTAC synthesis and action.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Thioether Bond Formation Amine_Ligand Amine-containing Ligand Intermediate Ligand-PEG4-Maleimide Amine_Ligand->Intermediate TFP ester aminolysis (DIPEA, DMF/DMSO) Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Maleimide-thiol conjugation (pH 6.5-7.5) Thiol_Ligand Thiol-containing Ligand Thiol_Ligand->Final_PROTAC

Caption: A two-step workflow for the synthesis of a PROTAC using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation Degradation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PROTAC Dual PI3K/mTOR PROTAC PROTAC->PI3K induces degradation of PROTAC->mTORC1 induces degradation of

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by a dual-targeting PROTAC.

References

The Core Principles of Heterobifunctional Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable chemical tools in modern molecular biology, drug development, and proteomics. Their unique architecture, featuring two distinct reactive moieties, allows for the sequential and controlled covalent linkage of two different biomolecules. This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, and detailed experimental protocols to empower researchers in their scientific endeavors.

Fundamental Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents designed to connect two different functional groups on biomolecules, such as proteins, nucleic acids, or drugs.[1][2] Unlike their homobifunctional counterparts which possess identical reactive groups, the intrinsic asymmetry of heterobifunctional linkers enables a two-step conjugation process.[2] This sequential approach is a key advantage as it minimizes the formation of unwanted homodimers or polymers, a common issue with one-step conjugations.[2]

The general structure of a heterobifunctional crosslinker consists of three main components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups determines the target functional groups on the biomolecules, while the length and composition of the spacer arm can be tailored to specific applications, influencing factors like the distance between the conjugated molecules and the overall solubility of the resulting conjugate.[2][3]

G cluster_0 Heterobifunctional Crosslinker Reactive Group A Reactive Group A Spacer Arm Spacer Arm Reactive Group A->Spacer Arm Biomolecule 1 Biomolecule 1 Reactive Group A->Biomolecule 1 Step 1: Reacts with functional group X Reactive Group B Reactive Group B Spacer Arm->Reactive Group B Biomolecule 2 Biomolecule 2 Reactive Group B->Biomolecule 2 Step 2: Reacts with functional group Y

Classification and Properties of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the nature of their reactive ends. The selection of a particular crosslinker is dictated by the available functional groups on the target biomolecules and the desired reaction conditions.

Common Classes of Heterobifunctional Crosslinkers
  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely used classes. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[3]

  • Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide (B81097) or a diazirine. The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes that react with the hydrazide.

  • "Click Chemistry" Crosslinkers: These modern crosslinkers utilize bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO (dibenzocyclooctyne)-NHS ester, where the NHS ester reacts with amines, and the DBCO group specifically reacts with an azide-modified molecule.[4][5]

Quantitative Data Summary

The choice of a heterobifunctional crosslinker is critically dependent on its physicochemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

Table 1: Properties of Amine-to-Sulfhydryl Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water SolubleCleavableOptimal pH (NHS Ester)Optimal pH (Maleimide)
SMCC 8.3NoNo7.0 - 9.06.5 - 7.5
Sulfo-SMCC 8.3YesNo7.0 - 9.06.5 - 7.5
BMPS 6.9NoNo7.0 - 9.06.5 - 7.5
GMBS 7.4NoNo7.0 - 9.06.5 - 7.5
EMCS 9.4NoNo7.0 - 9.06.5 - 7.5
LC-SPDP 15.7NoYes (Disulfide)7.0 - 9.0~7.0

Table 2: Properties of Other Heterobifunctional Crosslinkers

CrosslinkerReactive Group AReactive Group BSpacer Arm Length (Å)Key Features
SADP NHS EsterPhenylazide11.9Amine-reactive and photoreactive.
DBCO-PEG4-NHS Ester NHS EsterDBCO17.6For copper-free click chemistry.
ASIB IodoacetamidePhenylazide14.5Sulfhydryl-reactive and photoreactive.
MPBH HydrazideMaleimide13.5Carbonyl-reactive and sulfhydryl-reactive.

Key Applications and Experimental Protocols

Heterobifunctional crosslinkers are employed in a wide array of applications, from basic research to the development of therapeutics and diagnostics.

G Start Start Step1 Step 1: Activation of Biomolecule 1 (e.g., Antibody with NHS-ester crosslinker) Start->Step1 Purification1 Removal of excess crosslinker (e.g., Desalting column) Step1->Purification1 Step2 Step 2: Conjugation to Biomolecule 2 (e.g., Drug with sulfhydryl group) Purification1->Step2 Purification2 Purification of the conjugate (e.g., Chromatography) Step2->Purification2 End End Purification2->End

Antibody-Drug Conjugates (ADCs)

In the field of oncology, heterobifunctional crosslinkers are crucial for the synthesis of ADCs. These targeted therapies consist of a monoclonal antibody linked to a cytotoxic drug. The crosslinker ensures a stable connection between the antibody and the drug, allowing for targeted delivery of the payload to cancer cells.

Experimental Protocol: Antibody-Drug Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of a thiol-containing drug to an antibody using the water-soluble crosslinker Sulfo-SMCC.[5]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Thiol-containing drug

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Activation: a. Prepare a fresh 10 mg/mL solution of Sulfo-SMCC in water.[5] b. Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[5] c. Incubate for 30-60 minutes at room temperature.[6]

  • Removal of Excess Crosslinker: a. Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer.[6]

  • Conjugation with Thiol-containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quenching (Optional): a. To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.

  • Purification: a. Purify the ADC using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unconjugated drug and antibody.

Protein-Protein Interaction Studies

Heterobifunctional crosslinkers are powerful tools for identifying and characterizing protein-protein interactions. Photoreactive crosslinkers are particularly useful for capturing transient or weak interactions in their native cellular environment.

Experimental Protocol: Protein-Protein Interaction Study using a Photoreactive Crosslinker (e.g., SADP)

This protocol provides a general workflow for using an NHS-ester/phenylazide crosslinker to identify interacting proteins.

Materials:

  • Purified "bait" protein

  • Cell lysate containing potential "prey" proteins

  • SADP (or similar photoreactive crosslinker)

  • Reaction Buffer (amine-free, e.g., HEPES, pH 7.5)

  • UV lamp (320-370 nm)

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometry facility for protein identification

Procedure:

  • Labeling of the Bait Protein: a. In a light-protected environment, react the purified bait protein with a molar excess of the photoreactive crosslinker in the Reaction Buffer for 30-60 minutes at room temperature. b. Remove excess crosslinker using a desalting column.

  • Formation of Protein Complexes: a. Incubate the labeled bait protein with the cell lysate to allow for the formation of protein complexes.

  • Photo-crosslinking: a. Expose the sample to UV light (320-370 nm) for a predetermined time (e.g., 5-15 minutes) to activate the photoreactive group and induce crosslinking to interacting proteins.[2]

  • Analysis of Crosslinked Products: a. Separate the proteins by SDS-PAGE and visualize the crosslinked complexes by Western blotting using an antibody against the bait protein. Crosslinked complexes will appear as higher molecular weight bands.

  • Identification of Interacting Proteins: a. Excise the higher molecular weight bands from a Coomassie-stained gel. b. Identify the crosslinked proteins by mass spectrometry.

"Click Chemistry" Applications

Copper-free click chemistry offers a highly specific and bioorthogonal method for bioconjugation. DBCO-containing heterobifunctional crosslinkers are frequently used for this purpose.

Experimental Protocol: Antibody-Oligonucleotide Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-modified oligonucleotide to an antibody using a DBCO-PEG4-NHS ester.[5][7]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)[7]

  • DBCO-PEG4-NHS Ester

  • Azide-modified oligonucleotide

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Desalting columns

Procedure:

  • Antibody Activation with DBCO-NHS Ester: a. Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.[7] b. Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[7] c. Incubate for 60 minutes at room temperature.[7] d. Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 5-15 minutes.[4][5] e. Remove excess reagent using a desalting column.

  • Copper-Free Click Reaction: a. Add the azide-modified oligonucleotide to the DBCO-activated antibody (typically a 2-4 fold molar excess of the oligonucleotide).[5] b. Incubate overnight at 4°C or for 3-4 hours at room temperature.[5]

  • Purification: a. Purify the antibody-oligonucleotide conjugate using a suitable chromatography method.

Application in Elucidating Signaling Pathways

Heterobifunctional crosslinkers have been instrumental in mapping the intricate networks of protein-protein interactions that constitute cellular signaling pathways. By "freezing" transient interactions, these reagents allow for the identification of previously unknown pathway components and the characterization of protein complex architectures.

Case Study: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers. Chemical crosslinking, in conjunction with mass spectrometry, has been employed to identify proteins that interact with EGFR upon ligand binding, providing a detailed map of the downstream signaling network.[9] For instance, crosslinking studies can capture the interaction of EGFR with adaptor proteins like Grb2 and Shc, which are essential for activating downstream cascades such as the Ras-MAPK pathway.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Direct Binding Shc Shc EGFR->Shc Phosphorylation & Binding SOS SOS Grb2->SOS Recruitment Shc->Grb2 Binding Ras Ras SOS->Ras Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cellular_Response Cellular_Response MAPK_Pathway->Cellular_Response Proliferation, Survival, etc. Crosslinker Heterobifunctional Crosslinker Crosslinker->EGFR Crosslinker->Grb2 Captures Interaction

Conclusion

Heterobifunctional crosslinkers are versatile and powerful reagents that have significantly advanced our ability to study and manipulate biomolecules. Their capacity for controlled, two-step conjugations has made them invaluable in a wide range of applications, from the development of targeted therapeutics to the fundamental study of protein-protein interactions and cellular signaling pathways. A thorough understanding of their chemical properties and reaction conditions, as outlined in this guide, is essential for their successful implementation in research and development. As new crosslinking chemistries and applications continue to emerge, these remarkable molecular tools will undoubtedly play an even greater role in shaping the future of biological sciences.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Mal-amido-PEG4-TFP ester is a heterobifunctional linker designed for this purpose. It features a maleimide (B117702) group for covalent attachment to thiol groups (e.g., from reduced interchain disulfides of an antibody) and a 2,3,5,6-Tetrafluorophenyl (TFP) ester for efficient and stable amide bond formation with primary amines on a payload molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

These application notes provide a detailed two-step protocol for the conjugation of a payload to an antibody using the this compound linker. This method involves the initial activation of the payload with the linker, followed by the conjugation of the drug-linker complex to a reduced antibody.

Materials and Reagents

Material/ReagentSupplier (Example)Purpose
Monoclonal Antibody (e.g., Trastuzumab)Commercial SourceTargeting agent
This compoundBroadPharm, Vector LabsHeterobifunctional linker
Cytotoxic Payload (with a primary amine)VariousTherapeutic agent
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher ScientificReducing agent for antibody disulfides
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for linker and payload
Diisopropylethylamine (DIPEA)Sigma-AldrichBase catalyst for TFP ester reaction
Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4GibcoBuffer for antibody reduction and conjugation
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)In-house preparationBuffer for TFP ester reaction
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)Thermo Fisher ScientificBuffer exchange and removal of small molecules
Hydrophobic Interaction Chromatography (HIC) ColumnWaters, AgilentADC characterization (DAR determination)
Size Exclusion Chromatography (SEC) ColumnWaters, AgilentAnalysis of aggregation and purity
LC-MS SystemSciex, Thermo Fisher ScientificMass determination and characterization

Experimental Protocols

Step 1: Activation of the Cytotoxic Payload with this compound

This initial step involves the reaction of the TFP ester end of the linker with a primary amine on the cytotoxic payload to form a stable amide bond.

Protocol:

  • Preparation of Payload and Linker:

    • Dissolve the cytotoxic payload (containing a primary amine) in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 20-40 mM. A 1.5 to 2-fold molar excess of the linker over the payload is recommended.

  • Reaction:

    • In a clean, dry reaction vial, add the dissolved payload.

    • Add the dissolved this compound to the payload solution.

    • Add DIPEA to the reaction mixture to a final concentration of 2-5 equivalents relative to the payload.

    • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by LC-MS to confirm the formation of the drug-linker conjugate.

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, the maleimide-activated drug-linker can be purified using reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.

    • Store the purified drug-linker conjugate at -20°C or below under desiccated conditions until use.

Step 2: Conjugation of the Drug-Linker to the Antibody

This step involves the reduction of the antibody's interchain disulfide bonds to generate free thiols, followed by conjugation with the maleimide-activated drug-linker.

Protocol:

  • Antibody Preparation and Reduction:

    • Buffer exchange the antibody into a phosphate buffer (e.g., PBS) at pH 7.2-7.4. The antibody concentration should be between 5-10 mg/mL.

    • Add a freshly prepared solution of TCEP to the antibody solution. A 5-10 fold molar excess of TCEP over the antibody is a good starting point for partial reduction.

    • Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The degree of reduction can be optimized by varying the TCEP concentration, incubation time, and temperature to achieve the desired number of free thiols per antibody.

    • Remove excess TCEP immediately before conjugation using a desalting column equilibrated with conjugation buffer (PBS, pH 7.2-7.4, containing 1-2 mM EDTA to prevent re-oxidation of thiols).

  • Conjugation Reaction:

    • Dissolve the purified maleimide-activated drug-linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

    • Add the dissolved drug-linker to the reduced antibody solution. A 3-5 fold molar excess of the drug-linker over the available thiol groups on the antibody is recommended.

    • Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light. The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5[1].

  • Quenching the Reaction:

    • To cap any unreacted maleimide groups, add a 100-fold molar excess of N-acetylcysteine or cysteine and incubate for an additional 20-30 minutes at room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or through tangential flow filtration (TFF).

    • For further purification and to separate different Drug-to-Antibody Ratio (DAR) species, preparative Hydrophobic Interaction Chromatography (HIC) can be employed.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

ParameterMethodTypical Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLCA distribution of DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) is observed. The average DAR is calculated from the peak areas. For cysteine-based conjugation, an average DAR of 3.5-4.0 is often targeted.
UV-Vis SpectroscopyThe ratio of absorbance at 280 nm (protein) and the absorbance maximum of the payload can be used to estimate the average DAR.
Mass Spectrometry (LC-MS)Provides the exact mass of the different DAR species, confirming successful conjugation.
Purity and Aggregation Size Exclusion Chromatography (SEC)-HPLCThe percentage of monomer, dimer, and higher-order aggregates is determined. A monomer content of >95% is typically desired.
Residual Free Drug-Linker Reverse-Phase (RP)-HPLCThe amount of unconjugated drug-linker should be below a specified limit (e.g., <1%).
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)The IC50 value of the ADC is determined on antigen-positive and antigen-negative cell lines to demonstrate target-specific killing.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)The binding affinity (KD) of the ADC to its target antigen is measured to ensure it is not compromised by the conjugation process.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of an Antibody-Drug Conjugate using the this compound linker.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Antibody Conjugation cluster_purification Purification & Characterization Payload Payload (with NH2) Activated_Payload Maleimide-Activated Payload Payload->Activated_Payload + Linker, DIPEA Linker This compound Linker->Activated_Payload Reduced_Ab Reduced Antibody (with SH) Antibody Antibody (mAb) Antibody->Reduced_Ab TCEP Reduction ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC + Activated Payload Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (LC-MS, etc.) Purification->Characterization

Caption: Workflow for two-step ADC synthesis.

Mechanism of Action: Targeting the HER2 Signaling Pathway

Many ADCs are designed to target cancer cells that overexpress specific surface receptors. A prominent example is the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding of a HER2-targeting ADC, the complex is internalized, leading to the release of the cytotoxic payload inside the cell, ultimately causing cell death. The diagram below illustrates a simplified HER2 signaling pathway that is disrupted by such targeted therapy.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS Activation Internalization Internalization & Payload Release HER2->Internalization PI3K PI3K HER3->PI3K Activation ADC HER2-Targeting ADC ADC->HER2 Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cell_Death Cell Death Internalization->Cell_Death

Caption: Simplified HER2 signaling pathway and ADC action.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Drug-to-Antibody Ratio (DAR) - Incomplete antibody reduction.- Hydrolysis of the maleimide group on the drug-linker.- Insufficient molar excess of the drug-linker.- Optimize TCEP concentration, incubation time, and temperature.- Ensure the pH of the conjugation buffer is between 6.5-7.5.- Use freshly prepared or properly stored drug-linker.- Increase the molar excess of the drug-linker.
High Levels of Aggregation - High DAR, leading to increased hydrophobicity.- Use of organic solvent during conjugation.- Suboptimal buffer conditions.- Target a lower average DAR by adjusting the reduction and conjugation conditions.- Minimize the amount of organic solvent (<10% v/v).- Screen different buffer formulations and pH values.
Presence of Unconjugated Antibody (DAR0) - Incomplete reaction between the reduced antibody and the drug-linker.- Increase the incubation time for the conjugation reaction.- Ensure efficient removal of the reducing agent before adding the drug-linker.
Low Recovery After Purification - Non-specific binding of the ADC to the chromatography column.- Precipitation of the ADC during purification.- Optimize the mobile phase composition for HIC or SEC.- Perform purification at 4°C to improve stability.

Conclusion

The this compound is a versatile and efficient linker for the development of Antibody-Drug Conjugates. The two-step conjugation protocol described provides a robust method for producing ADCs with a well-defined Drug-to-Antibody Ratio. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of safe and effective ADC therapeutics.

References

Application Notes and Protocols for Labeling Proteins with Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification is a cornerstone of modern biotechnology and drug development. The ability to specifically attach molecules such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cytotoxic drugs to a protein allows for the enhancement of its therapeutic properties, enables its visualization in biological systems, and facilitates the creation of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the precise and efficient conjugation of molecules to proteins.

This reagent features two distinct reactive groups connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The maleimide (B117702) group exhibits high specificity for sulfhydryl (thiol) groups found in cysteine residues, forming a stable thioether bond.[1][3][4] The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive amine-specific functional group that readily reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond.[2][5][6] TFP esters are often preferred over N-hydroxysuccinimidyl (NHS) esters due to their increased stability in aqueous solutions, offering greater control over the labeling reaction.[2][5][7] The PEG4 linker enhances the water solubility of the crosslinker and the resulting conjugate, which can help prevent aggregation.[2][8]

This document provides a comprehensive guide to labeling proteins using this compound, including detailed experimental protocols, data presentation guidelines, and visual diagrams of the reaction chemistry and workflow.

Principle of the Reaction

The labeling strategy with this compound is a two-step process, leveraging the differential reactivity of the maleimide and TFP ester groups under specific pH conditions.

  • Amine Reaction (TFP Ester) : The TFP ester reacts with primary amines to form a stable amide bond. This reaction is favored at a slightly basic pH, typically between 7.5 and 8.0.[2]

  • Thiol Reaction (Maleimide) : The maleimide group reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5 to 7.5.[1][3][4] At pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring is more susceptible to hydrolysis, which would render it unreactive.[2][3]

Due to the pH requirements of each reactive group, a sequential conjugation strategy is typically employed. The molecule to be conjugated to the protein is first reacted with either the TFP ester or the maleimide group of the linker, depending on the available functional groups on the molecule. The resulting conjugate is then reacted with the protein, targeting the corresponding functional group (amine or thiol).

Experimental Protocols

This section details the protocols for a two-step sequential conjugation, where a molecule of interest (e.g., a small molecule drug) containing a primary amine is first attached to the TFP ester end of the linker, followed by conjugation of the maleimide group to a cysteine residue on the target protein.

Materials and Reagents
  • Target protein with at least one accessible cysteine residue

  • This compound

  • Molecule of interest with a primary amine

  • Reaction Buffers:

    • Amine Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0

    • Thiol Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA

  • Quenching Reagents:

    • 1 M Tris-HCl, pH 8.0

    • 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Step 1: Activation of the Molecule of Interest with this compound

This step involves the reaction of the TFP ester with the primary amine on the molecule of interest.

  • Preparation of Reagents :

    • Dissolve the amine-containing molecule of interest in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. TFP esters are moisture-sensitive, so it is crucial to minimize exposure to moisture.[9]

  • Reaction :

    • In a reaction vial, add the dissolved molecule of interest.

    • While stirring, slowly add a 1.1 to 1.5-fold molar excess of the dissolved this compound.

    • If the molecule of interest is in a buffer, ensure the final pH is between 7.5 and 8.0.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Monitoring the Reaction (Optional) : The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Conjugation of the Activated Molecule to the Target Protein

This step involves the reaction of the maleimide group of the activated molecule with a cysteine residue on the target protein.

  • Preparation of the Protein :

    • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in Thiol Reaction Buffer and add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is recommended as it does not contain thiols and does not need to be removed before the maleimide reaction.[3] Incubate for 30-60 minutes at room temperature.

    • If other reducing agents like DTT or BME are used, they must be completely removed before adding the maleimide-activated molecule, for example, by using a desalting column.[3]

    • Ensure the final protein concentration is between 2-10 mg/mL.

  • Conjugation Reaction :

    • Add a 5 to 20-fold molar excess of the maleimide-activated molecule of interest (from Step 1) to the prepared protein solution.[1] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction :

    • To stop the reaction, add a quenching reagent such as β-mercaptoethanol or DTT to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein :

    • Remove unreacted reagents and byproducts to obtain the purified protein conjugate. Common methods include:

      • Size-Exclusion Chromatography (SEC) : Effective for separating the larger labeled protein from smaller unreacted molecules.

      • Dialysis : Useful for removing small molecules from the protein solution.

      • Tangential Flow Filtration (TFF) : Suitable for larger-scale purifications.

Data Presentation

The efficiency of the protein labeling reaction should be quantified to ensure consistency and reproducibility. The degree of labeling (DOL), which is the average number of molecules conjugated per protein, is a key parameter.

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL) 5510
Molar Ratio (Linker:Protein) 5:110:110:1
Reaction Time (hours) 224
Reaction Temperature (°C) 25254
Degree of Labeling (DOL) Result 1Result 2Result 3
Yield (%) Result 1Result 2Result 3
Purity (%) Result 1Result 2Result 3

Caption: Example table for summarizing quantitative data from protein labeling experiments.

The DOL can be determined using various analytical techniques, including:

  • UV-Vis Spectroscopy : If the attached molecule has a distinct absorbance spectrum, the DOL can be calculated by measuring the absorbance at two different wavelengths (one for the protein and one for the attached molecule).

  • Mass Spectrometry (MS) : Provides a precise measurement of the mass of the protein conjugate, allowing for the determination of the number of attached molecules.

  • High-Performance Liquid Chromatography (HPLC) : Can be used to separate and quantify the labeled and unlabeled protein.

Visualizations

Reaction Chemistry

G cluster_step1 Step 1: Activation of Molecule of Interest cluster_step2 Step 2: Conjugation to Protein Mol_NH2 Molecule-NH2 Activated_Mol Molecule-amido-PEG4-Mal Mol_NH2->Activated_Mol TFP ester reaction (pH 7.5-8.0) Linker Mal-amido-PEG4-TFP Linker->Activated_Mol Activated_Mol2 Molecule-amido-PEG4-Mal Protein_SH Protein-SH Final_Conjugate Protein-S-Mal-PEG4-amido-Molecule Protein_SH->Final_Conjugate Maleimide reaction (pH 6.5-7.5) Activated_Mol2->Final_Conjugate

Caption: Reaction scheme for two-step protein conjugation.

Experimental Workflow

G start Start prep_reagents Prepare Molecule-NH2 and Linker Solutions start->prep_reagents step1_reaction React TFP Ester with Amine (1-2 hours, RT) prep_reagents->step1_reaction prep_protein Prepare Protein (Reduce disulfides if necessary) step1_reaction->prep_protein step2_reaction React Maleimide with Thiol (1-4 hours, RT or 4°C) prep_protein->step2_reaction quench Quench Reaction step2_reaction->quench purify Purify Conjugate (SEC, Dialysis, etc.) quench->purify analyze Analyze Labeled Protein (DOL, Purity, etc.) purify->analyze end End analyze->end

Caption: Step-by-step workflow for protein labeling.

References

Application Notes and Protocols for Mal-amido-PEG4-TFP Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. Mal-amido-PEG4-TFP ester is a heterobifunctional linker designed for the development of stable, non-cleavable ADCs.

This document provides detailed application notes and protocols for the use of this compound in ADC development. It covers the chemical properties of the linker, step-by-step protocols for conjugation, and methods for the characterization of the resulting ADC.

This compound: Properties and Reaction Chemistry

This compound is a PEGylated linker containing two reactive functional groups: a maleimide (B117702) and a tetrafluorophenyl (TFP) ester.

  • Maleimide Group: Reacts specifically with free sulfhydryl (thiol) groups, typically on cysteine residues of an antibody, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1][2]

  • TFP Ester Group: Reacts with primary amines, such as the N-terminus of a peptide-based payload or an amine-containing cytotoxic drug, to form a stable amide bond. TFP esters are more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering a wider reaction window. The optimal pH range for TFP ester reactivity with primary amines is 7.5-8.0.[2][3]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker-payload complex. This increased water solubility can help to prevent aggregation of the ADC and may improve its pharmacokinetic properties.[1]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C24H28F4N2O9[1]
Molecular Weight 564.48 g/mol [1]
Solubility DMSO, DMF, Methylene Chloride[1]
Storage -20°C, sealed from moisture[1][4]

Experimental Protocols

The development of an ADC using this compound involves a two-step conjugation process. First, the TFP ester is reacted with an amine-containing payload. Second, the maleimide group of the linker-payload conjugate is reacted with the free thiols on a reduced antibody.

Protocol 1: Activation of Amine-Containing Payload with this compound

This protocol describes the reaction of the TFP ester group of the linker with a primary amine on the cytotoxic payload.

Materials:

  • This compound

  • Amine-containing payload (e.g., cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 20-40 mM (a 1.5 to 2-fold molar excess over the payload).

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), add the payload solution.

    • Add DIPEA to the payload solution (2-3 molar equivalents relative to the payload) to act as a base.

    • Slowly add the this compound solution to the payload solution while stirring.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC-MS.

  • Quenching and Purification (Optional but Recommended):

    • The reaction can be quenched by the addition of a small amount of an amine-containing reagent like Tris buffer.

    • The resulting maleimide-activated payload can be purified by reverse-phase HPLC to remove unreacted starting materials and byproducts.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds to generate free thiols, followed by conjugation with the maleimide-activated payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution (e.g., 10 mM in water)

  • Maleimide-activated payload (from Protocol 1)

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[5]

  • Quenching solution: N-acetylcysteine or cysteine solution (10 mM in water)

  • Purification system (e.g., size-exclusion chromatography, tangential flow filtration)

Procedure:

  • Antibody Reduction:

    • Dilute the antibody to a concentration of 5-10 mg/mL in the Conjugation Buffer.

    • Add a 10-20 molar excess of TCEP or DTT solution to the antibody solution.[5][6]

    • Incubate at 37°C for 30-120 minutes. The incubation time will influence the number of reduced disulfide bonds and should be optimized for the specific antibody.[5][6]

    • Remove the excess reducing agent using a desalting column or tangential flow filtration, exchanging the buffer back to the Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately after removal of the reducing agent, add the maleimide-activated payload to the reduced antibody solution. A molar excess of 5-10 fold of the linker-payload per free thiol is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of N-acetylcysteine or cysteine (relative to the maleimide-activated payload) to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or hydrophobic interaction chromatography (HIC).[]

ADC Characterization

After purification, the ADC must be thoroughly characterized to ensure quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and the payload's λmax) to calculate the concentrations of each component based on their extinction coefficients.[8][9]Simple, rapid, and requires minimal sample preparation.[8]Provides only the average DAR. Can be inaccurate if the absorbance spectra of the antibody and payload overlap significantly.[8]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Different DAR species will have different retention times.[9]Provides information on the distribution of different DAR species and the amount of unconjugated antibody.[9]Primarily suitable for cysteine-conjugated ADCs.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the mass of the intact ADC or its subunits (light and heavy chains after reduction). The mass difference between the conjugated and unconjugated species reveals the number of attached payloads.[8][10]Provides the most accurate and detailed information on DAR distribution.[10]Requires specialized instrumentation and can be more complex to perform.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload_activation Payload Activation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization payload Amine-Containing Payload activated_payload Maleimide-Activated Payload payload->activated_payload TFP Ester Reaction (pH 7.5-8.0) linker Mal-amido-PEG4-TFP ester linker->activated_payload ADC Antibody-Drug Conjugate (ADC) activated_payload->ADC mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction (TCEP/DTT) reduced_mAb->ADC Maleimide Reaction (pH 6.5-7.5) purified_ADC Purified ADC ADC->purified_ADC Purification (SEC/TFF) analysis DAR Analysis (HIC, LC-MS) purified_ADC->analysis

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway for ADC Internalization and Action

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Target Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Canonical pathway of ADC internalization and mechanism of action.[11]

References

Application Notes and Protocols for Nanoparticle Functionalization Using Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the versatile and efficient surface modification of nanoparticles. This linker features two distinct reactive moieties: a tetrafluorophenyl (TFP) ester and a maleimide (B117702) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The TFP ester provides a highly efficient and hydrolytically stable amine-reactive function, ideal for the initial attachment to amine-functionalized nanoparticles. The terminal maleimide group allows for the subsequent, specific conjugation of thiol-containing molecules, such as peptides, antibodies, or small molecule drugs. This two-step, orthogonal conjugation strategy enables precise control over the nanoparticle surface chemistry, making it a valuable tool in the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomaterials.

The integrated PEG4 spacer enhances the water solubility of the linker and the resulting nanoparticle conjugate, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the final construct. The TFP ester is notably more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions in aqueous media and potentially higher yields.

Principle of the Two-Step Functionalization

The functionalization of nanoparticles with this compound follows a two-step process:

  • Amide Bond Formation: The TFP ester of the linker reacts with primary amine groups on the surface of the nanoparticle to form a stable amide bond. This reaction is most efficient at a pH of 7.5-8.0. This initial step results in a nanoparticle coated with a flexible PEG chain terminating in a reactive maleimide group.

  • Thiol-Maleimide Conjugation (Michael Addition): The maleimide-functionalized nanoparticle is then reacted with a thiol-containing ligand of interest (e.g., a cysteine-containing peptide). This reaction, which forms a stable thioether bond, is highly specific for thiols at a pH range of 6.5-7.5.

This orthogonal approach ensures a high degree of control over the conjugation process, minimizing the formation of unwanted byproducts.

Data Presentation

The following tables provide representative quantitative data for the functionalization of amine-bearing nanoparticles with this compound and subsequent conjugation to a thiol-containing ligand. The exact values will vary depending on the specific nanoparticle system and ligand used.

Table 1: Reaction Conditions for Nanoparticle Functionalization

StepParameterRecommended RangeOptimal Value
1. Linker Conjugation Molar Ratio (Linker:Amine Groups)10:1 to 50:120:1
Reaction pH7.2 - 8.57.5 - 8.0
Reaction Time1 - 4 hours2 hours
TemperatureRoom TemperatureRoom Temperature
2. Ligand Conjugation Molar Ratio (Maleimide:Thiol)2:1 to 10:15:1[1][2]
Reaction pH6.5 - 7.57.0
Reaction Time2 - 4 hours2 hours
TemperatureRoom TemperatureRoom Temperature

Table 2: Representative Characterization Data

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 2< 0.2+35 ± 3
Maleimide-PEG4-Nanoparticles110 ± 3< 0.2+25 ± 4
Ligand-PEG4-Nanoparticles115 ± 4< 0.2+10 ± 5

Note: The change in zeta potential upon ligand conjugation is dependent on the charge of the specific ligand used.

Experimental Workflows and Logical Relationships

G cluster_0 Step 1: Linker Attachment cluster_1 Purification & QC cluster_2 Step 2: Ligand Conjugation cluster_3 Final Characterization Amine_NP Amine-Functionalized Nanoparticle Reaction1 Reaction pH 7.5-8.0, 2h, RT Amine_NP->Reaction1 Linker This compound Linker->Reaction1 Maleimide_NP Maleimide-PEG4 Functionalized Nanoparticle Reaction1->Maleimide_NP Purification1 Purification (Centrifugation/Dialysis) Maleimide_NP->Purification1 QC Quantification of Maleimide Groups (Ellman's Assay) Purification1->QC Reaction2 Reaction pH 6.5-7.5, 2h, RT QC->Reaction2 Thiol_Ligand Thiol-Containing Ligand Thiol_Ligand->Reaction2 Final_NP Ligand-Functionalized Nanoparticle Reaction2->Final_NP Purification2 Final Purification Final_NP->Purification2 Characterization Characterization (DLS, Zeta, etc.) Purification2->Characterization

Caption: Workflow for the two-step functionalization of nanoparticles.

Experimental Protocols

Materials and Reagents

  • Amine-functionalized nanoparticles

  • This compound

  • Thiol-containing ligand (e.g., cysteine-terminated peptide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid)

  • EDTA (Ethylenediaminetetraacetic acid)

  • L-cysteine

  • Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-exclusion chromatography (SEC) columns or dialysis cassettes

  • Centrifuge and appropriate tubes

Protocol 1: Functionalization of Amine-Nanoparticles with this compound

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Prepare a reaction buffer of 0.1 M PBS with 10 mM EDTA, pH 7.5-8.0.

  • Reaction Setup:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the nanoparticle suspension to achieve the desired molar excess (e.g., a 20-fold molar excess of linker to available amine groups on the nanoparticles).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the maleimide-functionalized nanoparticles from excess linker and byproducts. This can be achieved by:

      • Centrifugation: Pellet the nanoparticles by centrifugation (conditions depend on nanoparticle size and density), remove the supernatant, and resuspend the pellet in fresh PBS, pH 7.4. Repeat this process 2-3 times.

      • Dialysis: Dialyze the reaction mixture against PBS, pH 7.4, using an appropriate molecular weight cutoff (MWCO) dialysis cassette.

Protocol 2: Quantification of Surface Maleimide Groups (Ellman's Assay) [3][4][5]

  • Preparation of Standards and Reagents:

    • Prepare a standard curve of L-cysteine in PBS, pH 7.2 (ranging from 0 to 1.5 mM).

    • Prepare a solution of Ellman's reagent (4 mg/mL) in PBS, pH 7.2.

  • Reaction with L-cysteine:

    • To a known amount of maleimide-functionalized nanoparticles, add a known excess of L-cysteine solution.

    • Incubate for 2 hours at room temperature to allow the reaction between the maleimide groups and the thiols of L-cysteine to go to completion.

  • Quantification of Unreacted Thiol:

    • Add the Ellman's reagent solution to the standards and the nanoparticle samples.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Calculate the concentration of unreacted L-cysteine in the nanoparticle samples using the standard curve. The difference between the initial and unreacted L-cysteine concentration corresponds to the amount of maleimide groups on the nanoparticles.

G cluster_0 Quantification Logic Initial_Thiol Known Excess of L-cysteine Reaction Reaction with Maleimide-NP Initial_Thiol->Reaction Unreacted_Thiol Unreacted L-cysteine Reaction->Unreacted_Thiol Maleimide_NP Maleimide-NP Sample Maleimide_NP->Reaction Ellmans_Reagent Ellman's Reagent Unreacted_Thiol->Ellmans_Reagent Measurement Measure Absorbance at 412 nm Ellmans_Reagent->Measurement Calculation Calculate Maleimide Concentration Measurement->Calculation

Caption: Logical flow for the quantification of maleimide groups.

Protocol 3: Conjugation of Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles

  • Preparation of Ligand:

    • If the thiol groups on the ligand are in the form of disulfide bonds, they must be reduced prior to conjugation. Dissolve the ligand in a degassed buffer (PBS, pH 7.0) and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Disperse the maleimide-functionalized nanoparticles in a degassed reaction buffer (PBS, pH 7.0).

    • Add the thiol-containing ligand to the nanoparticle suspension at the desired molar ratio (e.g., 5:1 maleimide to thiol).[1][2]

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine to the reaction mixture.

    • Purify the final ligand-conjugated nanoparticles using centrifugation or dialysis as described in Protocol 1.

Protocol 4: Characterization of Functionalized Nanoparticles

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of functionalization (amine-NP, maleimide-NP, and ligand-NP). An increase in size is expected after each conjugation step.

  • Zeta Potential Measurement:

    • Measure the surface charge of the nanoparticles at each stage. A change in zeta potential will confirm the modification of the nanoparticle surface.

  • UV-Vis Spectroscopy:

    • If the conjugated ligand has a characteristic absorbance peak, UV-Vis spectroscopy can be used to confirm and quantify the conjugation.

Troubleshooting

  • Low Conjugation Efficiency in Step 1: Ensure the TFP ester is fresh and has been stored under anhydrous conditions. Verify the pH of the reaction buffer is between 7.5 and 8.0. Increase the molar excess of the linker.

  • Low Conjugation Efficiency in Step 2: Ensure complete reduction of disulfide bonds in the ligand. Confirm the presence of reactive maleimide groups using Ellman's assay. Ensure the reaction buffer is free of other thiol-containing compounds and the pH is between 6.5 and 7.5.

  • Nanoparticle Aggregation: Ensure adequate PEGylation. Aggregation during conjugation can be minimized by optimizing buffer conditions and nanoparticle concentration.

References

Application Notes and Protocols for PROTAC Synthesis using Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

The linker is a critical component of a PROTAC, as its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and improve pharmacokinetic properties.[5][6]

This document provides a detailed protocol for the synthesis and evaluation of PROTACs using a specific bifunctional linker, Mal-amido-PEG4-TFP ester . This linker features a maleimide (B117702) group for reaction with a thiol (e.g., a cysteine residue on a target-binding ligand) and a tetrafluorophenyl (TFP) ester for reaction with a primary amine (e.g., on an E3 ligase ligand).[7] TFP esters are less susceptible to hydrolysis than the more common NHS esters, offering a wider window for the conjugation reaction.[8][9]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process that begins with the synthesis of the molecule, followed by rigorous in vitro and cellular characterization to determine its efficacy and mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Step1 Step 1: Conjugate Thiol-containing Target Ligand with Maleimide Step2 Step 2: Purify Intermediate Step1->Step2 Step3 Step 3: Conjugate Amine-containing E3 Ligase Ligand with TFP Ester Step2->Step3 Step4 Step 4: Purify Final PROTAC Step3->Step4 Biochemical Biochemical Assays (e.g., Ternary Complex Formation) Step4->Biochemical Cellular Cellular Assays Step4->Cellular Degradation Protein Degradation (Western Blot, In-Cell Western) Cellular->Degradation Function Functional Assays (Cell Viability, Apoptosis) Cellular->Function

General workflow for PROTAC synthesis and evaluation.

Quantitative Data for PROTACs Utilizing PEG Linkers

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table provides illustrative data for PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
Estrogen Receptor α16-atom PEG linker~1~95%[10]
TBK121-atom PEG linker396%[10]
SMARCA2/4PEG linker250-30065-70%[4]
BTKNon-covalent linker2.297%[11]

Note: The data presented is illustrative and compiled from various sources. Actual DC50 and Dmax values are dependent on the specific target, ligands, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis for creating a PROTAC using the this compound linker.

Materials and Reagents:

  • Thiol-containing target protein ligand

  • Amine-containing E3 ligase ligand

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Lyophilizer

Step 1: Conjugation of Thiol-containing Target Ligand to the Maleimide Moiety

  • Preparation: In a nitrogen-purged vial, dissolve the thiol-containing target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: To the solution, add degassed PBS (pH 7.0-7.5) to achieve a final concentration suitable for your ligand's solubility. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours.[12]

  • Monitoring: Monitor the reaction progress by LC-MS, looking for the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the ligand-linker intermediate.

  • Purification: Upon completion, purify the intermediate product by RP-HPLC. Collect the fractions containing the desired product and lyophilize to obtain a pure powder.

Step 2: Conjugation of Amine-containing E3 Ligase Ligand to the TFP Ester Moiety

  • Preparation: Dissolve the purified ligand-linker intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF or DMSO.

  • Reaction: Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture. The TFP ester will react with the primary amine on the E3 ligase ligand to form a stable amide bond.[2][8]

  • Incubation: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.

  • Purification: Once the reaction is complete, purify the final PROTAC by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.

Materials and Reagents:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[1][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1][13]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[1][13]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][13]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1]

    • Perform the same immunoblotting steps for the loading control antibody on the same membrane.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]

References

Application Notes and Protocols for Amine-Reactive Labeling using Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the covalent modification of biomolecules.[1][2] This reagent features a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups and a tetrafluorophenyl (TFP) ester for efficient reaction with primary amines.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[1][2]

The TFP ester offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased stability in aqueous solutions, which minimizes hydrolysis and allows for more controlled and efficient labeling of primary amines on proteins and other biomolecules.[3] This makes this compound a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise control over labeling is crucial.[1][2][4] The maleimide group allows for the subsequent attachment of a second molecule, such as a drug or a fluorescent probe, containing a free thiol group.[5]

Chemical Reaction and Workflow

The labeling process involves the reaction of the TFP ester with a primary amine on the target biomolecule, forming a stable amide bond.

Caption: Chemical reaction scheme for the two-step conjugation process.

The general experimental workflow for labeling a protein, such as an antibody, with this compound and a subsequent thiol-containing molecule is outlined below.

cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis A 1. Prepare Antibody Solution (Amine-free buffer, pH 7.5-8.5) C 3. React Antibody with TFP Ester (Incubate at RT) A->C B 2. Prepare this compound Solution (Anhydrous DMSO or DMF) B->C D 4. Purify Activated Antibody (e.g., Desalting column) C->D E 5. React Activated Antibody with Thiol-Payload (pH 6.5-7.5) D->E F 6. Purify Final Conjugate (e.g., SEC, HIC) E->F G 7. Characterize Conjugate (e.g., UV-Vis, Mass Spec, SDS-PAGE) F->G

Caption: General experimental workflow for antibody-drug conjugate (ADC) preparation.[6][7]

Data Presentation

The efficiency of the amine-reactive labeling step can be assessed by determining the degree of labeling (DOL), which represents the average number of crosslinker molecules conjugated to each protein molecule. The DOL is influenced by factors such as the molar ratio of the crosslinker to the protein, protein concentration, pH, and reaction time. The following table provides representative data on the effect of the molar excess of a TFP ester on the DOL of an antibody.

Molar Excess of TFP EsterDegree of Labeling (DOL)Labeling Efficiency (%)
5:12.142%
10:13.838%
20:16.532.5%
40:19.223%

Note: This data is illustrative and the optimal conditions should be determined empirically for each specific biomolecule.

Experimental Protocols

Materials and Reagents
  • Biomolecule (e.g., Antibody): Purified and in an amine-free buffer (e.g., PBS, HEPES).

  • This compound: Store at -20°C, protected from moisture.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification Columns: Desalting columns (e.g., Sephadex G-25) and chromatography columns for final purification (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC).

  • Thiol-containing payload (e.g., drug, fluorophore)

  • Conjugation Buffer for Thiol Reaction: PBS or HEPES with EDTA, pH 6.5-7.5.

Protocol: Amine-Reactive Labeling of an Antibody
  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Crosslinker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution.

    • Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Activated Antibody:

    • Remove the unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer for the subsequent thiol reaction.

Protocol: Conjugation with a Thiol-Containing Payload
  • Payload Preparation:

    • Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction:

    • Add the thiol-containing payload solution to the purified, maleimide-activated antibody solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Final Conjugate:

    • Purify the final conjugate to remove unreacted payload and any aggregates using an appropriate chromatography method such as SEC or HIC.[8]

Characterization of the Conjugate
  • Degree of Labeling (DOL): Determine the DOL by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the payload (if it has a chromophore).

  • Mass Spectrometry: Confirm the mass of the conjugate and determine the distribution of different drug-to-antibody ratio (DAR) species.

  • SDS-PAGE: Analyze the purity and integrity of the conjugate under reducing and non-reducing conditions.

  • Functional Assays: Assess the biological activity of the antibody (e.g., antigen binding) and the payload (e.g., cytotoxicity) after conjugation.

Application: Targeting the HER2 Signaling Pathway in Cancer Therapy

A significant application of this technology is the development of Antibody-Drug Conjugates (ADCs) for cancer therapy. For instance, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain breast cancers, can be conjugated to a potent cytotoxic drug using this compound.[9][10][11] Upon binding to the HER2 receptor on a cancer cell, the ADC is internalized, and the cytotoxic drug is released, leading to cell death.[9][10][11] This targeted delivery minimizes systemic toxicity.[9][10][11]

The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][10][12] Its overactivation in cancer leads to uncontrolled cell growth.[9][10][12] An ADC targeting HER2 can effectively disrupt these downstream signaling cascades.[9][10][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Internalized_ADC Internalized ADC HER2->Internalized_ADC Internalization HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug Released Cytotoxic Drug Internalized_ADC->Drug Drug Release Drug->Proliferation Inhibition

Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.[9][10][12][13]

References

Optimizing Bioconjugation: Application Notes and Protocols for Mal-amido-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Mal-amido-PEG4-TFP ester, a heterobifunctional crosslinker, in bioconjugation reactions. Understanding the pH dependence of the maleimide (B117702) and tetrafluorophenyl (TFP) ester reactive groups is critical for achieving high-yield, specific, and reproducible conjugations.

Introduction

This compound is a versatile crosslinking reagent that enables the covalent linkage of molecules containing sulfhydryl (thiol) groups to those with primary amine groups. It features a maleimide group that specifically reacts with thiols, and a TFP ester that reacts with primary amines, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and can reduce aggregation of the conjugated molecules. TFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for reaction optimization.[1][2]

The efficiency of the conjugation reactions is highly dependent on the pH of the reaction buffer. The maleimide-thiol reaction and the TFP ester-amine reaction have distinct optimal pH ranges. Therefore, careful consideration and control of pH are paramount for successful bioconjugation.

pH Considerations for Optimal Reactivity

The this compound possesses two distinct reactive moieties, each with its own optimal pH range for conjugation.

Maleimide Reaction with Sulfhydryls

The maleimide group reacts with sulfhydryl groups to form a stable thioether bond.[3] This reaction is most efficient and specific within a pH range of 6.5 to 7.5 .[3][4][5][6]

  • Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, making it a less effective nucleophile.

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[5][7] Furthermore, at alkaline pH, the maleimide group can exhibit off-target reactivity towards primary amines, such as the side chain of lysine (B10760008) residues.[3][7] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5]

TFP Ester Reaction with Primary Amines

The TFP ester reacts with primary amines to form a stable amide bond. The optimal pH range for this reaction is 7.5 to 8.0 .[7][8]

  • Below pH 7.5: The reaction rate is slower as primary amines are more likely to be protonated and thus less nucleophilic.

  • Above pH 8.0: While the reaction with amines is efficient, the potential for hydrolysis of the TFP ester increases, although it is more stable than NHS esters under basic conditions.[1][2]

Summary of Optimal pH Conditions

Reactive GroupTarget Functional GroupOptimal pH RangeKey Considerations
MaleimideSulfhydryl (-SH)6.5 - 7.5- Reaction is specific to thiols in this range.[3][5] - Above pH 7.5, hydrolysis and reaction with amines can occur.[3][7]
TFP EsterPrimary Amine (-NH₂)7.5 - 8.0- More resistant to hydrolysis than NHS esters.[1][2] - Slower reaction rate at lower pH.

Experimental Protocols

Two primary strategies can be employed when using this compound: a one-step or a two-step conjugation protocol. The choice depends on the specific biomolecules being conjugated and the desired level of control over the reaction.

Protocol 1: Two-Step Conjugation

This is the recommended approach to maximize specificity and yield by optimizing the pH for each reaction sequentially.

Step 1: Reaction of TFP Ester with Primary Amines

This step involves the labeling of an amine-containing molecule (e.g., a protein, antibody, or peptide) with the this compound.

Materials:

  • Amine-containing molecule (Molecule A)

  • This compound

  • Amine-Reactive Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.5-8.0. Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Molecule A: Dissolve Molecule A in the Amine-Reactive Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Crosslinker: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule A. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column or dialysis against a buffer with a pH of 6.5-7.5 (e.g., PBS with EDTA). This buffer exchange is crucial for the subsequent maleimide reaction.

Step 2: Reaction of Maleimide with Sulfhydryls

This step involves the conjugation of the maleimide-activated Molecule A with a sulfhydryl-containing molecule (Molecule B).

Materials:

  • Maleimide-activated Molecule A (from Step 1)

  • Sulfhydryl-containing molecule (Molecule B)

  • Thiol-Reactive Reaction Buffer: PBS or HEPES buffer, pH 6.5-7.5, containing 1-10 mM EDTA. The buffer should be deoxygenated to prevent thiol oxidation.

  • (Optional) Reducing agent if Molecule B contains disulfide bonds (e.g., TCEP or DTT).

Procedure:

  • Preparation of Molecule B: Dissolve Molecule B in the Thiol-Reactive Reaction Buffer. If reduction of disulfide bonds is necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent before adding to the activated Molecule A.

  • Reaction: Add the maleimide-activated Molecule A to Molecule B. A 1:1 to 1.5:1 molar ratio of maleimide-activated Molecule A to Molecule B is a good starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol to react with any remaining maleimide groups.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted molecules.

Protocol 2: One-Step Conjugation

This approach is faster but requires careful pH control to manage the competing reactions. A compromise pH is used to allow both reactions to proceed simultaneously. This method is suitable when the molecules are not sensitive to the reaction conditions and when a lower yield is acceptable.

Materials:

  • Amine-containing molecule (Molecule A)

  • Sulfhydryl-containing molecule (Molecule B)

  • This compound

  • One-Step Reaction Buffer: HEPES or PBS buffer, pH 7.2-7.5.

  • Anhydrous DMF or DMSO

Procedure:

  • Preparation of Molecules: Dissolve both Molecule A and Molecule B in the One-Step Reaction Buffer.

  • Preparation of Crosslinker: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add the dissolved crosslinker to the mixture of Molecule A and Molecule B. The stoichiometry will need to be optimized for the specific application.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate to remove unreacted components.

Visualizing the Reaction Workflow and Logic

Reaction Mechanism

Reaction_Mechanism cluster_amine_reaction TFP Ester Reaction (pH 7.5-8.0) cluster_thiol_reaction Maleimide Reaction (pH 6.5-7.5) Amine Primary Amine (Molecule A) Amide_Bond Amide Bond Formation Amine->Amide_Bond TFP_Ester This compound TFP_Ester->Amide_Bond Maleimide_Activated Maleimide-Activated Molecule A Amide_Bond->Maleimide_Activated Thioether_Bond Thioether Bond Formation Maleimide_Activated->Thioether_Bond Sulfhydryl Sulfhydryl (Molecule B) Sulfhydryl->Thioether_Bond Conjugate Final Conjugate (A-PEG4-B) Thioether_Bond->Conjugate Two_Step_Workflow cluster_step1 Step 1: Amine Labeling (pH 7.5-8.0) cluster_step2 Step 2: Thiol Conjugation (pH 6.5-7.5) A1 Dissolve Amine-Molecule A A3 React A + Crosslinker A1->A3 A2 Dissolve TFP Ester Crosslinker A2->A3 A4 Purify/Buffer Exchange (to pH 6.5-7.5) A3->A4 B2 React Activated A + B A4->B2 Maleimide-Activated Molecule A B1 Dissolve Thiol-Molecule B B1->B2 B3 Quench (Optional) B2->B3 B4 Purify Final Conjugate B3->B4

References

Application Notes and Protocols for Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Mal-amido-PEG4-TFP ester, a heterobifunctional crosslinker, in bioconjugation. This reagent facilitates the covalent linkage of sulfhydryl-containing molecules to amine-containing molecules.

Introduction

This compound is a versatile crosslinking reagent that features a maleimide (B117702) group at one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the TFP ester reacts with primary amine groups. This allows for the precise and efficient conjugation of biomolecules such as proteins, peptides, and antibodies. TFP esters are known to be more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering greater flexibility and efficiency in labeling.[1][2][3][4][5]

The sequential nature of the two-step conjugation process allows for controlled and specific labeling. First, the TFP ester is reacted with an amine-containing molecule. In the second step, the maleimide group of the modified molecule is reacted with a sulfhydryl-containing molecule.

Data Presentation

The following tables summarize the key reaction parameters for the maleimide and TFP ester functionalities of the crosslinker.

Table 1: Reaction Conditions for TFP Ester with Primary Amines

ParameterRecommended ConditionNotes
pH 7.5 - 8.0[1][4][5][6]Optimal range for amine acylation. TFP esters are more stable to hydrolysis at this pH compared to NHS esters.[1][2][3][4][5]
Temperature Room Temperature (20-25°C) or 4°C (on ice)Room temperature reactions are faster. Reactions on ice can be used to slow down the reaction and potentially minimize non-specific binding.
Reaction Time 30 minutes to 2 hours at Room Temperature; 2 to 4 hours at 4°C[7]Reaction time can be optimized based on the reactivity of the specific amine. Longer incubation may improve efficiency.[7]
Buffer Amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer.[7]Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the TFP ester.[7]
Molar Excess 10- to 50-fold molar excess of TFP ester over the amine-containing molecule.[7]The optimal ratio depends on the concentration of the protein/molecule.[7]

Table 2: Reaction Conditions for Maleimide with Sulfhydryls (Thiols)

ParameterRecommended ConditionNotes
pH 6.5 - 7.5[1][4][5][6][8][9][10]This pH range ensures high selectivity of the maleimide for sulfhydryl groups.[8][9] At pH > 7.5, reactivity with amines can occur.[1][4][5][8][9]
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.
Reaction Time 30 minutes to 2 hours[11]The reaction is generally rapid.[12] Completion can be monitored if necessary.
Buffer Thiol-free buffers such as PBS, HEPES.Buffers should be degassed to prevent oxidation of thiols. Avoid buffers containing thiols like DTT or β-mercaptoethanol.[9]
Molar Excess 2:1 to 5:1 molar ratio of maleimide to thiol[11]An excess of the maleimide-functionalized molecule is often used to ensure complete reaction with the thiol.

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Peptide

This protocol describes the conjugation of a protein (containing accessible primary amines) to a peptide (containing a free sulfhydryl group) using this compound.

Materials:

  • Amine-containing protein (e.g., Antibody)

  • Sulfhydryl-containing peptide (e.g., cysteine-terminated peptide)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Reaction Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing Agent (if necessary, e.g., TCEP)

  • Desalting columns

Procedure:

Step 1: Activation of the Amine-Containing Protein with this compound

  • Prepare the Protein: Dissolve the amine-containing protein in Reaction Buffer A to a concentration of 1-10 mg/mL.

  • Prepare the Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring. Alternatively, the reaction can be carried out for 2-4 hours at 4°C.

  • Quenching (Optional): To quench any unreacted TFP ester, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess crosslinker and by-products by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation of the Maleimide-Activated Protein to the Sulfhydryl-Containing Peptide

  • Prepare the Sulfhydryl-Peptide: Dissolve the sulfhydryl-containing peptide in degassed Reaction Buffer B. If the peptide has disulfide bonds, it may require reduction with an agent like TCEP prior to use.[13]

  • Reaction: Add the maleimide-activated protein (from Step 1.6) to the sulfhydryl-containing peptide solution. A 2:1 to 5:1 molar ratio of maleimide to thiol is recommended.[11]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.

  • Purification: The final conjugate can be purified from excess peptide and unreacted protein using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation p1 Amine-Containing Protein r1 Reaction (pH 7.5-8.0, RT, 30-120 min) p1->r1 c1 Mal-amido-PEG4-TFP Ester c1->r1 p2 Maleimide-Activated Protein r1->p2 q1 Quenching (Optional) p2->q1 d1 Desalting Column p2->d1 w/o Quenching q1->d1 p3 Purified Maleimide- Activated Protein d1->p3 r2 Reaction (pH 6.5-7.5, RT, 30-120 min) p3->r2 s1 Sulfhydryl-Containing Peptide s1->r2 p4 Protein-Peptide Conjugate r2->p4 pu1 Purification (e.g., SEC) p4->pu1 p5 Final Purified Conjugate pu1->p5

Caption: Workflow for the two-step conjugation using this compound.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes time Reaction Time eff Conjugation Efficiency time->eff Increases (to a point) temp Temperature temp->eff Increases side Side Reactions (Hydrolysis, Off-target reaction) temp->side Increases ph pH spec Specificity ph->spec Determines ph->side Influences

Caption: Influence of reaction parameters on conjugation outcomes.

References

Downstream Applications of Mal-amido-PEG4-TFP Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the precise and efficient conjugation of biomolecules. This reagent features a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and a 2,3,5,6-tetrafluorophenyl (TFP) ester that readily couples with primary amines. The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the resulting conjugate, reduces the potential for aggregation, and provides a flexible linker to minimize steric hindrance between the conjugated molecules.[1][2][3]

The unique properties of this crosslinker make it an invaluable tool in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

Core Principles of Reactivity

The this compound leverages two distinct and highly efficient chemical reactions for bioconjugation:

  • Maleimide-Thiol Chemistry : The maleimide group reacts with free sulfhydryl groups, typically found in cysteine residues of proteins and peptides, via a Michael addition reaction.[5][6] This reaction is highly specific and efficient at a pH range of 6.5-7.5, resulting in a stable thioether bond.[7][8] It is crucial to maintain this pH range to avoid off-target reactions with amines, which can occur at higher pH values.[8]

  • TFP Ester-Amine Chemistry : The TFP ester is a highly reactive functional group that readily acylates primary amines, such as those found on lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[9][10] TFP esters offer a significant advantage over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability towards hydrolysis in aqueous solutions, particularly at basic pH.[9][11] The optimal pH for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[1]

Key Applications

The primary downstream applications of this compound conjugates revolve around the creation of precisely engineered biomolecules for therapeutic and research purposes.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The this compound is an ideal linker for constructing ADCs. A common strategy involves a two-step conjugation process where the TFP ester first reacts with amine groups on a small molecule drug or a payload-containing moiety. The resulting maleimide-activated payload is then conjugated to reduced cysteine residues on the antibody. The PEG4 linker in this construct improves the solubility and pharmacokinetic profile of the ADC.[12][13]

Proteolysis-Targeting Chimera (PROTAC) Development

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound can serve as a versatile linker to connect a target protein-binding ligand with an E3 ligase-binding ligand. The defined length and hydrophilicity of the PEG4 spacer are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][14]

Protein and Peptide PEGylation

PEGylation is the process of covalently attaching polyethylene glycol chains to proteins or peptides to improve their pharmacokinetic and pharmacodynamic properties.[15][] this compound can be used for site-specific PEGylation. For instance, a protein can be first modified at its lysine residues with the TFP ester end of the linker. Subsequently, a thiol-containing molecule or another protein with an available cysteine can be conjugated to the maleimide group. This allows for the creation of well-defined, site-specifically PEGylated biomolecules.

Experimental Protocols

The following section provides detailed protocols for the key applications of this compound.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a thiol-containing cytotoxic payload to an antibody using this compound.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiol-containing cytotoxic payload

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5[17]

  • Quenching Solution: 1 M N-acetylcysteine in water

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[17]

  • Characterization: UV-Vis Spectrophotometer, SDS-PAGE, Hydrophobic Interaction Chromatography (HIC)

Procedure:

Step 1: Antibody Reduction

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the Conjugation Buffer.

  • Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.

Step 2: Activation of the Cytotoxic Payload

  • Dissolve the this compound and the thiol-containing cytotoxic payload in anhydrous DMSO to prepare stock solutions of 10 mM.

  • In a separate reaction vessel, react the this compound with the cytotoxic payload at a 1:1.2 molar ratio in DMSO.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) at a 2-fold molar excess over the payload.

  • Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the reaction can be monitored by LC-MS.

Step 3: Conjugation of the Activated Payload to the Antibody

  • Add a 5- to 10-fold molar excess of the maleimide-activated payload solution to the reduced antibody solution.[18]

  • Ensure the final concentration of the organic solvent (DMSO) in the reaction mixture is below 10% (v/v) to maintain the stability of the antibody.[18]

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

Step 4: Quenching and Purification

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.[18]

  • Incubate for 30 minutes at room temperature.

  • Purify the ADC using a pre-equilibrated SEC column to remove unreacted payload, linker, and quenching agent.[17]

Step 5: Characterization

  • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

  • Analyze the purity and aggregation of the ADC by SEC-HPLC.

  • Determine the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy.[19]

  • Confirm the successful conjugation and assess the molecular weight of the ADC using SDS-PAGE under reducing and non-reducing conditions.

Quantitative Data Summary:

ParameterTypical ValueMethod of Analysis
Antibody Concentration1-10 mg/mLUV-Vis (A280)
Molar Excess of Linker5-10 fold-
Molar Excess of TCEP10-fold-
Reaction Time (Conjugation)1-2 hours-
Final DAR2-4HIC / UV-Vis
Purity>95%SEC-HPLC
Aggregation<5%SEC-HPLC
Protocol 2: Synthesis of a PROTAC

This protocol outlines a general procedure for synthesizing a PROTAC by linking a target protein ligand (containing a primary amine) to an E3 ligase ligand (containing a thiol group) using this compound.

Materials:

  • Target Protein Ligand with a primary amine

  • E3 Ligase Ligand with a thiol group

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.2

  • Purification: Preparative HPLC

Procedure:

Step 1: Reaction of TFP Ester with Target Protein Ligand

  • Dissolve the target protein ligand and this compound in anhydrous DMSO to prepare 10 mM stock solutions.

  • In a reaction vessel, combine the target protein ligand and the linker at a 1:1.1 molar ratio.

  • Add a non-nucleophilic base like DIPEA (2-fold molar excess).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the intermediate by LC-MS.

Step 2: Conjugation with E3 Ligase Ligand

  • To the reaction mixture from Step 1, add the E3 ligase ligand (1.2-fold molar excess).

  • Adjust the pH of the reaction mixture to 7.2 by adding PBS.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[20] Monitor the formation of the final PROTAC molecule by LC-MS.

Step 3: Purification and Characterization

  • Purify the crude PROTAC using preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Quantitative Data Summary:

ParameterTypical ConditionMethod of Analysis
Molar Ratio (Ligand:Linker)1:1.1-
Molar Ratio (Intermediate:Ligand)1:1.2-
Reaction Time (Step 1)2-4 hoursLC-MS
Reaction Time (Step 2)2-4 hours (RT) or overnight (4°C)LC-MS
Purity>98%HPLC

Visualizations

ADC_Synthesis_Workflow cluster_reduction Step 1: Antibody Reduction cluster_activation Step 2: Payload Activation cluster_conjugation Step 3 & 4: Conjugation & Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (-SH) mAb->reduced_mAb  Reduction of  disulfide bonds TCEP TCEP (Reducing Agent) ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC Payload Thiol-Payload (-SH) activated_Payload Maleimide-Activated Payload Payload->activated_Payload  Reaction with  TFP ester Linker This compound activated_Payload->ADC  Thiol-Maleimide  Reaction Purification Purification (SEC) ADC->Purification purified_ADC Purified ADC Purification->purified_ADC

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Attachment to Ligand 1 cluster_step2 Step 2: PROTAC Formation cluster_step3 Step 3: Purification Ligand1 Target Protein Ligand (-NH2) Intermediate Maleimide-Linker-Ligand 1 Ligand1->Intermediate  Reaction with TFP ester Linker This compound PROTAC PROTAC Molecule Intermediate->PROTAC Ligand2 E3 Ligase Ligand (-SH) Ligand2->PROTAC  Thiol-Maleimide Reaction Purification Purification (HPLC) PROTAC->Purification purified_PROTAC Purified PROTAC Purification->purified_PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Linker_Reactivity Linker Maleimide This compound TFP Ester Thiol Thiol (-SH) (e.g., Cysteine) Linker:maleimide->Thiol  pH 6.5-7.5 Amine Primary Amine (-NH2) (e.g., Lysine) Linker:tfp->Amine  pH 7.5-8.0 Thioether Stable Thioether Bond Thiol->Thioether Amide Stable Amide Bond Amine->Amide

Caption: Reactivity of this compound functional groups.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-amido-PEG4-TFP ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during Mal-amido-PEG4-TFP ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for the two reactive ends of this compound?

A1: The maleimide (B117702) and TFP ester moieties have different optimal pH ranges for their respective reactions. The maleimide group reacts most efficiently with thiol groups at a pH between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing hydrolysis of the maleimide ring, which becomes more significant at higher pH.[1][4] The TFP (2,3,5,6-tetrafluorophenyl) ester reacts with primary amines to form a stable amide bond, with an optimal pH range of 7.5 to 8.0.[3]

Q2: My conjugation yield is consistently low. What are the most common causes?

A2: Low conjugation yield can stem from several factors. The most common culprits include:

  • Hydrolysis of the Maleimide or TFP Ester: Both reactive groups are susceptible to hydrolysis in aqueous solutions. The maleimide ring can open, rendering it unreactive towards thiols, especially at pH values above 7.5.[3][4] TFP esters are more stable than their NHS ester counterparts but will still hydrolyze, particularly as the pH increases.[5][6][7][8]

  • Oxidation of Thiols: The thiol (-SH) groups on your protein or peptide can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[2]

  • Suboptimal Buffer Conditions: The presence of primary amines (e.g., Tris buffer) or sulfhydryl-containing compounds in your reaction buffer will compete with your target molecules for reaction with the linker.[9]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the linker to your biomolecule can lead to incomplete conjugation. A molar excess of the linker is often required.[2]

  • Poor Reagent Quality or Handling: Improper storage or handling of the this compound can lead to degradation. The reagent is moisture-sensitive.[9]

Q3: How can I prevent hydrolysis of the maleimide and TFP ester groups?

A3: To minimize hydrolysis:

  • Prepare Stock Solutions Fresh: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][9]

  • Control pH: Maintain the pH within the optimal range for each reaction step. If performing a one-pot reaction, a compromise pH of around 7.2-7.5 is often used.[9]

  • Work Quickly: Add the dissolved linker to your reaction mixture promptly.

  • Storage: Store the solid reagent at -20°C with a desiccant.[9][10] Avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the recommended molar excess of the linker to my biomolecule?

A4: A typical starting point is a 10 to 20-fold molar excess of the maleimide-containing reagent to the protein or peptide.[2] However, the optimal ratio is highly dependent on the specific reactants and should be determined empirically through small-scale optimization experiments.[2] For some applications, a lower molar excess, such as 2:1 or 5:1, may be sufficient.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low conjugation yield.

Problem Potential Cause Recommended Solution
Low or No Conjugation Maleimide Inactivity Verify Maleimide Reactivity: Prepare fresh this compound solution in anhydrous DMSO. If long-term storage in an aqueous buffer is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C for a short duration.[1] Long-term storage at 20°C can lead to a significant loss of reactivity.[1][4]
Thiol Unavailability Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be conjugated, ensure complete reduction using a reagent like TCEP. TCEP is often preferred as it does not need to be removed before conjugation.[2] Confirm the presence of free thiols using Ellman's Reagent (DTNB).
TFP Ester Hydrolysis Optimize pH for Amine Reaction: The optimal pH for TFP ester reaction with amines is 7.5-8.0.[3] TFP esters are more stable than NHS esters in aqueous solutions but are still prone to hydrolysis at higher pH.[5][6][7][8]
Incorrect Buffer Composition Use Non-Reactive Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).[9] Recommended buffers include phosphate (B84403), HEPES, or bicarbonate buffers.[11]
Poor Yield of Final Conjugate Suboptimal Reaction Time Perform a Time-Course Experiment: The reaction time can vary significantly depending on the biomolecules involved. For small molecules, the reaction can be very fast, while larger proteins may require longer incubation.[1] Monitor the reaction progress over time to determine the optimal duration.
Incorrect Stoichiometry Optimize Molar Ratios: Empirically test different molar ratios of the linker to your biomolecule. A 10-20 fold excess of the maleimide reagent is a common starting point.[2]
Instability of the Conjugate Maleimide-Thiol Reversibility Consider Reaction Conditions: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more pronounced under certain conditions. While generally stable, if instability is observed, re-evaluate the pH and buffer conditions used for purification and storage.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein to an Amine-Containing Molecule

This protocol is ideal when precise control over each reaction step is desired.

  • Protein Preparation (Thiol-containing):

    • If necessary, reduce disulfide bonds in your protein using a 10-fold molar excess of TCEP in a suitable buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) for 1 hour at room temperature.[2]

    • Remove excess TCEP using a desalting column equilibrated with the same buffer.[2]

  • Activation of Amine-Containing Molecule:

    • Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.[2]

    • Dissolve your amine-containing molecule in a non-amine-containing buffer at pH 7.5-8.0 (e.g., 0.1 M sodium phosphate buffer).

    • Add the desired molar excess of the this compound stock solution to the amine-containing molecule.

    • Incubate for 1-2 hours at room temperature.

  • Purification of the Activated Molecule:

    • Remove excess, unreacted linker using a desalting column or dialysis against a buffer at pH 6.5-7.0 (e.g., MES buffer).

  • Conjugation to Thiol-Containing Protein:

    • Add the maleimide-activated molecule to the reduced, thiol-containing protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any remaining unreacted components.

Protocol 2: Quantification of Maleimide Activity

This protocol allows you to determine the concentration of active maleimide groups on your activated molecule.

  • Materials:

    • Maleimide-containing sample

    • Glutathione (GSH)

    • Assay Buffer: 0.1 M sodium phosphate, pH 7.2[2]

    • Ellman's Reagent (DTNB)

    • Spectrophotometer

  • Procedure:

    • Prepare a standard curve of GSH in the Assay Buffer.

    • React a known concentration of your maleimide-containing sample with a known excess of GSH in the Assay Buffer for 30 minutes at room temperature.[2]

    • Add Ellman's Reagent to the reaction mixture and to the GSH standards.

    • Measure the absorbance at 412 nm.

    • The amount of unreacted GSH in your sample is determined by comparing its absorbance to the standard curve. The difference between the initial amount of GSH and the unreacted GSH corresponds to the amount of active maleimide.

Visual Guides

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Linker Activation & Conjugation cluster_step3 Step 3: Final Conjugation & Purification Protein Protein with Disulfide Bonds TCEP Add TCEP (Reducing Agent) Protein->TCEP Reduced_Protein Reduced Protein with Free Thiols TCEP->Reduced_Protein Desalt1 Desalting Column Reduced_Protein->Desalt1 Final_Conjugation Mix Activated Molecule and Reduced Protein Desalt1->Final_Conjugation Linker_Stock Mal-amido-PEG4-TFP in anhydrous DMSO Amine_Molecule Amine-containing Molecule (pH 7.5-8.0) Linker_Stock->Amine_Molecule Activated_Molecule Maleimide-Activated Molecule Amine_Molecule->Activated_Molecule Incubate 1-2h Desalt2 Desalting Column (pH 6.5-7.0) Activated_Molecule->Desalt2 Desalt2->Final_Conjugation Incubate Incubate 2h RT or overnight 4°C Final_Conjugation->Incubate Final_Product Final Conjugate Incubate->Final_Product Purification Size-Exclusion Chromatography Final_Product->Purification Purified_Product Purified Conjugate Purification->Purified_Product

Caption: Two-step conjugation workflow.

troubleshooting_flow Start Low Conjugation Yield Check_Reagents Are reagents fresh? Stored correctly? Start->Check_Reagents Check_pH Is reaction pH optimal? Check_Reagents->Check_pH Yes Prep_Fresh Prepare fresh linker stock in DMSO Check_Reagents->Prep_Fresh No Check_Buffer Is buffer free of -NH2 and -SH? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH: 6.5-7.5 for Maleimide 7.5-8.0 for TFP Ester Check_pH->Adjust_pH No Check_Thiols Are thiols reduced and available? Check_Buffer->Check_Thiols Yes Change_Buffer Use non-interfering buffer (e.g., PBS) Check_Buffer->Change_Buffer No Check_Ratio Is molar ratio optimized? Check_Thiols->Check_Ratio Yes Reduce_Protein Add fresh reducing agent (e.g., TCEP) Check_Thiols->Reduce_Protein No Optimize_Ratio Perform titration of linker concentration Check_Ratio->Optimize_Ratio No Success Yield Improved Check_Ratio->Success Yes Prep_Fresh->Check_pH Adjust_pH->Check_Buffer Change_Buffer->Check_Thiols Reduce_Protein->Check_Ratio Optimize_Ratio->Success

Caption: Troubleshooting decision tree for low yield.

References

how to prevent aggregation with Mal-amido-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG4-TFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a specific focus on preventing aggregation during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed precipitation/aggregation immediately after adding the this compound to my protein solution. What is the likely cause and how can I prevent this?

A1: This is a common issue that can arise from several factors related to the reagent, the protein, or the reaction conditions. Here’s a step-by-step guide to troubleshoot this problem:

  • Reagent Solubility: this compound, like many crosslinkers, is often dissolved in an organic solvent such as DMSO or DMF.[1][2] Rapid addition of a concentrated stock to an aqueous protein solution can cause the reagent to precipitate, which in turn can induce protein aggregation.

    • Solution: Add the reagent stock solution dropwise to the protein solution while gently stirring.[3] Keep the final concentration of the organic solvent to a minimum (ideally <10%).

  • High Molar Excess: A large excess of the this compound, which has hydrophobic regions, can increase the overall hydrophobicity of the protein conjugate, promoting aggregation.[4]

    • Solution: Empirically determine the optimal molar ratio of the linker to your protein. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it to achieve the desired degree of labeling without causing precipitation.[5]

  • Protein Concentration: High concentrations of proteins are more prone to aggregation.[5]

    • Solution: Try reducing the concentration of your protein solution.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can impact protein stability.

    • Solution: Ensure your buffer pH is within the optimal range for both the protein's stability and the specific reaction chemistry. For the maleimide-thiol reaction, a pH of 6.5-7.5 is recommended.[3][6]

Q2: My final conjugate is soluble, but I see evidence of aggregation when analyzing it by size-exclusion chromatography (SEC). What could be happening?

A2: The presence of high molecular weight species on SEC indicates the formation of soluble aggregates. This can be due to non-specific cross-linking or instability of the conjugate.

  • Non-Specific Cross-linking: this compound is a heterobifunctional linker designed to react with thiols (via the maleimide (B117702) group) and primary amines (via the TFP ester). If your protein has multiple reactive sites, intermolecular cross-linking can occur, leading to aggregation.

    • pH Control is Critical: The maleimide group is highly selective for thiols at a pH of 6.5-7.5.[7] However, at pH values above 7.5, it can react with primary amines (e.g., lysine (B10760008) residues), increasing the chance of cross-linking.[6][8] The TFP ester reacts with primary amines, typically at a slightly higher optimal pH of 7.5-8.0.[8] Running the conjugation at the intersection of these pH ranges or in a sequential manner can lead to unintended reactions.

    • Solution: If you are targeting a thiol on one protein and an amine on another, consider a two-step conjugation protocol. First, react the TFP ester with the amine-containing protein at pH 7.5-8.0. Purify the intermediate and then react the maleimide group with the thiol-containing protein at pH 6.5-7.5.

  • Instability of the Thioether Bond: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, especially under certain conditions, potentially leading to disulfide scrambling and aggregation.[7][9]

    • Solution: After the conjugation reaction, consider capping any unreacted thiols with a small molecule like N-ethylmaleimide to prevent disulfide bond exchange.

Q3: How do I choose the right buffer for my conjugation reaction to minimize aggregation?

A3: The choice of buffer is critical for maintaining protein stability and ensuring the specificity of the conjugation reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS) or HEPES buffers are good choices for maleimide-thiol conjugations.[4]

  • Buffers to Avoid:

    • Avoid buffers containing primary amines, such as Tris, if the TFP ester is intended to react with your protein, as the buffer will compete for the reaction.[4]

    • Avoid buffers containing thiols, like DTT or β-mercaptoethanol, as they will react with the maleimide group. If a reducing agent is needed to generate free thiols, use a non-thiol-containing reagent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed prior to the maleimide reaction.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for using this compound to help minimize aggregation.

ParameterRecommended RangeRationale
pH for Maleimide-Thiol Reaction 6.5 - 7.5Optimal for thiol selectivity and minimizes maleimide hydrolysis.[3][6]
pH for TFP Ester-Amine Reaction 7.5 - 8.0Optimal for amine reactivity.[8]
Molar Excess of Linker 5 to 20-foldA starting point to be optimized; high excess can cause aggregation.[3][5]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain the stability of sensitive proteins.[3]
Final Organic Solvent Conc. < 10%Minimizes precipitation of the reagent and protein.

Experimental Protocols

Protocol 1: One-Step Conjugation of a Thiol-Containing Protein

This protocol is for labeling a protein with this compound via a free thiol, where the TFP ester is not intended to react or will be hydrolyzed.

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0.[4] The protein concentration should be between 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][11]

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Conjugation Reaction:

    • Add the this compound stock solution dropwise to the protein solution while gently stirring to achieve the desired molar excess (start with 10-fold).[3]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[3]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.

    • Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Two-Step Sequential Conjugation

This protocol is for crosslinking two different proteins, one with a free amine and one with a free thiol.

  • Step 1: Reaction with Amine-Containing Protein

    • Dissolve the amine-containing protein in a suitable buffer at pH 7.5-8.0 (e.g., HEPES or borate (B1201080) buffer).

    • Add the this compound (5-20 fold molar excess) and react for 30-60 minutes at room temperature.

    • Purify the protein-PEG-maleimide intermediate using a desalting column to remove excess linker.

  • Step 2: Reaction with Thiol-Containing Protein

    • Immediately add the purified intermediate to the thiol-containing protein in a buffer at pH 6.5-7.5.

    • React for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to separate the desired conjugate from unreacted proteins and byproducts.

Visual Guides

Reaction Mechanism and Potential for Aggregation

cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction cluster_2 Aggregation Pathway Protein_A_NH2 Protein A (Amine) Intermediate Protein A-PEG-Maleimide Protein_A_NH2->Intermediate pH 7.5-8.0 Linker_TFP This compound Linker_TFP->Intermediate Hydrophobicity Increased Hydrophobicity Linker_TFP->Hydrophobicity High Molar Excess Final_Conjugate Protein A-Linker-Protein B Intermediate->Final_Conjugate pH 6.5-7.5 Crosslinking Intermolecular Cross-linking Intermediate->Crosslinking High pH (>7.5) Protein_B_SH Protein B (Thiol) Protein_B_SH->Final_Conjugate Aggregation Aggregation Crosslinking->Aggregation Hydrophobicity->Aggregation

Caption: Reaction workflow for this compound and potential aggregation pathways.

Troubleshooting Logic Flow

Start Aggregation Observed Check_Reagent Reagent Addition & Molar Ratio? Start->Check_Reagent Slow_Addition Add reagent dropwise. Reduce molar excess. Check_Reagent->Slow_Addition Yes Check_Buffer Buffer Conditions? Check_Reagent->Check_Buffer No SEC_Analysis Analyze by SEC Slow_Addition->SEC_Analysis Optimize_Buffer Use non-amine, non-thiol buffer. Optimize pH (6.5-7.5 for maleimide). Check_Buffer->Optimize_Buffer Yes Check_Protein Protein Concentration? Check_Buffer->Check_Protein No Optimize_Buffer->SEC_Analysis Reduce_Conc Lower protein concentration. Check_Protein->Reduce_Conc Yes Check_Protein->SEC_Analysis No Reduce_Conc->SEC_Analysis

Caption: A troubleshooting flowchart for addressing aggregation issues.

References

Technical Support Center: Optimizing Mal-amido-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG4-TFP ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful bioconjugation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer: Low or no conjugation efficiency with this compound can arise from issues with either the maleimide-thiol reaction, the TFP ester-amine reaction, or the stability of the linker itself. Here’s a systematic approach to troubleshooting:

1. Issues with the Maleimide-Thiol Conjugation (Reaction with Cysteine Residues)

  • Inactive Maleimide (B117702): The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[1]

    • Solution: Always prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2][3] Avoid prolonged storage in aqueous solutions.[2][4] If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5).[2]

  • Unavailable Free Thiols: The target cysteine residues may have formed disulfide bonds, which are unreactive with maleimides.[2][3] Thiols can also be oxidized, especially in the presence of divalent metals.[2]

    • Solution: Reduce disulfide bonds prior to conjugation using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it does not contain thiols and typically does not need to be removed before adding the maleimide reagent.[1][2] A 10-fold molar excess of TCEP is usually sufficient.[5] If using DTT (dithiothreitol), it must be removed before adding the maleimide linker to prevent it from competing with your target molecule.[2] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM).[2]

  • Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2][4][6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4] Below pH 6.5, the reaction rate slows down.[2]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[2][4][6][7]

2. Issues with the TFP Ester-Amine Conjugation (Reaction with Lysine (B10760008) Residues)

  • Hydrolysis of TFP Ester: While more stable than NHS esters, TFP esters can still hydrolyze in aqueous solutions, especially at higher pH.[6][8][9]

    • Solution: Perform the conjugation in the optimal pH range of 7.2-8.5.[10] TFP esters are more stable at basic pH for several hours compared to NHS esters.[11]

  • Suboptimal pH: The reaction between TFP esters and primary amines is most efficient at a pH of 7.2-8.5.[10] Below pH 7.0, the reaction is very slow.[9]

    • Solution: Use a buffer in the pH range of 7.2-8.5 for the amine conjugation step.[10] Common buffers include phosphate, borate, or carbonate/bicarbonate.[10] Avoid buffers containing primary amines like Tris.[12][13]

  • Low Reactivity of Amines: The primary amine on your target molecule may not be sufficiently nucleophilic.

    • Solution: If the reaction is slow, a mild base like sodium bicarbonate can be used to improve amine reactivity.[10]

3. Incorrect Molar Ratio

  • Insufficient Excess of Linker: An inadequate amount of the this compound can lead to incomplete conjugation.

    • Solution: The optimal molar ratio is application-specific and should be determined empirically. For labeling proteins with maleimide dyes, a 10-20 fold molar excess of the dye is a common starting point.[2][14] For nanoparticle conjugations, a 2:1 maleimide to thiol ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[2][15][16][17] For TFP ester reactions, a molar ratio of PFP ester to free amine between 2:1 and 10:1 is a good starting point.[10] When performing a two-step conjugation, a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a general guideline for the first step.[18][19]

Question: I'm observing unexpected side products or aggregation. What could be the cause?

Answer: Side reactions and aggregation can compromise the purity and functionality of your final conjugate.

  • Reaction of Maleimide with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines (e.g., lysine residues).[1][4][6][9]

    • Solution: Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[2][4][6][7] If you are performing a two-step conjugation where the TFP ester is reacted first, ensure the pH is adjusted to the optimal range for the subsequent maleimide reaction.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and cysteine is potentially reversible, especially in the presence of other thiols like glutathione (B108866) in vivo.[4][20] This can lead to payload migration and off-target effects.[4][20]

    • Solution: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0, which results in a more stable product that is not susceptible to the retro-Michael reaction.[20]

  • Protein Aggregation: The conjugation process can sometimes lead to protein aggregation and precipitation.

    • Solution: Optimize buffer conditions and ensure the pH is within the stability range of your protein.[1] If solubility is an issue, a small amount (5-10%) of an organic co-solvent like DMSO or DMF can be included in the reaction buffer.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for my specific reaction?

A1: The optimal molar ratio depends on several factors, including the number of reactive sites on your molecules, their concentration, and steric hindrance. It is highly recommended to perform small-scale optimization experiments with varying molar ratios to determine the best conditions for your specific application.[14] For example, a 2:1 maleimide to thiol ratio was found to be optimal for the small peptide cRGDfK, while a 5:1 ratio was best for a larger nanobody.[2][15][16][17] For TFP ester reactions with amines, a starting range of 2:1 to 10:1 (ester:amine) is recommended.[10]

Q2: In what order should I perform the reactions with a heterobifunctional linker like this compound?

A2: The order of reactions depends on the stability of your molecules at different pH values. Typically, conjugations with these types of crosslinkers are performed at a pH of 7.2-7.5, where the TFP ester reaction with amines can proceed simultaneously with or before the maleimide reaction with thiols.[18] A common two-step approach involves first reacting the TFP ester with the amine-containing molecule, followed by purification to remove excess linker, and then reacting the maleimide-activated molecule with the thiol-containing molecule.[18][19]

Q3: How should I prepare and store the this compound?

A3: this compound is moisture-sensitive.[18] It should be stored at -20°C with a desiccant.[18] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[18] Stock solutions should be prepared fresh in a dry, water-miscible organic solvent like DMSO or DMF.[2][3] Unused stock solutions can be stored at -20°C for up to a month.[14]

Q4: How can I confirm that my conjugation was successful?

A4: The success of the conjugation can be assessed using various analytical techniques, including SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and chromatography (such as size-exclusion or reverse-phase HPLC) to separate the conjugate from unreacted starting materials.[2]

Q5: What are the best methods for purifying the final conjugate?

A5: The choice of purification method depends on the size and properties of your conjugate. Common methods include:

  • Size-Exclusion Chromatography (Desalting Column): Effective for removing unreacted small molecule linkers from larger protein conjugates.[1]

  • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.[2]

  • Chromatography (e.g., FPLC, HPLC): Provides higher resolution purification.[2][3]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Maleimide-Thiol Conjugation

ApplicationRecommended Starting Molar Ratio (Maleimide:Thiol)Reference
Protein Labeling (with dye)10:1 to 20:1[2][14]
Small Peptide (cRGDfK) Conjugation2:1[2][15][17]
Nanobody (11A4) Conjugation5:1[2][15][17]

Table 2: Recommended Molar Ratios for TFP Ester-Amine Conjugation

ApplicationRecommended Starting Molar Ratio (TFP Ester:Amine)Reference
General Biomolecule Conjugation2:1 to 10:1[10]
Two-Step Protein Conjugation (Linker:Protein)10:1 to 50:1[18][19]

Table 3: Optimal pH Ranges for Conjugation Reactions

Reaction TypeOptimal pH RangeReference
Maleimide-Thiol6.5 - 7.5[2][4][6][7]
TFP Ester-Amine7.2 - 8.5[10]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol describes the reaction of the TFP ester of this compound with a primary amine on a protein, followed by the reaction of the maleimide group with a thiol-containing molecule.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free, sulfhydryl-free buffer (e.g., PBS, HEPES), pH 7.2-7.5 ("Conjugation Buffer")

  • Reducing agent (e.g., TCEP)

  • Chelating agent (e.g., EDTA)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Protein-NH2:

    • Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 1-10 mg/mL.[1]

    • Ensure the buffer is free of primary amines (e.g., Tris).[1]

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Step 1: Reaction of TFP Ester with Protein-NH2:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution.[18][19]

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.[10]

  • Removal of Excess Linker:

    • Remove unreacted this compound using a desalting column or by dialysis against the Conjugation Buffer.[18][19] This results in Maleimide-Activated Protein.

  • Preparation of Molecule-SH:

    • If the Molecule-SH contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[1][5]

    • Degas the buffer to prevent re-oxidation.[2]

  • Step 2: Reaction of Maleimide with Molecule-SH:

    • Combine the Maleimide-Activated Protein with the reduced Molecule-SH.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14][21]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted Molecule-SH.

Visualizations

experimental_workflow cluster_step1 Step 1: TFP Ester Reaction cluster_purification1 Purification cluster_step2 Step 2: Maleimide Reaction cluster_purification2 Final Purification protein_nh2 Protein-NH2 reaction1 Incubate pH 7.2-8.5 protein_nh2->reaction1 linker This compound linker->reaction1 activated_protein Maleimide-Activated Protein reaction1->activated_protein purify1 Remove Excess Linker (Desalting/Dialysis) activated_protein->purify1 reaction2 Incubate pH 6.5-7.5 purify1->reaction2 molecule_sh Molecule-SH (Reduced) molecule_sh->reaction2 final_conjugate Final Conjugate reaction2->final_conjugate purify2 Purify Conjugate (SEC/HPLC) final_conjugate->purify2

Caption: Two-step conjugation workflow for this compound.

troubleshooting_logic cluster_maleimide Maleimide-Thiol Issues cluster_tfp TFP Ester-Amine Issues start Low Conjugation Efficiency inactive_maleimide Inactive Maleimide? (Hydrolysis) start->inactive_maleimide Check unavailable_thiols Unavailable Thiols? (Oxidation) start->unavailable_thiols Check ph_maleimide Incorrect pH? (Optimal: 6.5-7.5) start->ph_maleimide Check inactive_tfp Inactive TFP Ester? (Hydrolysis) start->inactive_tfp Check ph_tfp Incorrect pH? (Optimal: 7.2-8.5) start->ph_tfp Check molar_ratio Incorrect Molar Ratio? start->molar_ratio Check sol_maleimide Prepare fresh linker inactive_maleimide->sol_maleimide sol_thiol Reduce disulfides (TCEP) unavailable_thiols->sol_thiol sol_ph_maleimide Adjust buffer pH to 6.5-7.5 ph_maleimide->sol_ph_maleimide sol_tfp Use fresh linker solution inactive_tfp->sol_tfp sol_ph_tfp Adjust buffer pH to 7.2-8.5 ph_tfp->sol_ph_tfp sol_ratio Optimize molar ratio molar_ratio->sol_ratio

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using Mal-amido-PEG4-TFP ester.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation to my thiol-containing molecule?

Answer: Low or no conjugation efficiency with the maleimide (B117702) group can stem from several factors related to reagent stability and reaction conditions.

  • Potential Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2]

    • Solution:

      • Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1]

      • If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[1] Long-term storage in aqueous solutions is not recommended.[1][2]

  • Potential Cause 2: Thiol Oxidation. Free thiols (sulfhydryl groups) can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[1]

    • Solution:

      • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1]

      • Preventing Re-oxidation: Degas your buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[1]

  • Potential Cause 3: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation. The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5.[1][3] Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[1]

  • Potential Cause 4: Incorrect Stoichiometry. The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is commonly used for small molecules.[1] For larger molecules like proteins or nanoparticles, where steric hindrance can be a factor, it is advisable to perform a time-course experiment to determine the optimal reaction time and ratio for your specific system.[1]

Question: Why am I observing low or no conjugation to my amine-containing molecule?

Answer: Low conjugation efficiency with the TFP ester can be due to hydrolysis of the ester or suboptimal reaction conditions.

  • Potential Cause 1: TFP Ester Hydrolysis. While TFP esters are more resistant to hydrolysis than NHS esters, they will still hydrolyze in aqueous solutions, especially at higher pH.[4][5][6]

    • Solution:

      • Always prepare stock solutions of the this compound in a dry, biocompatible organic solvent such as DMSO or DMF.[7][8]

      • Avoid prolonged storage of the linker in aqueous buffers. Add the linker to the reaction mixture immediately after dissolving.

      • Perform the conjugation at the optimal pH range of 7.5-8.0 to balance reactivity with hydrolysis.[7][9]

  • Potential Cause 2: Suboptimal pH. The optimal pH for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[7][9] Reaction at a lower pH will be significantly slower.

Question: I am observing unexpected side products in my final conjugate. What could be the cause?

Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.

  • Potential Cause 1: Reaction with Non-Thiol Nucleophiles. At pH values above 7.5, maleimides can react with other nucleophilic groups, most notably the primary amine of lysine (B10760008) residues.[1][2]

    • Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2]

  • Potential Cause 2: Thiazine (B8601807) Rearrangement. If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[10][11][12] This is more prominent at physiological or higher pH.[1]

    • Solution:

      • Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][12]

      • If possible, avoid using peptides with an N-terminal cysteine for conjugation. Acetylation of the N-terminal cysteine can also prevent this side reaction.[1]

  • Potential Cause 3: Retro-Michael Reaction (Thiol Exchange). The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This can be a significant issue in vivo, where other thiols like glutathione (B108866) can compete for the maleimide.[2][13][14]

    • Solution: After conjugation, the thiosuccinimide ring can be hydrolyzed to a stable succinamic acid thioether by incubation at a basic pH.[13][15] This ring-opened form is resistant to the retro-Michael reaction.[13][16]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a TFP ester over an NHS ester?

A1: TFP esters offer superior hydrolytic stability compared to NHS esters, especially in aqueous solutions at neutral or slightly basic pH.[4][5][6] This increased stability provides a longer half-life for the active ester, allowing for more efficient conjugation with primary amines and reducing the amount of hydrolyzed, non-reactive linker in the reaction mixture.[5]

Q2: What is the optimal pH for a one-step conjugation reacting both the maleimide and TFP ester simultaneously?

A2: For a one-step conjugation, a pH of 7.2-7.5 is often used as a compromise.[17] At this pH, the maleimide reaction with thiols is still efficient and selective, while the TFP ester reaction with amines can proceed, albeit slower than at its optimal pH of 7.5-8.0.[9][17]

Q3: How should I store this compound?

A3: The solid reagent should be stored at -20°C, protected from moisture.[18][19] For stock solutions in an anhydrous solvent like DMSO or DMF, it is recommended to store them at -20°C or -80°C and use them within a month or up to 6 months, respectively.[18][20] It is crucial to bring the vial to room temperature before opening to prevent condensation.[17]

Q4: Can I use buffers containing primary amines, like Tris, for the TFP ester reaction?

A4: No, you should avoid buffers containing primary amines (e.g., Tris) or other nucleophiles, as they will compete with your target molecule for reaction with the TFP ester. Phosphate-buffered saline (PBS) or bicarbonate buffers are suitable choices.

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the conjugation can be monitored by various analytical techniques, including:

  • SDS-PAGE: To visualize the shift in molecular weight of a protein upon conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.

  • HPLC (e.g., reverse-phase or size-exclusion): To separate the conjugate from unreacted starting materials and byproducts.[1]

Quantitative Data Summary

Table 1: Comparison of TFP and NHS Ester Hydrolysis Half-lives on a Self-Assembled Monolayer (SAM) Surface [5]

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)
7.010,0002,000
8.01,200300
10.030039

Table 2: Recommended pH Ranges for Reactions with this compound

Reactive GroupTarget Functional GroupOptimal pH Range
MaleimideThiol (Sulfhydryl)6.5 - 7.5
TFP EsterPrimary Amine7.5 - 8.0

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (with amines) to a Thiol-Containing Peptide

  • Protein Modification with the Linker: a. Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at pH 7.5-8.0. b. Prepare a stock solution of this compound in anhydrous DMSO. c. Add a 5-20 fold molar excess of the linker to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. e. Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer at pH 6.5-7.0.

  • Conjugation to the Thiol-Containing Peptide: a. Dissolve the thiol-containing peptide in a degassed buffer at pH 6.5-7.0. b. Add the maleimide-activated protein from step 1e to the peptide solution at a 1:1 or slightly higher molar ratio of maleimide to thiol. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. d. Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).

Protocol 2: Post-Conjugation Hydrolysis of the Thiosuccinimide Ring for Increased Stability

  • Following the final purification of the maleimide-thiol conjugate, exchange the buffer to a buffer with a pH of 8.5-9.0 (e.g., borate (B1201080) buffer).

  • Incubate the conjugate for 2-4 hours at room temperature.

  • Exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).

  • Confirm the ring opening by mass spectrometry (the mass of the conjugate will increase by 18 Da, corresponding to the addition of a water molecule).

Visualizations

Hydrolysis_Side_Reactions cluster_maleimide Maleimide Moiety cluster_tfp TFP Ester Moiety Maleimide Active Maleimide Thiol_Conjugate Thiosuccinimide Conjugate Maleimide->Thiol_Conjugate Reaction with Thiol (pH 6.5-7.5) Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide->Hydrolyzed_Maleimide Hydrolysis (pH > 7.5) TFP_Ester Active TFP Ester Amine_Conjugate Amide Conjugate TFP_Ester->Amine_Conjugate Reaction with Amine (pH 7.5-8.0) Hydrolyzed_TFP Inactive Carboxylic Acid TFP_Ester->Hydrolyzed_TFP Hydrolysis

Caption: Competing reactions of the maleimide and TFP ester moieties.

Maleimide_Side_Reactions Thiol_Conjugate Thiosuccinimide Conjugate Retro_Michael Retro-Michael Reaction (Reversible) Thiol_Conjugate->Retro_Michael Reversible Ring_Opening Ring-Opening Hydrolysis Thiol_Conjugate->Ring_Opening pH > 8.5 Thiazine Thiazine Rearrangement (N-terminal Cys) Thiol_Conjugate->Thiazine pH > 7.0 Thiol_Exchange Thiol Exchange Product Retro_Michael->Thiol_Exchange Reaction with another Thiol Stable_Conjugate Stable Succinamic Acid Thioether Ring_Opening->Stable_Conjugate Thiazine_Product Thiazine Product Thiazine->Thiazine_Product

Caption: Potential side reactions of the thiosuccinimide conjugate.

Experimental_Workflow start Start: Protein with Amines & Thiol-Peptide step1 Step 1: React Protein with This compound (pH 7.5-8.0) start->step1 step2 Purification: Remove excess linker (e.g., Desalting Column) step1->step2 step3 Step 2: React Maleimide-activated Protein with Thiol-Peptide (pH 6.5-7.0) step2->step3 step4 Purify Final Conjugate step3->step4 optional_step Optional: Stabilize by Ring-Opening (pH 8.5-9.0) step4->optional_step end End: Stable Conjugate step4->end Without Stabilization optional_step->end

Caption: Two-step conjugation and stabilization workflow.

References

Technical Support Center: Quenching Unreacted Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the quenching of unreacted Mal-amido-PEG4-TFP ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide (B117702) group and a tetrafluorophenyl (TFP) ester. The polyethylene (B3416737) glycol (PEG4) linker is hydrophilic and increases the water solubility of the molecule.[1][2]

  • Maleimide group: Reacts specifically with sulfhydryl (thiol) groups (-SH) to form a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[1][3][4]

  • TFP ester group: Reacts with primary amine groups (-NH2) to form a stable amide bond. TFP esters are known to be more resistant to hydrolysis, especially at basic pH, compared to their N-hydroxysuccinimide (NHS) ester counterparts, making them advantageous for certain applications.[3][5][6][7][8][9] The optimal pH range for TFP ester reactions with amines is slightly higher than for NHS esters, typically 7.5 to 8.0.[3]

Q2: Why is it necessary to quench the unreacted this compound?

Quenching is a critical step to stop the conjugation reaction and prevent unintended side reactions. If left unquenched, the unreacted maleimide and TFP ester groups can react with other molecules in your sample, leading to non-specific labeling, aggregation, or altered biological activity of your conjugate.

Q3: What are the recommended quenching agents for each reactive group?

You will need to quench both the unreacted TFP ester and the unreacted maleimide.

  • For the TFP ester: Small molecules containing a primary amine are effective. Common choices include Tris (tris(hydroxymethyl)aminomethane) or glycine.[10][11]

  • For the maleimide: Small molecules containing a free thiol group are used. Examples include dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or L-cysteine.[4]

Q4: Can I quench both the TFP ester and the maleimide group simultaneously?

It is generally recommended to perform the quenching in a stepwise manner, depending on which terminus of the linker has already been reacted.

  • If the TFP ester was reacted first: You will have unreacted maleimide groups. These should be quenched with a thiol-containing compound like DTT or β-mercaptoethanol.

  • If the maleimide was reacted first: You will have unreacted TFP esters. These should be quenched with an amine-containing compound like Tris or glycine.

If for some reason both ends are unreacted, a sequential quenching approach is still advisable to ensure complete deactivation of both functional groups under their optimal quenching conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Conjugation Efficiency Maleimide Hydrolysis: The maleimide ring can open at pH values above 7.5, rendering it unreactive.[3][4]- Maintain the reaction pH between 6.5 and 7.5 for maleimide-thiol coupling.[1][3][4] - Prepare maleimide-containing solutions immediately before use.
TFP Ester Hydrolysis: Although more stable than NHS esters, TFP esters can still hydrolyze, especially with prolonged incubation in aqueous buffers.[5][6][7][9]- Prepare TFP ester solutions in an anhydrous solvent like DMSO or DMF and add to the reaction buffer just before starting the conjugation.[10][12] - Avoid prolonged storage of the TFP ester in aqueous solutions.
Thiol Oxidation: Free sulfhydryl groups can re-oxidize to form disulfide bonds, which are unreactive with maleimides.- Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[4] - Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain thiols and does not need to be removed before adding the maleimide reagent.[4] If using DTT, it must be removed before adding the maleimide linker.[4]
Precipitation During Reaction or Quenching Poor Solubility of the Linker: this compound, like many crosslinkers, may have limited solubility in aqueous buffers.[13]- Dissolve the linker in a small amount of a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[12][13] - Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10% v/v) to avoid protein precipitation.[13]
Protein Precipitation: High concentrations of the crosslinker or the organic co-solvent can cause the protein to precipitate.- Optimize the molar excess of the crosslinker. - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Non-Specific Labeling Reaction with Non-Target Functional Groups: At pH values above 7.5, maleimides can start to react with primary amines.[3][4]- For maleimide-thiol reactions, strictly maintain the pH between 6.5 and 7.5. - For TFP ester-amine reactions, ensure that all accessible thiol groups are capped if they are not the intended target.
Ineffective Quenching: The quenching agent was not added in sufficient excess or for a sufficient amount of time.- Use a final concentration of 50-100 mM for the quenching agent (e.g., Tris).[12] - Allow the quenching reaction to proceed for at least 15-30 minutes.[10][14]

Experimental Protocols

Protocol 1: Quenching Unreacted TFP Ester

This protocol assumes you have already performed the conjugation of the maleimide group to a thiol-containing molecule.

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl at pH 8.0.

  • Add Quenching Agent: Add the Tris-HCl stock solution to your reaction mixture to a final concentration of 50-100 mM.[12]

  • Incubate: Incubate the reaction at room temperature for 30 minutes with gentle mixing.[10]

  • Purification: Proceed to purify your conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the quenched crosslinker and excess quenching agent.

Protocol 2: Quenching Unreacted Maleimide

This protocol assumes you have already performed the conjugation of the TFP ester to an amine-containing molecule.

  • Prepare Quenching Agent: Prepare a stock solution of a thiol-containing compound (e.g., 1 M DTT or β-mercaptoethanol).

  • Add Quenching Agent: Add the thiol-containing stock solution to your reaction mixture to a final concentration that is in molar excess of the unreacted maleimide.

  • Incubate: Incubate the reaction at room temperature for 15-30 minutes.[14]

  • Purification: Purify the conjugate to remove the quenched crosslinker and excess quenching agent.

Visualizations

Quenching_Workflow cluster_reaction Bioconjugation Reaction cluster_quenching Quenching Unreacted Linker cluster_purification Final Steps Biomolecule1 Biomolecule 1 (e.g., with -SH) Linker Mal-amido-PEG4-TFP Biomolecule1->Linker Step 1: Thiol-Maleimide Reaction (pH 6.5-7.5) Biomolecule2 Biomolecule 2 (e.g., with -NH2) Linker->Biomolecule2 Step 2: Amine-TFP Ester Reaction (pH 7.5-8.0) Unreacted_Linker Unreacted Mal-amido-PEG4-TFP Quench_TFP Quench TFP Ester (e.g., Tris, Glycine) Unreacted_Linker->Quench_TFP If Amine reaction was not performed Quench_Mal Quench Maleimide (e.g., DTT, BME) Unreacted_Linker->Quench_Mal If Thiol reaction was not performed Purification Purification (e.g., SEC, Dialysis) Quench_TFP->Purification Quench_Mal->Purification Final_Conjugate Purified Conjugate Purification->Final_Conjugate

Caption: Workflow for bioconjugation and quenching of this compound.

Signaling_Pathway cluster_TFP TFP Ester Quenching cluster_Maleimide Maleimide Quenching TFP Unreacted TFP Ester (Electrophile) Stable_Amide Stable Amide Bond (Inactive) TFP->Stable_Amide Reacts with Amine_Quencher Amine Quencher (e.g., Tris) (Nucleophile) Amine_Quencher->Stable_Amide Forms Maleimide Unreacted Maleimide (Michael Acceptor) Stable_Thioether Stable Thioether Bond (Inactive) Maleimide->Stable_Thioether Reacts with Thiol_Quencher Thiol Quencher (e.g., DTT) (Nucleophile) Thiol_Quencher->Stable_Thioether Forms

Caption: Chemical logic for quenching the reactive groups of the linker.

References

Technical Support Center: Mal-amido-PEG4-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG4-TFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its primary reactive targets?

This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group at one end and a tetrafluorophenyl (TFP) ester at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • The maleimide group specifically reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides.[1][2]

  • The TFP ester is an amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.[1][2]

Q2: What are the optimal pH ranges for the conjugation reactions?

The two reactive ends of the linker have distinct optimal pH ranges for efficient and specific conjugation:

  • Maleimide-Thiol Reaction: The ideal pH range is 6.5 to 7.5 .[1][3][4][5] At a pH below 6.5, the reaction rate significantly decreases. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can start to react with amines, reducing its specificity for thiols.[2][5][6]

  • TFP Ester-Amine Reaction: The optimal pH for this reaction is 7.5 to 8.0 .[2][7] TFP esters are more resistant to hydrolysis at basic pH compared to their N-hydroxysuccinimide (NHS) ester counterparts, making them a more stable choice for amine conjugations.[2][8][9][10]

Q3: My conjugation efficiency is low. What are the common causes?

Low conjugation efficiency can stem from several factors related to the reagents, buffers, or the biomolecule itself. The most common issues include:

  • Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, especially at pH values above 7.5, rendering it inactive.[5][6]

  • Oxidized Thiols: The target sulfhydryl groups on your protein or peptide may have formed disulfide bonds, which do not react with maleimides.[3][6]

  • Suboptimal pH: Operating outside the recommended pH ranges for either the maleimide or TFP ester reaction will lead to reduced efficiency.[2][3]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your target molecules for the reactive ends of the linker.[3][11]

  • Steric Hindrance: The conjugation site on your biomolecule may be sterically inaccessible to the linker.[12]

  • Improper Storage of the Linker: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][13][14]

Q4: Can I perform a one-step or a two-step conjugation?

Both one-step and two-step conjugations are possible, and the choice depends on your experimental design.

  • A two-step conjugation is generally recommended to ensure specificity. In this approach, you first react one end of the linker with one biomolecule, purify the intermediate, and then react the other end with the second biomolecule.

  • A one-step conjugation can be performed if one of your molecules contains only thiols and the other only amines. However, if your protein has both, a one-step reaction can lead to a heterogeneous mixture of products. The reaction is typically performed at a pH of 7.2-7.5 as a compromise between the two optimal pH ranges.[15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during conjugation with this compound.

Problem 1: Low or No Thiol Conjugation
Potential Cause Recommended Solution
Oxidized Thiols (Disulfide Bonds) Reduce disulfide bonds using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[3][16] If using DTT, it must be completely removed before adding the maleimide linker.[3]
Maleimide Hydrolysis Prepare the linker solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[3][6] Maintain the reaction pH between 6.5 and 7.5.[3][4]
Incorrect Buffer Composition Ensure your buffer is free of thiols. Use buffers like PBS or HEPES.[16] Degas buffers to remove oxygen and add a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.[3][12]
Insufficient Molar Ratio of Linker Increase the molar excess of the maleimide linker. A starting point of a 10-20 fold molar excess of the linker to the thiol-containing molecule is common.[6][16] This may need to be optimized for your specific protein.[17]
Problem 2: Low or No Amine Conjugation
Potential Cause Recommended Solution
TFP Ester Hydrolysis While more stable than NHS esters, TFP esters can still hydrolyze.[10][15] Prepare fresh solutions of the linker in an anhydrous solvent (DMSO, DMF) and add to the aqueous reaction buffer just before starting the conjugation.[13][15]
Suboptimal pH Adjust the reaction buffer pH to the optimal range of 7.5-8.0 for the TFP ester-amine reaction.[2][7]
Interfering Buffer Components Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule.[11] Use buffers like phosphate (B84403) or bicarbonate.
Insufficient Molar Excess of Linker For a two-step reaction where the TFP ester is reacted first, use a 10- to 50-fold molar excess of the linker over the amine-containing protein.[15]
Problem 3: Formation of Undesired Conjugates or Aggregates
Potential Cause Recommended Solution
Cross-reactivity of Maleimide At pH values above 7.5, maleimides can react with amines.[5][6] If performing a two-step reaction, ensure the maleimide-thiol coupling is done within the 6.5-7.5 pH range.
Instability of the Thioether Bond The bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols.[5][6] After conjugation, consider lowering the pH for storage or proceeding to the next step promptly.
Hydrophobicity of the Linker/Payload The PEG4 spacer in the linker improves water solubility.[1] However, if your payload is very hydrophobic, aggregation can still occur. Consider optimizing protein concentration or including solubility-enhancing additives.

Experimental Protocols

Protocol 1: Two-Step Conjugation (Amine Reaction First)

This is the recommended approach for most applications, such as creating antibody-drug conjugates.

  • Preparation of Amine-Containing Protein:

    • Dissolve your protein (e.g., an antibody) in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.0.

    • Ensure the protein concentration is between 1-10 mg/mL.

  • Reaction with TFP Ester:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Add a 10- to 50-fold molar excess of the linker to the protein solution.

    • Incubate for 1-2 hours at room temperature.

  • Purification of the Intermediate:

    • Remove excess, unreacted linker using a desalting column or dialysis against a buffer at pH 6.5-7.0 (e.g., PBS with 1-5 mM EDTA).

  • Preparation of Thiol-Containing Molecule:

    • If your molecule contains disulfide bonds, reduce them with a 10-100 fold excess of TCEP for 30 minutes at room temperature.

    • Dissolve the thiol-containing molecule in a degassed, thiol-free buffer at pH 6.5-7.0.

  • Reaction with Maleimide:

    • Add the thiol-containing molecule to the purified, maleimide-activated protein. A 1.5 to 5-fold molar excess of the thiol molecule to the protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove any unreacted molecules.

Protocol 2: Characterization of Conjugation Efficiency

Several analytical techniques can be used to determine the success of your conjugation:

  • SDS-PAGE: A simple, semi-quantitative method to visualize the increase in molecular weight of the conjugated protein.[18]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of molecules attached per protein.[18]

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion (SEC) or reversed-phase (RP) HPLC can be used to separate the conjugate from unconjugated starting materials and quantify the products.[19][20]

Quantitative Data Summary

Parameter Maleimide-Thiol Reaction TFP Ester-Amine Reaction Notes
Optimal pH 6.5 - 7.5[1][3][4]7.5 - 8.0[2][7]Compromise pH for one-step is 7.2-7.5[15]
Recommended Buffer PBS, HEPES (thiol-free)[16]Phosphate, Bicarbonate (amine-free)Add 1-5 mM EDTA to thiol reactions to prevent oxidation[3]
Linker Molar Excess (Starting) 10-20 fold over thiol[6][16]10-50 fold over amine[15]Must be optimized for each specific application[17]
Reaction Time 2 hours at RT or overnight at 4°C1-2 hours at RTReaction times can be optimized by monitoring progress.
Storage of Linker -20°C with desiccant[1][13][14]-20°C with desiccant[1][13][14]Equilibrate to room temperature before opening to prevent moisture condensation.[15]

Visual Guides

experimental_workflow cluster_step1 Step 1: TFP Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Maleimide Reaction cluster_step4 Step 4: Final Product p1 Amine-Protein (pH 7.5-8.0) react1 Incubate 1-2h at RT p1->react1 Add Linker linker1 Mal-amido-PEG4-TFP linker1->react1 purify1 Desalting/ Dialysis (pH 6.5-7.0) react1->purify1 intermediate Maleimide-Activated Protein purify1->intermediate react2 Incubate 2h at RT or O/N at 4°C intermediate->react2 p2 Thiol-Molecule (pH 6.5-7.0) p2->react2 Add Thiol purify2 Final Purification (e.g., SEC) react2->purify2 final_product Final Conjugate purify2->final_product

Caption: Two-step conjugation workflow using this compound.

troubleshooting_logic cluster_thiol Thiol-Maleimide Issues cluster_amine Amine-TFP Ester Issues start Low Conjugation Efficiency check_thiol Are Thiols Reduced and Available? start->check_thiol Thiol target check_amine_ph Is pH 7.5-8.0? start->check_amine_ph Amine target check_mal_ph Is pH 6.5-7.5? check_thiol->check_mal_ph Yes solution_reduce Reduce with TCEP check_thiol->solution_reduce No check_mal_buffer Is Buffer Thiol-Free? check_mal_ph->check_mal_buffer Yes solution_ph Adjust pH check_mal_ph->solution_ph No check_mal_storage Was Linker Stored Properly & Fresh? check_mal_buffer->check_mal_storage Yes solution_buffer Change Buffer check_mal_buffer->solution_buffer No solution_storage Use Fresh Linker check_mal_storage->solution_storage No check_amine_buffer Is Buffer Amine-Free? check_amine_ph->check_amine_buffer Yes check_amine_ph->solution_ph No check_tfp_storage Was Linker Stored Properly & Fresh? check_amine_buffer->check_tfp_storage Yes check_amine_buffer->solution_buffer No check_tfp_storage->solution_storage No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Overcoming Steric Hindrance in PEGylated Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein PEGylation experiments, with a specific focus on challenges related to steric hindrance. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of protein PEGylation?

A1: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the size and shape of molecules.[1] In protein PEGylation, this occurs when the three-dimensional structure of a protein or the bulky nature of the polyethylene (B3416737) glycol (PEG) molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1] This can be caused by the target amino acid residue being buried within the protein's folded structure or shielded by neighboring residues.[1] The PEG chain itself can also physically block the reactive ends of the linker from accessing the target functional groups on a biomolecule.[2]

Q2: What are the common indicators that steric hindrance is affecting my PEGylation reaction?

A2: Common signs that steric hindrance may be an issue in your conjugation reaction include:

  • Low reaction yields: The final amount of PEGylated protein is significantly lower than expected.[1]

  • Incomplete conjugation: A significant portion of the protein remains unmodified, even when using an excess of the PEGylating reagent.[1]

  • Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the protein surface instead of the target site.[1]

  • Formation of protein aggregates: Over-modification at highly accessible sites can alter the protein's properties, leading to aggregation and precipitation.[1]

Q3: How does the size and structure of the PEG reagent contribute to steric hindrance?

A3: The molecular weight and architecture of the PEG reagent are critical factors.

  • PEG Size (Molecular Weight): Larger PEG molecules (e.g., 20 kDa, 40 kDa) create a greater hydrodynamic volume, which can increase steric hindrance and potentially block access to conjugation sites.[3][4] While larger PEGs are often desired for extending the in vivo half-life of a protein, they can lead to lower reaction efficiencies.[5][6]

  • PEG Structure (Linear vs. Branched): Branched PEGs occupy a larger volume compared to linear PEGs of the same molecular weight.[6] This increased bulk can enhance the "shielding" effect on the protein surface but also presents a greater steric barrier during the conjugation reaction itself, potentially limiting the number of accessible sites.[6][7]

Q4: Can steric hindrance from the PEG molecule affect the biological activity of my protein?

A4: Yes. If PEGylation occurs at or near the protein's active site or a receptor binding site, the attached PEG chain can sterically hinder the interaction with its substrate or binding partner, leading to a reduction in biological activity.[8][9] This is a critical consideration in the design of PEGylated biotherapeutics.

Troubleshooting Guides

Problem 1: Low or No PEGylation Yield

Possible Cause: The target amino acid residue (e.g., lysine (B10760008), cysteine) is inaccessible due to being buried within the protein's 3D structure or shielded by neighboring residues.

Recommended Solutions:

  • Introduce a Spacer Arm: Utilize a PEG reagent with a longer, flexible spacer arm. This increases the reach of the reactive group, allowing it to access sterically hindered sites.[1]

  • Optimize Reaction Conditions:

    • pH: For amine-reactive PEGs (like NHS esters), a pH of 7-9 is typically used.[10] However, slight adjustments can sometimes alter protein conformation enough to expose a target residue.

    • Temperature: Increasing the reaction temperature can enhance reaction kinetics, but must be done cautiously to avoid protein denaturation.[11] Monitoring protein stability at different temperatures is recommended.

    • Molar Ratio: Increase the molar excess of the PEG reagent to the protein. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized.[2][11]

  • Site-Directed Mutagenesis: If the protein's structure is known, you can introduce a more reactive or accessible amino acid (e.g., cysteine) at a surface-exposed, non-essential location.[1]

  • Mild, Reversible Denaturation: In some cases, using mild denaturants can partially unfold the protein to expose buried residues. This approach should be used with extreme caution to ensure the protein can refold correctly and retain its activity.[1]

Problem 2: Incomplete Reaction with a Mix of Unreacted and PEGylated Protein

Possible Cause: Steric hindrance is preventing the reaction from going to completion, or the reaction conditions are suboptimal.

Recommended Solutions:

  • Increase Reaction Time: Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours) to determine the optimal duration for your specific protein and PEG reagent.[11]

  • Change PEG Reagent Size: If using a large PEG (e.g., >20 kDa), try a smaller PEG molecule (e.g., 5 kDa, 10 kDa). While this may have implications for the final product's in vivo half-life, it can significantly improve conjugation efficiency.[4]

  • Purification Strategy: Employ chromatography techniques like ion-exchange chromatography (IEX) to separate the unreacted protein from the desired mono-PEGylated product and other species.[12]

Problem 3: Reduced Biological Activity of the PEGylated Protein

Possible Cause: The PEG molecule is sterically hindering the protein's active site or binding interface.

Recommended Solutions:

  • Site-Specific Conjugation: Move away from random conjugation strategies (e.g., targeting abundant lysine residues) and utilize site-specific methods. This can involve:

    • N-terminal PEGylation: Targeting the unique alpha-amine group at the N-terminus.

    • Cysteine-directed PEGylation: Introducing a single cysteine residue at a location distant from the active site for specific conjugation with maleimide-activated PEGs.[13]

    • Enzymatic PEGylation: Using enzymes like transglutaminase to attach PEG to specific glutamine residues.[5]

  • Active Site Protection: Perform the PEGylation reaction in the presence of a competitive inhibitor or a binding partner that protects the active site. The inherent steric hindrance of the bound molecule can direct the PEGylation to other, less critical regions of the protein surface.[5]

  • Linker Chemistry: Experiment with different linker chemistries. Some linkers may orient the PEG molecule away from the active site more effectively than others.

Data Presentation

Table 1: Effect of PEG Molecular Weight on Conjugation Efficiency and Protein Activity

ProteinPEG Reagent (Linear)Molar Ratio (PEG:Protein)Conjugation Efficiency (%)Relative Activity (%)Reference
Interferon alpha-2b5 kDa10:1~85~60[14]
Interferon alpha-2b10 kDa10:1~70~45[14]
Interferon alpha-2b20 kDa10:1~50~30[14]
G-CSF5 kDa20:1High>90[4]
G-CSF20 kDa20:1Moderate>90[4]
α-Chymotrypsin5 kDa15:1~95~50[8]

Data is illustrative and compiled from multiple sources for comparison. Actual results will vary depending on the specific protein and reaction conditions.

Table 2: Common Analytical Techniques for Characterizing PEGylated Proteins

TechniqueInformation ProvidedKey ConsiderationsReferences
SDS-PAGE Apparent molecular weight, degree of PEGylation (mono-, di-, etc.), purity.PEGylated proteins migrate slower than their actual MW.[14]
Size Exclusion Chromatography (SEC) Separation of PEGylated species, unreacted protein, and free PEG. Assessment of aggregation.Can be used for purification and analysis.[10][15]
Ion Exchange Chromatography (IEX) Separation of different PEGylated isomers based on charge differences.Useful for purifying a specific positional isomer.[14]
Mass Spectrometry (MS) Accurate molecular weight, confirmation of conjugation, identification of PEGylation sites (with peptide mapping).Can be coupled with HPLC (LC-MS) for detailed characterization.[16][17][18]
Dynamic Light Scattering (DLS) Hydrodynamic radius of the conjugate.Provides information on the size and aggregation state in solution.[16]

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-8.5. A typical protein concentration is 2-10 mg/mL.[2]

    • Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the mPEG-NHS ester in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[2] NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved PEG-NHS ester to the protein solution while gently mixing.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2] The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris, glycine, or ethanolamine) to a final concentration of 50-100 mM.[2][11]

    • Incubate for 30 minutes at room temperature.[11]

  • Purification:

    • Remove unreacted PEG and byproducts using size exclusion chromatography (SEC) or dialysis.[2]

    • If necessary, use ion-exchange chromatography (IEX) to separate different PEGylated species (e.g., mono-PEGylated from di-PEGylated and unreacted protein).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Use SEC-HPLC to assess purity and quantify aggregates.[15]

    • Confirm the molecular weight and degree of PEGylation using mass spectrometry.[18]

Protocol 2: General Procedure for Thiol-Reactive PEGylation (Maleimide)
  • Protein Preparation and Reduction:

    • If the target cysteine residues are in a disulfide bond, the protein must first be reduced. Dissolve the protein in a suitable buffer and add a reducing agent like TCEP or DTT.[2]

    • Incubate according to the reducing agent's protocol.

    • Crucially, the reducing agent must be removed before adding the maleimide-PEG. This is typically done using a desalting column.[2]

  • PEG Reagent Preparation:

    • Dissolve the mPEG-Maleimide in a suitable buffer (pH 6.5-7.5). Maleimide groups are less stable at higher pH.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the reduced protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Follow steps 5 and 6 from the Amine-Reactive PEGylation protocol.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein Solution (Target Buffer) Reaction Reaction Mixture (Incubation) Protein->Reaction PEG_Reagent PEG Reagent (Stock Solution) PEG_Reagent->Reaction Quench Quenching (Optional) Reaction->Quench Purification Purification (SEC / IEX) Quench->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization Final_Product Purified PEG-Protein Characterization->Final_Product

Caption: General experimental workflow for protein PEGylation.

Steric_Hindrance_Troubleshooting Start Low PEGylation Yield? Cause1 Inaccessible Target Site (Steric Hindrance) Start->Cause1 Yes Cause2 Suboptimal Reaction Kinetics Start->Cause2 Yes Solution1a Increase Spacer Arm Length Cause1->Solution1a Solution1b Optimize Reaction Conditions (pH, Temp, Molar Ratio) Cause1->Solution1b Solution1c Site-Directed Mutagenesis Cause1->Solution1c End Improved Yield Solution1a->End Solution1b->End Solution1c->End Solution2a Increase Reaction Time Cause2->Solution2a Solution2b Use Smaller PEG Reagent Cause2->Solution2b Solution2a->End Solution2b->End

References

Technical Support Center: Maleimide-Thiol Linkage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with maleimide-thiol linkages during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with maleimide-thiol conjugates?

A1: The main stability issues arise from two competing chemical reactions:

  • Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to the cleavage of the thioether bond. This deconjugation can result in the loss of the conjugated payload, which is a significant issue in applications like antibody-drug conjugates (ADCs) as it can lead to reduced efficacy and potential off-target toxicity.[1][2] The presence of endogenous thiols, such as glutathione (B108866) and albumin, can facilitate this reaction in vivo.[1]

  • Hydrolysis of the Succinimidyl Ring: The succinimidyl ring of the maleimide-thiol adduct is susceptible to hydrolysis, especially at pH values above 7.5.[3] This reaction opens the ring to form a maleamic acid derivative. While this prevents the desired retro-Michael reaction from occurring, it also represents a degradation of the original conjugate structure.[4][5] However, the ring-opened product is more stable against cleavage.[4]

Q2: What is the optimal pH for maleimide-thiol conjugation?

A2: The optimal pH range for the maleimide-thiol reaction is typically between 6.5 and 7.5.[3][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702). At the same time, competing reactions with amine groups are minimized; at a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6] Performing the reaction below pH 6.5 can significantly slow down the reaction rate, while pH values above 7.5 increase the risk of maleimide hydrolysis.[3][6]

Q3: How can I improve the stability of my maleimide-thiol conjugate?

A3: Several strategies can be employed to enhance the stability of maleimide-thiol conjugates:

  • Hydrolysis Induction: Intentionally hydrolyzing the succinimide (B58015) ring after conjugation can create a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[4][5] This can be achieved by incubating the conjugate at a slightly basic pH.

  • Use of Stabilized Maleimides: Next-generation maleimides, such as N-aryl maleimides, have been developed to have faster hydrolysis rates, leading to a more stable final product.[7]

  • Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable thiazine structure.[8][9] This process is promoted under specific conditions and can significantly reduce the propensity for thiol exchange.[8]

Q4: What are some alternatives to maleimide-thiol conjugation with improved stability?

A4: For applications requiring very high stability, several alternative conjugation strategies exist:

  • Vinyl Sulfones: These reagents react with thiols to form a stable, irreversible thioether bond.[7]

  • Thiol-yne "Click Chemistry": This reaction forms a highly stable and irreversible thioether linkage.[7]

  • Carbonylacrylic Reagents: These offer a chemoselective method for cysteine conjugation, forming conjugates that are resistant to degradation under physiological conditions.[10]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Step Detailed Explanation
Oxidation of Thiols 1. Reduce Disulfide Bonds: Treat the thiol-containing molecule with a reducing agent like TCEP or DTT prior to conjugation.[6]Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[6] If using DTT, it must be removed before conjugation to prevent it from reacting with the maleimide.[6]
2. Prevent Re-oxidation: Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[6]Oxygen and metal ions can promote the re-formation of disulfide bonds after reduction.
Suboptimal pH Adjust Reaction Buffer pH: Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.[6]At pH values below 6.5, the thiol is less likely to be in its reactive thiolate anion form, slowing the reaction. Above pH 7.5, maleimide hydrolysis becomes a significant side reaction.[6]
Incorrect Stoichiometry Optimize Molar Ratio: Empirically test different molar ratios of maleimide to thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[6]For smaller molecules, a lower excess may be sufficient, while larger molecules or those with steric hindrance might require a higher excess.[11]
Maleimide Hydrolysis Use Freshly Prepared Maleimide Solutions: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[6][12]Maleimides are susceptible to hydrolysis in aqueous solutions, leading to a loss of reactivity over time.[6]
Issue 2: Conjugate Instability and Payload Loss (Deconjugation)
Possible Cause Troubleshooting Step Detailed Explanation
Retro-Michael Reaction 1. Induce Hydrolysis Post-Conjugation: After the initial conjugation, adjust the pH to a slightly basic level (e.g., pH 8.5-9.0) and incubate to promote the hydrolysis of the succinimidyl ring.[4]The ring-opened succinamic acid thioether is resistant to the retro-Michael reaction, thus stabilizing the conjugate.[4][5]
2. Use N-Aryl Maleimides: Employ maleimide reagents with an N-aryl substituent, which have been shown to undergo faster and more complete hydrolysis, leading to more stable conjugates.[13]The electronic properties of the N-aryl group accelerate the stabilizing ring-opening reaction.
3. Perform a Thiol Exchange Assay: To confirm susceptibility to deconjugation, incubate the conjugate with an excess of a small molecule thiol like glutathione and monitor for payload transfer using HPLC or LC-MS.[14]This assay directly measures the propensity of the linkage to undergo thiol exchange.
Presence of Excess Thiols Quench the Reaction: After the desired incubation time, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[6]This prevents the unreacted maleimide from participating in undesired side reactions during purification and storage.

Quantitative Data Summary

The stability of maleimide-thiol conjugates is significantly influenced by factors such as pH and temperature. The following tables summarize key quantitative data from the literature.

Table 1: Influence of pH and Temperature on Maleimide Hydrolysis

pHTemperature (°C)Observed Rate Constant (s⁻¹)Stability
3.037Very lowHigh stability
5.520Extremely slowHigh stability
5.537Slowly decreasesHigh stability
7.4201.24 x 10⁻⁵Moderate stability
7.4376.55 x 10⁻⁵Faster hydrolysis
9.037Rapid decreaseLow stability
Data adapted from a study on 8-arm PEG-maleimide.[6]

Table 2: Comparison of Common Disulfide Reducing Agents

FeatureTCEP (tris(2-carboxyethyl)phosphine)DTT (dithiothreitol)
Optimal pH 1.5 - 8.5[6]> 7.0[6]
Need for Removal No, can be present during conjugation.[6]Yes, must be removed before adding maleimide.[6]
Odor OdorlessStrong, unpleasant odor
Stability More stable in solutionLess stable, prone to oxidation

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein (1-10 mg/mL) in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.[15]

  • Reduction of Disulfides (if necessary): Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[6]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[15]

  • Conjugation Reaction: Add the maleimide solution to the reduced protein solution at a desired molar excess (e.g., 10-20 fold).[6] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching: Add a small molecule thiol (e.g., cysteine) to quench any unreacted maleimide.

  • Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[6]

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: Dilute the antibody-drug conjugate (ADC) into fresh human, mouse, or rat plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample in PBS. Incubate all samples at 37°C.[14]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[14]

  • Immunoaffinity Capture: Capture the ADC from the plasma aliquot using immunoaffinity beads.[14]

  • Washing and Elution: Wash the beads to remove unbound plasma proteins, then elute the ADC.[14]

  • LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average drug-to-antibody ratio (DAR) and quantify the amount of intact conjugate remaining.[14]

Visualizations

Maleimide_Thiol_Reaction_and_Degradation cluster_reaction Conjugation Pathway cluster_degradation Degradation Pathways Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Conjugate) Thiol->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Deconjugated_Thiol Deconjugated Thiol Thiosuccinimide_Adduct->Deconjugated_Thiol Retro-Michael Reaction Deconjugated_Maleimide Deconjugated Maleimide Thiosuccinimide_Adduct->Deconjugated_Maleimide Retro-Michael Reaction Hydrolyzed_Adduct Hydrolyzed Adduct (Ring-Opened, Stable) Thiosuccinimide_Adduct->Hydrolyzed_Adduct Hydrolysis (pH > 7.5)

Caption: Maleimide-thiol conjugation and primary degradation pathways.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Thiols Are free thiols present? Start->Check_Thiols Reduce_Disulfides Reduce disulfide bonds (TCEP/DTT) Check_Thiols->Reduce_Disulfides No Check_pH Is pH optimal (6.5-7.5)? Check_Thiols->Check_pH Yes Reduce_Disulfides->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Stoichiometry Is maleimide:thiol ratio optimized? Check_pH->Check_Stoichiometry Yes Adjust_pH->Check_Stoichiometry Optimize_Ratio Optimize molar ratio Check_Stoichiometry->Optimize_Ratio No Check_Maleimide Is maleimide reagent fresh? Check_Stoichiometry->Check_Maleimide Yes Optimize_Ratio->Check_Maleimide Use_Fresh_Maleimide Use freshly prepared maleimide Check_Maleimide->Use_Fresh_Maleimide No Success Successful Conjugation Check_Maleimide->Success Yes Use_Fresh_Maleimide->Success

Caption: Troubleshooting workflow for low maleimide-thiol conjugation yield.

References

Navigating the Nuances of Mal-amido-PEG4-TFP Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of Mal-amido-PEG4-TFP ester, a versatile PEG-based PROTAC linker.

This guide provides detailed information in a user-friendly question-and-answer format to address common challenges and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity and reactivity of this compound. The compound is sensitive to moisture and should be stored in a dry, dark environment. For optimal stability, follow the temperature guidelines summarized below.

2. How should I handle this compound upon receipt?

The compound is shipped under ambient temperature and is stable for several weeks during ordinary shipping.[1] Upon receipt, it is critical to store it under the recommended conditions to ensure its long-term stability.

3. What solvents can be used to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in other organic solvents such as methylene (B1212753) chloride, DMAC, and acetonitrile.[2]

4. How should I prepare stock solutions?

Stock solutions should be prepared using a dry solvent.[2] To ensure the longevity of the stock solution, it is recommended to freeze it when not in use.[2] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]

Troubleshooting Guide

Issue: Poor or no reaction with primary amines.

  • Cause: The TFP ester may have hydrolyzed due to moisture.

  • Solution: Ensure the compound is stored in a desiccated environment. Always allow the vial to come to room temperature before opening to prevent condensation.[2] Use dry solvents for preparing solutions.

Issue: Low yield in thiol-maleimide conjugation.

  • Cause: The pH of the reaction buffer is not optimal. The maleimide (B117702) group can undergo hydrolysis at high pH.

  • Solution: The optimal pH range for the reaction of the maleimide group with a sulfhydryl is 6.5 – 7.5.[2] It is advisable to conduct the conjugation at the lowest reasonable pH within this range to minimize competition from free amines and prevent the opening of the maleimide ring.[2]

Issue: Compound appears tacky and is difficult to handle.

  • Cause: this compound is hygroscopic and has likely absorbed moisture from the air.[2]

  • Solution: Minimize exposure to the atmosphere.[2] Handle the compound in a controlled environment, such as a glove box, if possible. Store under an inert atmosphere.[2]

Quantitative Data Summary

ParameterRecommended ConditionsShelf LifeSource(s)
Long-term Storage -20°CMonths to years[1]
-80°CUp to 6 months[3]
Short-term Storage 0 - 4°CDays to weeks[1]
-20°CUp to 1 month[3]
Stock Solution Storage -20°C or -80°CSeveral days (freeze when not in use)[2]
Solubility Soluble in DMSO>3 years if stored properly[1]

Experimental Protocols & Workflows

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for using this compound to conjugate a protein with a primary amine to a molecule containing a thiol group.

G cluster_prep Preparation cluster_reaction Reaction cluster_final Final Steps start Start prep_reagent Equilibrate this compound to Room Temperature start->prep_reagent dissolve Dissolve in Anhydrous DMSO prep_reagent->dissolve reaction1 Step 1: React with Protein (Amine) - Add dissolved linker to protein solution - Incubate at room temperature dissolve->reaction1 prep_protein Prepare Protein in Amine-Free Buffer (pH 7.5-8.0) prep_protein->reaction1 prep_thiol Prepare Thiol-Molecule in Buffer (pH 6.5-7.5) reaction2 Step 2: React with Thiol-Molecule - Add purified protein-linker conjugate to thiol-molecule solution - Incubate at room temperature prep_thiol->reaction2 purification1 Purification 1 (e.g., Desalting Column) - Remove excess linker reaction1->purification1 purification1->reaction2 purification2 Final Purification (e.g., SEC, Affinity Chromatography) - Isolate final conjugate reaction2->purification2 analysis Characterization (e.g., SDS-PAGE, Mass Spectrometry) purification2->analysis end End analysis->end

A generalized workflow for a two-step bioconjugation reaction.
Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The diagram below illustrates the mechanism by which a PROTAC facilitates the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC (containing Mal-amido-PEG4 linker) PROTAC->Ternary forms Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation leads to

References

impact of buffer conditions on Mal-amido-PEG4-TFP ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Mal-amido-PEG4-TFP ester in bioconjugation experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the maleimide (B117702) group of this compound with a thiol?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group can lose its selectivity and react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2] Additionally, the rate of maleimide hydrolysis increases at a higher pH.[1]

Q2: What is the optimal pH for reacting the TFP ester group with a primary amine?

A2: The optimal pH range for the reaction of the 2,3,5,6-tetrafluorophenyl (TFP) ester with a primary amine is between 7.5 and 8.0.[3] TFP esters are more resistant to hydrolysis in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters, especially at basic pH.[4][5]

Q3: Which buffers are recommended for a two-step conjugation with this compound?

A3: For the initial maleimide-thiol reaction (pH 6.5-7.5), phosphate-buffered saline (PBS) or HEPES buffers are commonly used.[6] For the subsequent TFP ester-amine reaction (pH 7.5-8.0), buffers such as sodium bicarbonate or borate (B1201080) are suitable.[7] It is crucial to avoid buffers containing primary amines, like Tris, for the TFP ester reaction as they will compete with the target molecule.[7] Buffers should also be free of thiols (e.g., dithiothreitol) for the maleimide reaction.[6]

Q4: How should I store this compound?

A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[7] It is highly recommended to prepare aqueous solutions of the linker immediately before use, as both the maleimide and TFP ester groups are susceptible to hydrolysis.[1][7] For storage of stock solutions, anhydrous solvents like DMSO or DMF are recommended.[8]

Q5: What are the common side reactions, and how can they be minimized?

A5: The primary side reactions include:

  • Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, rendering it unreactive to thiols. This is more pronounced at pH values above 7.5.[1] To minimize this, perform the reaction within the recommended pH range of 6.5-7.5 and use freshly prepared solutions.

  • Reaction of Maleimide with Amines: At pH values above 7.5, the maleimide group can react with primary amines.[1][2] Sticking to the optimal pH range for the maleimide-thiol reaction will ensure chemoselectivity.

  • TFP Ester Hydrolysis: The TFP ester can hydrolyze in aqueous buffers, especially at higher pH.[7] While more stable than NHS esters, it is still advisable to perform the reaction promptly after adding the linker to the aqueous buffer.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible in the presence of other thiols, such as glutathione (B108866) in vivo.[9] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to a succinamic acid derivative by incubating the conjugate at a pH of 8.5-9.0 after the initial conjugation.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Oxidized Thiols: The target thiol groups on the protein or peptide have formed disulfide bonds.Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding the maleimide linker.[2] If using DTT, it must be removed prior to adding the maleimide reagent.[2]
Incorrect pH: The pH of the reaction buffer is outside the optimal range for either the maleimide-thiol or TFP ester-amine reaction.Verify the pH of your buffers with a calibrated pH meter. Adjust as necessary to be within the optimal range for the specific reaction step (pH 6.5-7.5 for maleimide-thiol, pH 7.5-8.0 for TFP ester-amine).[1][3]
Hydrolyzed Linker: The this compound has hydrolyzed due to moisture or prolonged incubation in aqueous buffer.Always use freshly prepared solutions of the linker. Ensure the linker is stored properly at -20°C with a desiccant and brought to room temperature before opening.[7]
Suboptimal Molar Ratio: The molar ratio of the linker to the biomolecule is not optimal.A 10-20 fold molar excess of the maleimide-containing linker is a common starting point for protein labeling.[8] This may need to be optimized for your specific application.
Poor Solubility of Conjugate Hydrophobic Nature of Molecules: One or both of the biomolecules being conjugated are hydrophobic, leading to aggregation.The PEG4 linker in this compound enhances water solubility.[11] If solubility issues persist, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (typically not exceeding 10-15% of the final reaction volume).[12]
Non-Specific Labeling Reaction with Amines: The maleimide group is reacting with primary amines on the biomolecule.Ensure the pH of the maleimide-thiol reaction is strictly maintained between 6.5 and 7.5.[6]
Reaction with Other Nucleophiles: The TFP ester is reacting with other nucleophilic groups.While TFP esters are highly reactive towards primary amines, ensure the pH is not excessively high to minimize side reactions.

Data Presentation

Table 1: pH-Dependent Hydrolysis of TFP and NHS Esters

This table summarizes the hydrolysis rates of TFP and NHS ester-terminated self-assembled monolayers (SAMs) at different pH values. TFP esters demonstrate greater stability, particularly at higher pH.

pHEster TypeRate Constant (k')Half-Life (t1/2)
7.0TFP1.1 x 10-4 min-1~105 hours
7.0NHS2.3 x 10-4 min-1~50 hours
8.0TFP2.8 x 10-4 min-1~41 hours
8.0NHS1.2 x 10-3 min-1~9.6 hours
10.0TFP1.1 x 10-3 min-1~10.5 hours
10.0NHS1.1 x 10-2 min-1~1 hour
Data adapted from a study on ester-terminated SAMs, which provides a relative comparison of stability.[13]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule (Molecule A-SH) to an Amine-Containing Molecule (Molecule B-NH2)

This protocol outlines a general procedure. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for specific applications.

Materials:

  • This compound

  • Molecule A-SH (e.g., a cysteine-containing peptide)

  • Molecule B-NH2 (e.g., a protein with lysine residues)

  • Reaction Buffer A (Maleimide-Thiol Reaction): Phosphate-buffered saline (PBS), pH 7.2, degassed and containing 5 mM EDTA.

  • Reaction Buffer B (TFP Ester-Amine Reaction): 0.1 M Sodium bicarbonate buffer, pH 8.0.

  • Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Reaction of this compound with Molecule A-SH

  • Preparation of Molecule A-SH:

    • Dissolve Molecule A-SH in Reaction Buffer A.

    • Optional: If disulfide bond reduction is necessary, add a 10- to 20-fold molar excess of TCEP to the solution and incubate at room temperature for 30-60 minutes.[14]

  • Preparation of Linker: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation: Add the linker stock solution to the solution of Molecule A-SH. A 5- to 20-fold molar excess of the linker over Molecule A-SH is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the TFP ester from reacting with Molecule B-NH2 in the next step.

Step 2: Reaction of Maleimide-PEG4-Molecule A with Molecule B-NH2

  • Conjugation: Add the purified Maleimide-PEG4-Molecule A from Step 1 to the solution of Molecule B-NH2 in Reaction Buffer B. The molar ratio of the activated Molecule A to Molecule B will depend on the desired degree of labeling and should be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted TFP esters, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted components.

Visualizations

Reaction_Scheme cluster_step1 Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5) cluster_step2 Step 2: TFP Ester-Amine Reaction (pH 7.5-8.0) Molecule_A_SH Molecule A-SH Intermediate Maleimide-PEG4-TFP-Molecule A Molecule_A_SH->Intermediate Thioether bond formation Linker This compound Linker->Intermediate Final_Conjugate Molecule A-PEG4-Molecule B Intermediate->Final_Conjugate Amide bond formation Molecule_B_NH2 Molecule B-NH2 Molecule_B_NH2->Final_Conjugate

Caption: Two-step reaction workflow for this compound.

Troubleshooting_Workflow Start Low/No Conjugation Check_pH Verify Buffer pH Start->Check_pH Check_Thiols Check for Free Thiols (e.g., Ellman's Reagent) Check_pH->Check_Thiols Correct Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH Incorrect Check_Linker Linker Integrity Check_Thiols->Check_Linker Thiols Present Reduce_Disulfides Reduce with TCEP Check_Thiols->Reduce_Disulfides Thiols Oxidized Use_Fresh_Linker Prepare Fresh Linker Solution Check_Linker->Use_Fresh_Linker Hydrolyzed Optimize_Ratio Optimize Molar Ratio Check_Linker->Optimize_Ratio Intact Adjust_pH->Check_Thiols Reduce_Disulfides->Check_Linker Use_Fresh_Linker->Optimize_Ratio Success Successful Conjugation Optimize_Ratio->Success

Caption: Troubleshooting workflow for low or no conjugation.

References

Validation & Comparative

A Head-to-Head Comparison: Mal-amido-PEG4-TFP Ester vs. SMCC Crosslinker for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an in-depth, objective comparison of two prominent heterobifunctional crosslinkers: the hydrophilic Mal-amido-PEG4-TFP ester and the conventional hydrophobic SMCC. This analysis is supported by a synthesis of available experimental data to inform the rational design of more effective and safer ADCs.

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a pivotal component that dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of an ADC. This compound, a more recent entrant, incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, while Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has been a long-standing workhorse in the field, known for its stability. This guide will dissect the key differences in their chemical properties, conjugation chemistries, and their impact on the final ADC's performance.

Chemical Structures and Reactive Moieties

At the heart of their functional differences are their distinct chemical structures. Both linkers possess a maleimide (B117702) group for reaction with thiol-containing payloads and an active ester for conjugation to amine residues (like lysine) on the antibody. However, the nature of the spacer and the active ester group sets them apart.

Figure 1. Chemical Structures of this compound and SMCC.

This compound features a tetrafluorophenyl (TFP) ester, which is known to be more reactive and more resistant to hydrolysis compared to the N-hydroxysuccinimide (NHS) ester of SMCC. The integrated four-unit PEG chain in its backbone significantly increases its hydrophilicity. In contrast, SMCC possesses a cyclohexane (B81311) ring, which contributes to its hydrophobicity.

Performance Comparison: A Data-Driven Analysis

The choice of linker profoundly impacts the physicochemical and biological properties of the resulting ADC. The following tables summarize the expected performance differences based on available data for these and similar linker technologies.

Table 1: Physicochemical and Conjugation Properties
FeatureThis compoundSMCC CrosslinkerKey Advantages of this compound
Hydrophilicity High (due to PEG4 spacer)Low (hydrophobic cyclohexane ring)Improved ADC solubility, reduced aggregation, and potential for higher Drug-to-Antibody Ratios (DAR).
Active Ester Reactivity High (TFP ester)Moderate (NHS ester)Potentially higher conjugation efficiency and can be performed under milder conditions.
Active Ester Stability More hydrolytically stableLess hydrolytically stableWider reaction window and less reagent required.
Achievable DAR Higher DARs possible without inducing aggregationDAR is often limited to avoid aggregation and maintain solubility.[1]Enables delivery of more payload per antibody, potentially increasing efficacy.
ADC Aggregation Reduced tendency for aggregation, especially with hydrophobic payloads.Higher propensity for aggregation, particularly at higher DARs.[1]Improved manufacturing feasibility and better in vivo safety profile.
Table 2: In Vitro and In Vivo Performance
ParameterThis compound (Expected)SMCC CrosslinkerKey Advantages of this compound
Plasma Stability High (stable thioether bond)High (stable thioether bond)Both form stable non-cleavable linkages.
Pharmacokinetics Expected to have a longer half-life and lower clearance due to hydrophilicity.Generally exhibits a shorter half-life compared to PEGylated counterparts.[2]Improved tumor accumulation and sustained therapeutic effect.
In Vitro Cytotoxicity Potency is payload-dependent; linker may influence cellular uptake.Potency is payload-dependent.Hydrophilicity may reduce non-specific cell uptake, potentially improving the therapeutic window.
In Vivo Efficacy Potentially enhanced due to improved pharmacokinetics and higher achievable DAR.Efficacious, but may be limited by aggregation and faster clearance at higher DARs.[1]Wider therapeutic window and potentially better tumor growth inhibition.
Off-Target Toxicity Potentially reduced due to improved PK profile and reduced non-specific uptake.Hydrophobicity can lead to increased uptake by the reticuloendothelial system, potentially causing off-target toxicity.Improved safety profile.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: ADC Synthesis and Purification

Objective: To conjugate a thiol-containing payload to an antibody using either this compound or SMCC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or SMCC

  • Thiol-containing cytotoxic payload

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for amine reaction; phosphate (B84403) buffer, pH 7.0 for thiol reaction)

Procedure:

  • Antibody Preparation:

    • If conjugating to engineered cysteines or reduced interchain disulfides, treat the antibody with a reducing agent like TCEP.

    • Purify the reduced antibody to remove excess reducing agent.

    • For lysine (B10760008) conjugation, ensure the antibody is in an amine-free buffer.

  • Linker-Payload Conjugation (for pre-formed linker-payload):

    • Dissolve the this compound or SMCC and the thiol-containing payload in anhydrous DMSO or DMF.

    • React the linker and payload to form the maleimide-activated drug.

  • Antibody-Linker Conjugation (Two-step for SMCC, can be one-pot for Mal-amido-PEG4-TFP):

    • SMCC (Two-step):

      • React the antibody with a molar excess of SMCC in a suitable buffer (pH 7.2-8.0) for 1-2 hours at room temperature.[3]

      • Remove excess SMCC using a desalting column.[3]

      • Add the thiol-containing payload to the maleimide-activated antibody and react for 2-4 hours at room temperature or overnight at 4°C.

    • This compound (Can be a more streamlined process):

      • Due to the higher stability of the TFP ester, the reaction of the linker with the antibody can be performed with greater control. The activated linker-payload can be directly added to the antibody solution.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload, linker, and aggregates.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) and Aggregation

Objective: To characterize the synthesized ADC for its DAR and the presence of aggregates.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): A powerful method to determine the distribution of different drug-loaded species. The retention time on the HIC column is proportional to the hydrophobicity of the ADC, with higher DAR species eluting later.

  • Size-Exclusion Chromatography (SEC): Used to quantify the percentage of monomeric ADC and identify the presence of high molecular weight aggregates.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to determine the exact mass of the light and heavy chains of the antibody, allowing for the calculation of the average DAR.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma by measuring drug deconjugation over time.

Procedure:

  • Incubate the ADC in human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples by an appropriate method, such as affinity capture LC-MS, to determine the average DAR over time. A decrease in DAR indicates linker instability or payload loss.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against a target cancer cell line.

Procedure:

  • Seed target cancer cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: In Vivo Efficacy Study in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical model.

Procedure:

  • Implant human tumor cells subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Administer the treatments intravenously.

  • Monitor tumor volume and body weight regularly.

  • The primary endpoint is typically tumor growth inhibition (TGI).

Visualizing the Concepts

The following diagrams illustrate the conjugation workflows and the conceptual impact of the linker choice on the properties of the resulting ADC.

G cluster_0 SMCC Conjugation Workflow (Two-Step) cluster_1 Mal-amido-PEG4-TFP Conjugation Workflow mAb Antibody activated_mAb Maleimide-Activated Antibody mAb->activated_mAb + SMCC (pH 7.2-8.0) smcc SMCC adc ADC activated_mAb->adc + Thiol-Payload (pH 6.5-7.5) payload Thiol-Payload purification Purification adc->purification mAb2 Antibody adc2 ADC mAb2->adc2 + Linker-Payload (pH 7.5-8.0) peg_linker Mal-amido-PEG4-TFP-Payload purification2 Purification adc2->purification2

Figure 2. Conjugation workflows for SMCC and this compound.

G cluster_0 ADC with SMCC Linker cluster_1 ADC with Mal-amido-PEG4-TFP Linker adc_smcc Hydrophobic ADC aggregation Aggregation Prone adc_smcc->aggregation clearance Faster Clearance adc_smcc->clearance efficacy Limited Efficacy at High DAR clearance->efficacy adc_peg Hydrophilic ADC solubility Improved Solubility adc_peg->solubility pk Improved Pharmacokinetics adc_peg->pk efficacy_peg Enhanced Efficacy pk->efficacy_peg

Figure 3. Conceptual impact of linker choice on ADC properties.

Conclusion

The selection between this compound and SMCC represents a choice between a modern, hydrophilically-engineered linker and a traditional, robust crosslinker. While SMCC has a long history of successful use in ADCs, the inherent hydrophobicity of its cyclohexane core can lead to challenges with aggregation and may limit the achievable drug-to-antibody ratio, potentially narrowing the therapeutic window.

This compound, with its integrated PEG4 spacer and highly reactive TFP ester, offers a compelling alternative designed to overcome these limitations. The increased hydrophilicity can lead to ADCs with improved solubility, reduced aggregation, and enhanced pharmacokinetic profiles. This, in turn, may allow for the development of ADCs with higher DARs, leading to greater potency and a wider therapeutic window.

Ultimately, the optimal linker choice will depend on the specific antibody, the physicochemical properties of the payload, and the desired therapeutic outcome. However, for next-generation ADCs where high drug loading and an improved safety profile are paramount, hydrophilic linkers like this compound represent a promising path forward. Further direct comparative studies are warranted to fully elucidate the quantitative advantages of this technology in various ADC constructs.

References

A Head-to-Head Comparison: TFP vs. NHS Esters for Enhanced Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reactive chemistry is paramount for successful bioconjugation. This guide provides an objective, data-driven comparison of two popular amine-reactive crosslinkers: 2,3,5,6-tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters, empowering you to make an informed decision for your specific application.

The covalent modification of proteins, antibodies, and other biomolecules through their primary amines (e.g., lysine (B10760008) residues and the N-terminus) is a cornerstone of bioconjugation. While NHS esters have long been the workhorse in this field, TFP esters are emerging as a superior alternative, offering significant advantages in terms of stability and, consequently, conjugation efficiency. This guide delves into the performance characteristics of both, supported by experimental data, detailed protocols, and visual representations of the underlying chemical principles.

Key Performance Characteristics: Stability Dictates Efficiency

The primary differentiator between TFP and NHS esters is their susceptibility to hydrolysis in aqueous environments. Hydrolysis is a competing reaction that deactivates the ester, rendering it unable to react with the target amine on the biomolecule. This can lead to lower conjugation yields and reduced reproducibility.

TFP esters exhibit significantly greater resistance to spontaneous hydrolysis, particularly at the neutral to basic pH conditions typically required for efficient amine acylation.[1][2] This enhanced stability translates to a longer half-life in solution, providing a wider window for the conjugation reaction to proceed and ultimately leading to higher yields of the desired bioconjugate.[3][4]

Conversely, NHS esters are notoriously prone to rapid hydrolysis, especially as the pH increases above 7.[5][] Their half-life in aqueous buffers at pH 8 or higher can be on the order of minutes, necessitating careful control of reaction times and potentially requiring a larger excess of the NHS ester reagent to achieve a satisfactory degree of labeling.[5][]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the stability and conjugation efficiency of TFP and NHS esters.

ParameterTFP EsterNHS EsterReference
Hydrolytic Stability More stable, especially at basic pHLess stable, rapid hydrolysis at basic pH[1][4]
Optimal Reaction pH 7.0 - 9.07.2 - 8.5[7][8][9]
Reaction Speed FastVery Fast[3][]
Conjugation Yield Generally higher due to lower hydrolysisCan be lower due to competing hydrolysis[3][4]

Table 1: Comparison of Key Performance Characteristics

pHTFP Ester Half-life (on SAMs)NHS Ester Half-life (on SAMs)
7.0~7.3 hours~4 hours
8.0~3.0 hours~1 hour
10.0~5.8 hours~39 minutes

Table 2: Comparative Half-lives of TFP and NHS Esters on a Self-Assembled Monolayer (SAM) Surface (Data adapted from[4]) Note: While this data is from a surface-based experiment, it strongly illustrates the relative stability of the two esters in aqueous environments.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction mechanisms, and a general workflow for bioconjugation with TFP and NHS esters.

cluster_TFP TFP Ester cluster_NHS NHS Ester TFP NHS

Caption: Chemical Structures of TFP and NHS Esters.

cluster_reaction Bioconjugation Reaction Ester TFP or NHS Ester (R-CO-X) Intermediate Tetrahedral Intermediate Ester->Intermediate + Bio-NH2 Amine Primary Amine on Biomolecule (Bio-NH2) Amine->Intermediate Product Stable Amide Bond (R-CO-NH-Bio) Intermediate->Product LeavingGroup Leaving Group (TFP-OH or NHS-OH) Intermediate->LeavingGroup

Caption: General Reaction Mechanism with a Primary Amine.

cluster_workflow Experimental Workflow A Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) C Add Ester Solution to Biomolecule Solution A->C B Dissolve TFP or NHS Ester in Anhydrous Organic Solvent (e.g., DMSO, DMF) B->C D Incubate at RT (1-2h) or 4°C (2-4h) C->D E Quench Reaction (e.g., Tris, Glycine) D->E F Purify Conjugate (e.g., Desalting Column) E->F

References

A Comparative Guide to Analytical Methods for Mal-amido-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is fundamental to ensuring their quality, efficacy, and safety. Mal-amido-PEG4-TFP ester is a heterobifunctional linker increasingly used in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] This linker facilitates the covalent attachment of biomolecules through its distinct reactive ends: a maleimide (B117702) group that selectively reacts with thiols (e.g., cysteine residues) and a 2,3,5,6-Tetrafluorophenyl (TFP) ester that reacts with primary amines (e.g., lysine (B10760008) residues).[4] The embedded polyethylene (B3416737) glycol (PEG4) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]

This guide provides a comparative overview of key analytical methods for characterizing this compound conjugates, complete with experimental protocols and data presentation to aid in methodological selection and application.

Experimental and Characterization Workflow

The successful synthesis and characterization of a bioconjugate using this compound involves a multi-step process. The workflow begins with the conjugation reaction, followed by purification to remove unreacted components, and concludes with a suite of analytical techniques to confirm the structure, purity, and stability of the final product.[5][6]

Bioconjugate Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Biomolecule Biomolecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker This compound Linker->Conjugation Mixture Crude Conjugate Mixture Conjugation->Mixture Purification Purification (e.g., SEC, TFF) Mixture->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate MS Mass Spectrometry (MS) - Intact Mass - DAR Purified_Conjugate->MS HPLC Chromatography (HPLC) - Purity - Aggregation Purified_Conjugate->HPLC NMR NMR Spectroscopy - Linker Structure Purified_Conjugate->NMR FTIR FTIR Spectroscopy - Functional Groups Purified_Conjugate->FTIR Data_Analysis Comprehensive Data Analysis MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Characterization Report - Structure Confirmed - Purity Assessed - CQAs Defined Data_Analysis->Report

General workflow for bioconjugate synthesis and characterization.

Comparison of Core Analytical Methods

A multi-faceted analytical approach is essential for comprehensive characterization. Mass spectrometry, chromatography, and spectroscopic methods each provide unique and complementary information regarding the conjugate's identity, purity, and structural integrity.[7][8]

Analytical Method Information Provided Key Advantages Limitations
Mass Spectrometry (MS) - Confirmation of conjugate's molecular weight- Determination of drug-to-antibody ratio (DAR)[9]- Identification of conjugation sites (peptide mapping)[10]- Assessment of heterogeneity[11]- High sensitivity and accuracy- Provides detailed structural information[8]- ESI-MS is suitable for complex mixtures[7]- Polydispersity of PEG can complicate spectra[11]- May require sample de-PEGylation for certain analyses[12]
HPLC (RP-HPLC, SEC) - Quantification of purity and impurities- Separation of conjugated, unconjugated, and free linker species[13]- Detection and quantification of aggregates (SEC)[8]- Resolution of different DAR species (RP-HPLC)[9]- Robust and reproducible- Can be coupled with MS for enhanced characterization[14]- Well-established for quality control- Resolution can be challenging for complex mixtures- Method development can be time-consuming
NMR Spectroscopy - Definitive structural elucidation of the linker itself- Confirmation of successful synthesis of the linker- Verification of functional group integrity pre- and post-conjugation- Provides atomic-level structural detail[15]- Unambiguous identification of molecular structure- Low sensitivity, requires higher sample concentration- Not practical for analyzing large, intact protein conjugates
FTIR Spectroscopy - Confirmation of the presence of key functional groups (maleimide, amide, ester)[16]- Monitoring the conjugation reaction by observing changes in characteristic peaks[17]- Rapid and non-destructive- Provides a "fingerprint" of the molecule's chemical bonds- Provides functional group information, not detailed structure- Not suitable for quantitative analysis of conjugates

Alternative Amine-Reactive Esters: TFP vs. NHS

The TFP ester of the linker is an alternative to the more common N-hydroxysuccinimide (NHS) ester. The choice between them can significantly impact reaction efficiency and stability.

Feature TFP (Tetrafluorophenyl) Ester NHS (N-hydroxysuccinimide) Ester
Hydrolytic Stability More stable, especially at basic pH, leading to less hydrolysis in aqueous buffers.[18]Less stable; susceptible to rapid hydrolysis, especially at pH > 8, which can reduce conjugation efficiency.[18]
Reactivity Highly reactive towards primary amines, comparable to or greater than NHS esters.[19]Highly reactive, but the competing hydrolysis reaction can be a significant drawback.[18]
Optimal Reaction pH 7.5 - 8.0[19]7.0 - 7.5
Byproduct Interference The leaving group (TFP-OH) is less nucleophilic and less likely to interfere with sensitive products.[20]The NHS leaving group can potentially cause side reactions.
Solubility The TFP group is more hydrophobic, which may slightly reduce the water solubility of shorter PEG linkers.[19]Generally more soluble in aqueous buffers.

Detailed Experimental Protocols

The following protocols provide a starting point for the characterization of a model protein conjugate, such as an antibody, with this compound.

Protocol 1: Intact Mass Analysis by LC-MS

This method is used to confirm the successful conjugation and determine the distribution of species with different numbers of linkers attached (e.g., drug-to-antibody ratio).

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]

  • Sample Preparation:

    • Dilute the purified conjugate to a final concentration of 0.5 - 1.0 mg/mL in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).

    • For cysteine-linked conjugates, the sample may be analyzed intact or after reduction of interchain disulfide bonds using a reducing agent like DTT or TCEP to separate heavy and light chains.[13]

  • Chromatography (Reversed-Phase):

    • Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8, 2.1 x 50 mm, 1.7 µm).[21]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.[13]

    • Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.

    • Column Temperature: 60-80°C to improve peak shape.[22]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: m/z 1000-4000.

    • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact or reduced conjugate species.[11] Compare the experimental masses with the theoretical masses to confirm conjugation and identify different DAR species.

Protocol 2: Purity and Aggregate Analysis by SEC-HPLC

Size-Exclusion Chromatography (SEC) separates molecules based on their size and is the primary method for quantifying high molecular weight species (aggregates) and fragments.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector (280 nm).

  • Sample Preparation:

    • Dilute the purified conjugate to 1.0 mg/mL in the mobile phase.

  • Chromatography:

    • Column: SEC column suitable for the molecular weight range of the conjugate (e.g., 300Å pore size for antibodies).

    • Mobile Phase: Phosphate-buffered saline (pH ~6.8-7.4) or similar physiological buffer.[8]

    • Flow Rate: 0.5 mL/min (for analytical columns).[8]

    • Run Time: 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas. The main peak corresponds to the monomeric conjugate.

    • Peaks eluting earlier than the main peak are aggregates. Peaks eluting later are fragments.

    • Calculate the percentage of monomer, aggregates, and fragments based on their relative peak areas.

Protocol 3: Linker Characterization by ¹H NMR Spectroscopy

NMR is used for the structural confirmation of the this compound linker itself before conjugation.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the proton signals and compare the chemical shifts and coupling patterns to the expected structure of this compound.

    • Key signals to verify include the maleimide protons (~6.7 ppm), the PEG chain protons (~3.6 ppm), and the aromatic protons of the TFP ester.

Protocol 4: Functional Group Analysis by FTIR

FTIR can be used to verify the presence of the key reactive groups on the linker and to monitor their disappearance during the conjugation reaction.

  • Instrumentation:

    • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Place a small amount of the solid linker or a dried film of the conjugate on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands:

      • Maleimide: C=O stretching (~1700-1710 cm⁻¹), C=C stretching (~1600 cm⁻¹), and a characteristic peak around 830 cm⁻¹ for the C-H bond on the double bond.[17][23]

      • TFP Ester: Carbonyl (C=O) stretching (~1740-1780 cm⁻¹).

      • Amide: C=O stretching (~1650 cm⁻¹) formed after conjugation.

    • Compare the spectra of the starting materials and the final conjugate to confirm the reaction. The disappearance or reduction of the maleimide and TFP ester peaks indicates successful conjugation.[17][24]

References

A Comparative Guide to MALDI-TOF Analysis of Proteins Conjugated with Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mal-amido-PEG4-TFP ester for protein conjugation and subsequent analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. We will explore its performance relative to other common crosslinkers, supported by theoretical advantages and available experimental context. Detailed experimental protocols and visual workflows are included to assist researchers in their practical applications.

Introduction to Protein Conjugation and MALDI-TOF Analysis

Protein conjugation is a fundamental technique in drug development, diagnostics, and proteomics research. The choice of a crosslinking reagent is critical as it influences the efficiency, stability, and functionality of the resulting conjugate. This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group for reaction with sulfhydryls (e.g., from cysteine residues) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for reaction with primary amines (e.g., lysine (B10760008) residues or the N-terminus). The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

MALDI-TOF mass spectrometry is a powerful analytical technique for the characterization of large biomolecules like proteins and their conjugates. It provides information on molecular weight, heterogeneity, and the extent of modification (e.g., degree of PEGylation or drug-to-antibody ratio). The quality of the MALDI-TOF data is intrinsically linked to the quality and homogeneity of the conjugated protein sample.

Comparison of this compound with Alternative Crosslinkers

The performance of this compound is best understood by comparing its reactive moieties to those of other commonly used crosslinkers. The primary alternatives for the amine-reactive group are N-hydroxysuccinimide (NHS) esters, and for the entire heterobifunctional structure, reagents like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are frequently employed.

Key Performance Metrics
FeatureThis compoundMal-amido-PEG4-NHS esterSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Amine-Reactive Group 2,3,5,6-Tetrafluorophenyl (TFP) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Sulfhydryl-Reactive Group MaleimideMaleimideMaleimide
Spacer Arm PEG4 (hydrophilic)PEG4 (hydrophilic)Cyclohexane (B81311) (hydrophobic)
Hydrolytic Stability of Amine-Reactive Group Higher stability, especially at pH > 7.5.[1][2][3]Lower stability, prone to hydrolysis at neutral to basic pH.[2]Lower stability, prone to hydrolysis at neutral to basic pH.[2]
Optimal pH for Amine Reaction 7.5 - 8.5[4]7.0 - 7.57.0 - 7.5
Conjugation Efficiency (theoretical) Potentially higher due to increased stability of the TFP ester, allowing for longer reaction times and higher pH without significant reagent degradation.[3][4]Good, but can be reduced by hydrolysis of the NHS ester.Good, but can be reduced by hydrolysis of the NHS ester.
Solubility of Linker Enhanced by hydrophilic PEG4 spacer.Enhanced by hydrophilic PEG4 spacer.Lower due to hydrophobic cyclohexane spacer, may require organic co-solvents.
Potential for Protein Aggregation Reduced due to the hydrophilic PEG spacer.Reduced due to the hydrophilic PEG spacer.Higher, as the hydrophobic linker can promote aggregation of the conjugated protein.
MALDI-TOF Spectral Quality Expected to be high due to the homogeneity of the discrete PEG linker and potentially more uniform conjugation.Generally good, but heterogeneity from linker hydrolysis could broaden peaks.May be compromised by aggregation, leading to reduced signal intensity and broader peaks.

Experimental Protocols

Detailed methodologies for protein conjugation using this compound and subsequent MALDI-TOF analysis are provided below.

I. Two-Step Protein Conjugation Protocol

This protocol is designed for conjugating a protein containing primary amines (Protein-NH2) to a molecule containing a sulfhydryl group (Molecule-SH).

Materials:

  • Protein-NH2 (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, borate (B1201080) buffer)

  • Molecule-SH (e.g., peptide, drug)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Step 1: Reaction of TFP Ester with Protein-NH2:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-NH2 solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Removal of Excess Crosslinker:

    • Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the sulfhydryl groups in the next step.

  • Step 2: Reaction of Maleimide with Molecule-SH:

    • Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of Molecule-SH over the protein is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine or β-mercaptoethanol and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final protein conjugate from excess quenching reagents and unconjugated Molecule-SH using a desalting column or dialysis against an appropriate storage buffer.

II. MALDI-TOF Sample Preparation and Analysis

Materials:

  • Purified protein conjugate

  • MALDI Matrix Solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dilute the purified protein conjugate in deionized water or a low-salt buffer to a final concentration of 0.1-1.0 mg/mL.

    • Mix the diluted conjugate solution with the MALDI matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.

  • Target Spotting:

    • Spot 0.5-1.0 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature. This process allows for the co-crystallization of the sample and the matrix.

  • MALDI-TOF Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the linear, positive ion mode. The mass range should be set to encompass the expected molecular weights of the unconjugated and conjugated protein.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation of the protein ions.

  • Data Analysis:

    • Process the raw spectra to determine the molecular weights of the observed species.

    • The mass shift between the unconjugated protein and the conjugated species will correspond to the mass of the added linker and molecule.

    • The distribution of peaks can provide information on the heterogeneity of the conjugation (e.g., the number of linkers attached per protein).

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Experimental Workflow

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation cluster_analysis MALDI-TOF Analysis Protein-NH2 Protein-NH2 Reaction1 Incubate (1-2h RT or O/N 4°C) Protein-NH2->Reaction1 Linker This compound Linker->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Activated_Protein Maleimide-Activated Protein Reaction2 Incubate (2h RT or O/N 4°C) Activated_Protein->Reaction2 Purification1->Activated_Protein Molecule-SH Molecule-SH Molecule-SH->Reaction2 Purification2 Desalting/Dialysis Reaction2->Purification2 Conjugate Final Protein Conjugate Sample_Prep Mix with Matrix Conjugate->Sample_Prep Purification2->Conjugate Spotting Spot on Target Sample_Prep->Spotting MS_Analysis Acquire Spectrum Spotting->MS_Analysis Data_Analysis Determine MW & Heterogeneity MS_Analysis->Data_Analysis

Caption: Workflow for two-step protein conjugation and MALDI-TOF analysis.

Chemical Reaction Pathway

G cluster_reaction1 Step 1: Amine Reaction (pH 7.5-8.5) cluster_reaction2 Step 2: Sulfhydryl Reaction (pH 6.5-7.5) Protein_NH2 Protein-NH₂ Activated_Protein Protein-NH-CO-PEG4-Maleimide Protein_NH2->Activated_Protein Linker_TFP Mal-amido-PEG4-TFP Linker_TFP->Activated_Protein TFP_leaving + TFP-OH Activated_Protein2 Protein-NH-CO-PEG4-Maleimide Final_Conjugate Protein-NH-CO-PEG4-S-Molecule Activated_Protein2->Final_Conjugate Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate

Caption: Chemical reactions in the two-step conjugation process.

Conclusion

This compound presents a compelling option for researchers performing protein conjugation for subsequent MALDI-TOF analysis. Its key advantage lies in the enhanced hydrolytic stability of the TFP ester compared to the more commonly used NHS esters. This stability can translate to higher conjugation efficiency and potentially more homogenous products, which in turn can lead to cleaner and more easily interpretable MALDI-TOF spectra. The inclusion of a hydrophilic PEG4 spacer further benefits the process by improving the solubility of the linker and the final conjugate, reducing the risk of aggregation that can interfere with mass spectrometry analysis. While direct quantitative comparisons with a wide range of other linkers are not extensively documented in the literature, the fundamental chemical properties of the TFP ester suggest a superior performance in terms of reaction robustness and efficiency. This guide provides the necessary protocols and conceptual framework to successfully employ this compound in your research and effectively analyze the resulting protein conjugates by MALDI-TOF MS.

References

A Comparative Guide to Purification Methods for Mal-amido-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, achieving high purity of conjugates such as Mal-amido-PEG4-TFP ester is a critical step to ensure reliable and reproducible results in downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), precipitation, and flash chromatography for the purification of this compound, supported by experimental protocols and data.

Method Comparison at a Glance

The choice of purification method depends on a variety of factors including the scale of the purification, the required final purity, and available resources. Below is a summary of the key performance metrics for each technique.

FeaturePreparative RP-HPLCPrecipitationFlash Chromatography
Purity >95-99%Moderate to HighGood to High
Recovery 85-95%>90%80-95%
Scale mg to gmg to kgmg to multi-g
Cost HighLowModerate
Time Moderate to HighLowLow to Moderate
Resolution Very HighLowModerate

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for achieving high-purity this compound. Its high resolving power allows for the separation of the desired product from closely related impurities, unreacted starting materials, and by-products.

Experimental Protocol: Preparative RP-HPLC

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15-20 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of Mobile Phase A.

  • Injection: Inject the dissolved sample onto the column.

  • Elution Gradient: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is 5% to 65% B over 30-40 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The TFP ester has a characteristic UV absorbance.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified conjugate.

Performance Data: RP-HPLC
ParameterTypical Value
Purity Achieved >98%
Expected Recovery ~90%[1]
Analysis Time 30-60 minutes per run

Precipitation

Precipitation is a simple, cost-effective, and scalable method for the initial purification or enrichment of PEGylated compounds. It is particularly useful for removing a significant portion of non-PEGylated impurities.

Experimental Protocol: Precipitation

Reagents:

  • Crude this compound reaction mixture

  • Diethyl ether (cold)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like DCM in a centrifuge tube.

  • Precipitation: While vortexing, slowly add cold diethyl ether to the solution until the mixture becomes cloudy, indicating the precipitation of the PEGylated compound.

  • Incubation: Incubate the mixture at -20°C for 30 minutes to enhance precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitate.

  • Supernatant Removal: Carefully decant and discard the supernatant containing soluble impurities.

  • Washing: Wash the pellet with a small volume of cold diethyl ether and repeat the centrifugation and decanting steps.

  • Drying: Dry the pellet under a stream of nitrogen or in a vacuum desiccator to remove residual solvent.

  • Purity Assessment: Assess the purity of the dried product by analytical HPLC. Further purification by HPLC may be necessary to achieve very high purity.

Performance Data: Precipitation
ParameterTypical Value
Purity Achieved 60-80% (can be higher depending on impurities)
Expected Recovery >90%
Time < 1 hour

Flash Chromatography

Flash chromatography offers a faster and more economical alternative to preparative HPLC for purifying moderate quantities of this compound. While its resolution is lower than HPLC, it can be effective for removing impurities with significantly different polarities.

Experimental Protocol: Reverse-Phase Flash Chromatography

Instrumentation:

  • Flash chromatography system

  • C18 flash column

Reagents:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

Procedure:

  • Column Equilibration: Equilibrate the C18 flash column with 100% Mobile Phase A.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent and load it onto the column. Dry loading by adsorbing the sample onto a small amount of silica (B1680970) gel or C18 material is often preferred.

  • Elution Gradient: Elute the column with a stepwise or linear gradient of increasing Mobile Phase B. For example, start with 100% A and incrementally increase the percentage of B.

  • Fraction Collection: Collect fractions based on the UV absorbance profile.

  • Purity Analysis: Analyze the fractions by TLC or analytical HPLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and evaporate the solvent.

Performance Data: Flash Chromatography
ParameterTypical Value
Purity Achieved 85-95%
Expected Recovery 80-95%
Time 30-90 minutes

Logical Workflow for Purification Method Selection

The selection of a purification strategy often involves a multi-step approach to optimize purity, yield, and efficiency.

PurificationWorkflow Purification Strategy for this compound Conjugates Start Crude Reaction Mixture Precipitation Precipitation (Optional First Pass) Start->Precipitation High Impurity Load Flash_Chrom Flash Chromatography (Intermediate Purity) Start->Flash_Chrom Moderate Purity Goal Prep_HPLC Preparative HPLC (High Purity) Start->Prep_HPLC High Purity Goal Analysis Purity Check (Analytical HPLC) Precipitation->Analysis Flash_Chrom->Analysis Final_Product Pure Conjugate (>98%) Prep_HPLC->Final_Product Analysis->Prep_HPLC <98% Pure Analysis->Final_Product >98% Pure ConjugationPathway Conjugation and Side Product Formation cluster_reactants Reactants cluster_products Products & Byproducts Mal_PEG_TFP This compound Desired_Conjugate Desired Thioether-Amide Conjugate Mal_PEG_TFP->Desired_Conjugate Hydrolyzed_Maleimide Hydrolyzed Maleimide Mal_PEG_TFP->Hydrolyzed_Maleimide pH > 7.5 Hydrolyzed_TFP Hydrolyzed TFP Ester Mal_PEG_TFP->Hydrolyzed_TFP Aqueous Buffer Unreacted_Starting_Materials Unreacted Starting Materials Mal_PEG_TFP->Unreacted_Starting_Materials Thiol_Molecule Thiol-containing Molecule Thiol_Molecule->Desired_Conjugate Thiol_Molecule->Unreacted_Starting_Materials Amine_Molecule Amine-containing Molecule Amine_Molecule->Desired_Conjugate Amine_Molecule->Unreacted_Starting_Materials

References

A Researcher's Guide to Quantifying Protein Labeling: A Comparative Analysis of Methods for Mal-amido-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the degree of labeling (DOL) is a critical quality control step in the development of bioconjugates. The DOL, representing the average number of labels conjugated to a protein, directly impacts the efficacy, safety, and reproducibility of therapeutic and diagnostic agents. This guide provides a comprehensive comparison of common analytical methods for determining the DOL of protein conjugates synthesized using the popular Mal-amido-PEG4-TFP ester linker.

This guide will delve into the experimental protocols and performance characteristics of three widely used techniques: UV-Vis Spectrophotometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and, for comparative context, the principles of a colorimetric displacement assay analogous to the HABA assay used for biotinylated molecules.

Understanding the Chemistry: this compound Conjugation

The this compound is a heterobifunctional linker. The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues, while the Tetrafluorophenyl (TFP) ester is a highly reactive amine-specific functional group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein. TFP esters are known for their enhanced stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible labeling reactions.

Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible and straightforward method for estimating the DOL. It relies on the distinct absorbance spectra of the protein and the conjugated label.

Experimental Protocol
  • Purification of the Conjugate: It is crucial to remove all non-conjugated this compound from the protein conjugate. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][2]

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer with a quartz cuvette.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A_280), which is the characteristic absorbance wavelength for proteins.[1]

    • Measure the absorbance of the conjugate solution at the maximum absorbance wavelength (λ_max) of the label attached to the TFP ester. This value will be specific to the molecule being conjugated.

  • Calculations: The DOL is calculated using the Beer-Lambert law, correcting for the label's absorbance contribution at 280 nm.[2][3]

    • Protein Concentration (M): Protein Conc. (M) = (A_280 - (A_max * CF)) / ε_protein where:

      • A_280 = Absorbance of the conjugate at 280 nm.

      • A_max = Absorbance of the conjugate at the label's λ_max.

      • CF (Correction Factor) = A_280 of the free label / A_max of the free label. This value must be determined for the specific label being used.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Label Concentration (M): Label Conc. (M) = A_max / ε_label where:

      • ε_label = Molar extinction coefficient of the label at its λ_max (in M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = Label Conc. (M) / Protein Conc. (M)

Data Presentation
ParameterSymbolValue
Absorbance at 280 nmA_2801.25
Absorbance at Label λ_maxA_max0.60
Molar Extinction Coefficient of Proteinε_protein210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Labelε_label15,000 M⁻¹cm⁻¹
Correction Factor of LabelCF0.12
Calculated DOL DOL 3.5

Workflow Diagram

UV-Vis DOL Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation start This compound conjugate purify Purify conjugate (Size-Exclusion Chromatography or Dialysis) start->purify measure Measure Absorbance (A280 and Amax) purify->measure calc_prot Calculate Protein Concentration measure->calc_prot calc_label Calculate Label Concentration measure->calc_label calc_dol Calculate DOL calc_prot->calc_dol calc_label->calc_dol end Degree of Labeling (DOL) calc_dol->end

Caption: Workflow for determining the Degree of Labeling using UV-Vis spectrophotometry.

Method 2: MALDI-TOF Mass Spectrometry

MALDI-TOF mass spectrometry is a powerful technique that directly measures the molecular weight of the protein before and after conjugation. The mass difference allows for a highly accurate determination of the number of attached linkers.

Experimental Protocol
  • Sample Preparation:

    • The protein conjugate should be purified to remove unconjugated linker.

    • Desalt the sample to remove any non-volatile salts that can interfere with ionization.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).[4]

  • Spotting: Mix the purified conjugate sample with the matrix solution and spot it onto the MALDI target plate. Allow the mixture to air-dry, forming co-crystals of the sample and matrix.[4]

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the unlabeled protein as a reference.

    • Acquire the mass spectrum of the this compound conjugate.

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled protein and the conjugated protein from their respective mass spectra.

    • The difference in mass corresponds to the total mass of the attached this compound linkers.

    • The DOL is calculated by dividing the total mass shift by the molecular weight of a single linker.[5]

Data Presentation
ParameterValue
Molecular Weight of Unlabeled Protein150,000 Da
Molecular Weight of Conjugated Protein152,258 Da
Molecular Weight of this compound564.48 Da
Mass Shift 2,258 Da
Calculated DOL 4.0

Workflow Diagram

MALDI-TOF DOL Determination Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation start This compound conjugate purify Purify and Desalt Conjugate start->purify spot Co-crystallize Sample and Matrix on Target Plate purify->spot matrix Prepare Matrix Solution (e.g., Sinapinic Acid) matrix->spot ms_unlabeled Acquire Mass Spectrum of Unlabeled Protein spot->ms_unlabeled ms_labeled Acquire Mass Spectrum of Conjugate spot->ms_labeled calc_mass_shift Calculate Mass Shift ms_unlabeled->calc_mass_shift ms_labeled->calc_mass_shift calc_dol Calculate DOL calc_mass_shift->calc_dol end Degree of Labeling (DOL) calc_dol->end

Caption: Workflow for determining the Degree of Labeling using MALDI-TOF mass spectrometry.

Method 3: HABA Assay (for Comparative Understanding)

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method specifically for determining the degree of biotinylation. While not directly applicable to most non-biotin labels conjugated via TFP esters, its principles are valuable for understanding displacement-based quantification methods.

Principle

The HABA assay is based on the displacement of the HABA dye from its complex with avidin (B1170675) or streptavidin by biotin (B1667282).[6] The HABA-avidin complex has a characteristic absorbance at 500 nm. When a biotinylated protein is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye, causing a decrease in absorbance at 500 nm.[7] This change in absorbance is proportional to the amount of biotin present in the sample.

Limitations

A significant limitation of the HABA assay is its tendency to underestimate the true degree of labeling.[8] This is primarily due to steric hindrance, where biotin molecules in close proximity on the protein surface may not all be accessible to the large avidin molecule.[8] This leads to an underestimation of the actual number of biotin labels. Mass spectrometry is considered a more accurate alternative to avidin-based assays.[8]

Comparison of Methods

FeatureUV-Vis SpectrophotometryMALDI-TOF Mass SpectrometryHABA Assay (Analogous Methods)
Principle Absorbance of protein and labelDirect mass measurementColorimetric displacement
Accuracy Moderate; dependent on accurate extinction coefficients and correction factors[3]High; provides direct measurement of mass additionLow to Moderate; prone to underestimation due to steric hindrance[8]
Precision GoodExcellentModerate
Throughput HighModerateHigh
Sample Consumption LowLowModerate
Cost Low (instrument is widely available)High (requires specialized instrumentation)Low
Information Provided Average DOLAverage DOL and distribution of labeled speciesAverage number of accessible labels
Key Requirement Known extinction coefficients for protein and label[1]Purified and desalted sampleA specific binding pair (e.g., biotin-avidin)

Conclusion

The choice of method for determining the degree of labeling for this compound conjugates depends on the specific requirements of the research or development stage.

  • UV-Vis spectrophotometry is a rapid, cost-effective, and high-throughput method suitable for routine screening and process optimization, provided that accurate extinction coefficients are known.

  • MALDI-TOF mass spectrometry offers the highest accuracy and provides valuable information on the distribution of labeled species, making it the gold standard for characterization and quality control of final bioconjugate products.[5]

  • While not directly applicable to all TFP ester conjugates, the principles of the HABA assay highlight the potential for developing specific colorimetric or fluorescence-based assays for other labels, but with the important caveat of potential inaccuracies due to steric hindrance.

For researchers and drug developers working with this compound conjugates, a combination of these methods can be a powerful approach. UV-Vis can be used for initial, rapid assessments, while MALDI-TOF MS should be employed for definitive characterization and to ensure the quality and consistency of the final product.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Mal-amido-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is paramount in the design of stable and effective bioconjugates. The Mal-amido-PEG4-TFP ester is a heterobifunctional linker designed to connect a thiol group on one molecule to an amine group on another. This guide provides an objective comparison of its performance, particularly focusing on its stability in vitro and in vivo, against relevant alternatives. The stability of the resulting conjugate is a critical determinant of its therapeutic efficacy and safety profile.

The this compound linker is composed of three key functional components:

  • A Maleimide (B117702) Group: This moiety reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.

  • A Tetrafluorophenyl (TFP) Ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.

  • A Polyethylene Glycol (PEG4) Spacer: This four-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.

The overall stability of a conjugate formed using this linker is influenced by the stability of both the maleimide-thiol linkage and the newly formed amide bond, as well as the properties conferred by the PEG spacer.

Comparative Stability Analysis

The primary points of comparison for the this compound linker are alternatives with different amine-reactive esters (such as N-hydroxysuccinimide esters) and different PEG spacer lengths.

1. Amine-Reactive Group: TFP Ester vs. NHS Ester

The choice of the amine-reactive group is critical during the conjugation process, as its stability in aqueous buffers dictates the efficiency of the reaction. TFP esters are known to be more resistant to hydrolysis than the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[1][2] This increased stability allows for more controlled and efficient conjugation reactions with less loss of the linker to hydrolysis.

FeatureTFP EsterNHS Ester
Hydrolytic Stability More stable, especially at pH > 7.5[2][3]Less stable, prone to hydrolysis, particularly at basic pH[1][4]
Optimal Reaction pH 7.5 - 8.0[3]7.0 - 7.5[5]
Conjugation Efficiency Generally higher due to lower hydrolysis ratesCan be lower due to competing hydrolysis[1]

2. Maleimide-Thiol Linkage Stability

The bond formed between a maleimide and a thiol group, a thiosuccinimide linkage, is susceptible to a retro-Michael reaction, particularly in vivo.[6] This can lead to the deconjugation of the payload from its targeting molecule. The stability of this linkage can be significantly enhanced by the hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[6]

Factors influencing maleimide-thiol conjugate stability include:

  • Local Chemical Environment: The stability of the thiosuccinimide ring can be influenced by neighboring groups.

  • Thiol Exchange: In biological systems, endogenous thiols like glutathione (B108866) can facilitate the retro-Michael reaction, leading to payload transfer to other molecules.[7]

While the this compound itself does not inherently possess features to accelerate succinimide ring hydrolysis, next-generation maleimide derivatives have been developed to promote this stabilizing transformation.[6]

3. Impact of PEG Linker Length

The PEG spacer in a linker can influence the stability and pharmacokinetic properties of the final conjugate. While this guide focuses on a PEG4 linker, alternatives with different PEG lengths are available.

PEG Linker LengthPotential Impact on Stability and Pharmacokinetics
Shorter (e.g., PEG4) May lead to more compact conjugates.
Longer (e.g., PEG8, PEG12) Can further enhance solubility and may increase the in vivo half-life of the conjugate.

It is important to note that the optimal PEG linker length is often determined empirically for each specific bioconjugate.

Experimental Protocols

Accurate assessment of conjugate stability is crucial. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assessment using LC-MS

This protocol is designed to determine the stability of the antibody-drug conjugate (ADC) in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • Antibody-drug conjugate (ADC) of interest

  • Human or animal plasma (e.g., mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Affinity capture beads (e.g., Protein A or anti-human IgG)

  • Digestion enzyme (e.g., papain or IdeS)

  • Reducing agent (e.g., DTT or TCEP)

Procedure:

  • Spike the ADC into plasma at a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots and immediately freeze them at -80°C to halt any further degradation.

  • For analysis, thaw the samples and perform affinity capture to isolate the ADC from other plasma proteins.

  • Elute the captured ADC and, if necessary, perform enzymatic digestion and/or reduction to separate the antibody chains.

  • Analyze the samples by LC-MS to determine the average DAR at each time point.

  • Plot the average DAR as a function of time to assess the stability of the conjugate. A decrease in DAR over time indicates deconjugation.[8]

Protocol 2: In Vivo Stability Assessment

This protocol outlines a typical animal study to evaluate the pharmacokinetic profile and stability of an ADC in vivo.

Materials:

  • Antibody-drug conjugate (ADC)

  • Animal model (e.g., mice or rats)

  • Equipment for intravenous (IV) injection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge for plasma separation

  • LC-MS/MS or ELISA for quantification of total antibody and intact ADC

Procedure:

  • Administer a single IV dose of the ADC to a cohort of animals.

  • At various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of both the total antibody and the intact ADC. This can be achieved using methods such as:

    • ELISA: Use two different ELISA formats, one to capture the total antibody and another that specifically recognizes the drug-linker to quantify the intact ADC.

    • LC-MS/MS: Employ immunocapture followed by LC-MS/MS to quantify a signature peptide from the antibody (for total antibody) and the drug-linker moiety (for intact ADC).

  • Plot the concentration-time profiles for both total antibody and intact ADC to determine their respective pharmacokinetic parameters, including half-life. A faster clearance of the intact ADC compared to the total antibody indicates in vivo instability.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability invitro_start Spike ADC into Plasma invitro_incubate Incubate at 37°C invitro_start->invitro_incubate invitro_sample Collect Aliquots at Time Points invitro_incubate->invitro_sample invitro_capture Affinity Capture of ADC invitro_sample->invitro_capture invitro_analysis LC-MS Analysis (DAR) invitro_capture->invitro_analysis invitro_result DAR vs. Time Profile invitro_analysis->invitro_result invivo_start Administer ADC to Animal Model invivo_collect Collect Blood Samples at Time Points invivo_start->invivo_collect invivo_process Process to Plasma invivo_collect->invivo_process invivo_quantify Quantify Total Ab and Intact ADC invivo_process->invivo_quantify invivo_pk Pharmacokinetic Analysis invivo_quantify->invivo_pk

Caption: Workflow for assessing in vitro and in vivo stability.

stability_factors cluster_components Linker Components cluster_stability_issues Potential Instabilities cluster_outcomes Consequences of Instability conjugate Mal-amido-PEG4-TFP Conjugate Stability tfp TFP Ester (Amine Reaction) conjugate->tfp maleimide Maleimide (Thiol Reaction) conjugate->maleimide peg4 PEG4 Spacer conjugate->peg4 hydrolysis TFP Ester Hydrolysis (Pre-conjugation) tfp->hydrolysis retro_michael Retro-Michael Reaction (Post-conjugation) maleimide->retro_michael loss_efficiency Reduced Conjugation Efficiency hydrolysis->loss_efficiency deconjugation Payload Deconjugation retro_michael->deconjugation off_target Off-Target Toxicity deconjugation->off_target

Caption: Factors influencing conjugate stability.

References

A Comparative Analysis of PEGylated Crosslinkers for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant in the design and performance of bioconjugates, hydrogels, and drug delivery systems. Poly(ethylene glycol) (PEG)ylated crosslinkers have become indispensable tools in these fields, owing to their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of modified molecules.[1][2] This guide provides an objective comparison of different PEGylated crosslinkers, supported by experimental data, to inform the rational design of next-generation therapeutics and biomaterials.

Classification of PEGylated Crosslinkers

PEGylated crosslinkers can be broadly categorized based on their chemical structure, reactivity, and the nature of the linkage they form.

  • Based on Reactivity:

    • Homobifunctional Crosslinkers: Possess two identical reactive groups, enabling the crosslinking of molecules with the same functional group (e.g., amine-to-amine or sulfhydryl-to-sulfhydryl).[2][3]

    • Heterobifunctional Crosslinkers: Contain two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecular entities.[1][2] This approach generally results in a more homogenous and well-defined final product.[1]

  • Based on Linkage Type:

    • Non-Cleavable Linkers: Form stable, covalent bonds that are resistant to degradation under physiological conditions.[4][5] These are ideal for applications requiring long-term stability.

    • Cleavable Linkers: Incorporate labile bonds that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes, enabling the controlled release of a payload.[4][6]

Comparative Performance in Drug Delivery: Antibody-Drug Conjugates (ADCs)

The linker is a pivotal component in ADC design, directly influencing stability, efficacy, and toxicity.[6][7] The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release.[7]

Data Presentation
Linker TypeADC ExampleXenograft ModelTumor Growth Inhibition (TGI)Reference
Non-Cleavable Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)~80%[4]
Cleavable (enzyme-sensitive) Trastuzumab-vc-MMAENCI-N87 (gastric)>90% (with regression)[4]
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)~50%[4]
Cleavable (enzyme-sensitive) Trastuzumab-vc-MMAEJIMT-1 (breast)~70%[4]
Linker TypeADC ExampleTarget Cell Line (Antigen Status)IC50 (ng/mL)Bystander EffectReference
Non-Cleavable Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)5-20Minimal[4]
Cleavable (enzyme-sensitive) Trastuzumab-vc-MMAESK-BR-3 (HER2+++)<5Significant[4]
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal[4]
Cleavable (enzyme-sensitive) Trastuzumab-vc-MMAEJIMT-1 (HER2+)100-500Moderate[4]

Comparative Performance in Hydrogel Formation for Tissue Engineering

The mechanical and swelling properties of PEG-based hydrogels are critical for their application in tissue engineering and can be tuned by the choice of crosslinker and its concentration.

Data Presentation
PEG Crosslinker Molecular WeightPEG Concentration (% w/v)Compressive Modulus (kPa)Swelling RatioReference
508 Da1010 ± 23.5 ± 0.2[8]
508 Da302460 ± 2502.2 ± 0.1[8]
3400 Da105 ± 115.5 ± 1.0[8]
3400 Da30230 ± 306.5 ± 0.5[8]
6000 Da103 ± 0.522.0 ± 1.5[8]
6000 Da30150 ± 209.0 ± 0.8[8]
10000 Da102 ± 0.331.5 ± 2.0[8]
10000 Da3080 ± 1012.5 ± 1.0[8]
PEG-DTT Hydrogel (DTT:PEG Ratio)PEG Molecular WeightInitial Compressive Modulus (kPa)% Decrease in Modulus (14 days)Reference
03400 Da233 ± 25~50%[9]
0.43400 Da105 ± 15~75%[9]
0.63400 Da45 ± 8~100%[9]

Experimental Protocols

In Vivo Efficacy of ADCs with Different Linkers

Objective: To compare the anti-tumor efficacy of ADCs with cleavable and non-cleavable PEGylated linkers in a xenograft mouse model.

Protocol Outline:

  • Cell Line and Xenograft Model Establishment:

    • Culture a human cancer cell line (e.g., NCI-N87 for gastric cancer) expressing the target antigen.

    • Implant the cancer cells subcutaneously into the flank of immunodeficient mice.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize mice into treatment groups (e.g., non-cleavable ADC, cleavable ADC, vehicle control).

    • Administer a single intravenous dose of the respective ADC at a specified concentration (e.g., 10 mg/kg).

  • Tumor Growth Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Statistically analyze the differences in TGI between the different ADC linker groups.[4]

Mechanical Testing of PEG Hydrogels

Objective: To determine the compressive modulus of PEG hydrogels with varying crosslinker molecular weights and concentrations.

Protocol Outline:

  • Hydrogel Preparation:

    • Prepare precursor solutions of PEG-diacrylate with different molecular weights (e.g., 508 Da, 3.4 kDa, 6 kDa, 10 kDa) at various concentrations (e.g., 10-40% w/v) in a suitable buffer.

    • Add a photoinitiator (e.g., Irgacure 2959).

    • Pipette the precursor solution into molds of a defined geometry (e.g., cylindrical disks).

    • Expose the molds to UV light to initiate photopolymerization and crosslinking.

    • Allow the hydrogels to swell to equilibrium in a buffer solution (e.g., PBS).

  • Mechanical Testing:

    • Perform unconfined compression testing using a mechanical tester.

    • Apply a compressive strain at a constant rate.

    • Record the resulting stress.

    • The compressive modulus is calculated from the slope of the stress-strain curve in the linear elastic region.[8]

Signaling Pathways and Experimental Workflows

Modulation of Integrin Signaling by RGD-Functionalized PEG Hydrogels

PEG hydrogels functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence can mimic the extracellular matrix and modulate cell behavior through integrin signaling. Integrins are transmembrane receptors that, upon binding to RGD, can activate intracellular signaling cascades, such as the FAK (Focal Adhesion Kinase) pathway, influencing cell adhesion, spreading, and differentiation.[7][10]

Integrin_Signaling cluster_ECM Extracellular Matrix (PEG Hydrogel) cluster_Cell Cell RGD RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (Cell Spreading, Differentiation) pFAK->Downstream

Integrin signaling pathway activated by RGD-functionalized PEG hydrogels.
Experimental Workflow for Comparing ADCs

The following diagram illustrates a typical workflow for the comparative evaluation of different ADC candidates.

ADC_Workflow node_selection ADC Candidate Selection (Different PEG Linkers) node_invitro In Vitro Characterization node_selection->node_invitro node_plasma Plasma Stability Assay node_invitro->node_plasma node_cyto Cytotoxicity Assay (Monoculture) node_invitro->node_cyto node_bystander Bystander Effect Assay (Co-culture) node_invitro->node_bystander node_invivo In Vivo Efficacy & Safety node_plasma->node_invivo node_cyto->node_invivo node_bystander->node_invivo node_analysis Data Analysis & Comparison node_invivo->node_analysis node_lead Lead Candidate Selection node_analysis->node_lead

Experimental workflow for the comparison of different ADC candidates.

Conclusion

The choice of a PEGylated crosslinker has profound implications for the performance of bioconjugates and biomaterials. Heterobifunctional and cleavable linkers offer greater control and functionality for applications such as targeted drug delivery, while the properties of hydrogels for tissue engineering can be precisely tuned by modulating the molecular weight and concentration of the PEG crosslinker. The experimental data and protocols presented in this guide provide a framework for the rational selection of PEGylated crosslinkers to optimize the efficacy and safety of novel therapeutics and the functionality of advanced biomaterials.

References

Safety Operating Guide

Proper Disposal of Mal-amido-PEG4-TFP Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Mal-amido-PEG4-TFP ester is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

This compound is classified as a substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed.[1] Adherence to the following protocols will minimize risks and ensure proper waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through a licensed hazardous waste disposal service.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound directly into a designated, clearly labeled hazardous waste container.

    • Do not mix with other chemical waste unless compatibility is confirmed. This compound is incompatible with strong oxidizing agents.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves or bench paper, should also be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment). The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

2. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • The container must be kept tightly closed.[1]

  • Ensure the storage area is cool and dry.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. Disposal must be carried out by a licensed waste carrier.[1]

Spill Management

In the event of a spill, take the following steps:

  • Evacuate and restrict access to the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial spill absorbent.

  • Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose of all spill-related waste as hazardous waste following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_steps Disposal Procedure start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste Solid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated empty_container Empty Original Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_contaminated Place in Sealed, Labeled Hazardous Waste Bag/Container contaminated_materials->collect_contaminated rinse_container Triple-Rinse Container empty_container->rinse_container store_waste Store Waste Container in Designated Secure Area collect_solid->store_waste collect_contaminated->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->store_waste contact_ehs Contact EHS for Pickup by Licensed Carrier store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Mal-amido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Mal-amido-PEG4-TFP ester. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your experiments.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed[1].

Hazard Identification and Precautionary Measures

Hazard StatementPictogramPrecautionary Measures
H302: Harmful if swallowedGHS07Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
H315: Causes skin irritationGHS07Wash hands thoroughly after handling. Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse.[1]
H319: Causes serious eye irritationGHS07Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationGHS07Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are required to prevent eye contact.[1]
Hand Protection Wear protective gloves. The specific type of glove should be selected based on the solvent being used.
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection If working in a poorly ventilated area or if aerosols may be generated, a suitable respirator should be used.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound is typically shipped at room temperature[2][3][4].

  • For long-term storage, keep the container tightly sealed in a dry, dark, and well-ventilated place.[5] Recommended storage temperatures are -20°C for up to a month or -80°C for up to six months[2][3].

  • The compound is sensitive to moisture[2].

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood[1].

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • When preparing solutions, use a non-sparking spatula to handle the solid material.

  • This compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[2]. For stock solutions, use newly opened, hygroscopic DMSO for best results.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling the compound[1].

3. In Case of a Spill:

  • For small spills, absorb the material with an inert dry material and place it in an appropriate waste disposal container.

  • For larger spills, evacuate the area and prevent further dispersal of the material.

  • In either case, ensure you are wearing the appropriate PPE during cleanup.

4. Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain or in the regular trash.

  • Contaminated clothing should be washed before reuse[1].

Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B C Prepare Solutions B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove and Clean PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.